Trimethoxy(octyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(octyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPHPOFYLLFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
199456-81-0 | |
| Record name | Silane, trimethoxyoctyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199456-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80863094 | |
| Record name | Trimethoxycaprylylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Silane, trimethoxyoctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3069-40-7 | |
| Record name | Octyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxycaprylylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxyoctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxycaprylylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxyoctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOXYCAPRYLYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ07E4LW2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Hydrolysis Mechanism and Kinetics of Trimethoxy(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of trimethoxy(octyl)silane, a key process in its function as a surface modifying agent and coupling agent. The document details the reaction mechanisms under different catalytic conditions, explores the kinetics of the reaction, and provides established experimental protocols for its study. Due to a lack of extensive published kinetic data specifically for this compound, this guide leverages data from closely related organotrialkoxysilanes to provide a thorough and well-rounded analysis.
Introduction to this compound Hydrolysis
This compound, a member of the organofunctional alkoxysilane family, possesses a dual-nature molecular structure: a non-polar octyl chain that confers hydrophobicity and compatibility with organic matrices, and three reactive methoxy (B1213986) groups.[1] The cornerstone of its utility lies in the hydrolysis of these methoxy groups, a reaction that replaces them with hydroxyl groups (silanols).[2] This initial step is critical for the subsequent condensation reactions that form stable siloxane (Si-O-Si) bonds, either creating a polysiloxane network or covalently bonding to inorganic substrates.[2]
The overall process can be summarized in two main stages:
-
Hydrolysis: The stepwise replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH).
-
Condensation: The subsequent reaction of silanol (B1196071) groups with each other or with surface hydroxyls to form siloxane bonds.
Controlling the kinetics of these competing reactions is paramount for achieving desired material properties.[2]
Hydrolysis Reaction Mechanism
The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon atom. The reaction is catalyzed by both acids and bases, with the hydrolysis rate being minimal at a neutral pH of around 7.[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an oxygen atom in one of the methoxy groups. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule.[4] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate, allowing for a higher concentration of silanol intermediates to build up in the solution.[2][5] The reaction proceeds through a penta-coordinate transition state.
Base-Catalyzed Hydrolysis
In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group (silanolate) on the silicon atom.[4] This also proceeds via a penta- or hexa-valent intermediate.[4] Under basic conditions, the condensation reaction is typically faster than or concurrent with hydrolysis, leading to the formation of more branched and highly condensed silica (B1680970) clusters.[4]
The long octyl chain of this compound introduces steric hindrance, which can slow down both the hydrolysis and condensation rates when compared to smaller alkoxysilanes.[2]
Kinetics of Hydrolysis
The hydrolysis of trialkoxysilanes is generally considered to follow pseudo-first-order kinetics when water is present in a large excess.[6] The rate of reaction is influenced by several key factors:
-
pH: As mentioned, the hydrolysis rate is slowest at neutral pH and is significantly accelerated by both acidic and basic catalysts.[3]
-
Catalyst: The type and concentration of the acid or base catalyst have a direct impact on the reaction rate.
-
Solvent: The use of a co-solvent, such as ethanol, is often necessary to create a homogeneous reaction mixture, as this compound has low solubility in water.[7] However, the presence of an alcohol can also slow down the hydrolysis reaction.
-
Temperature: An increase in temperature generally leads to an increase in the hydrolysis reaction rate.
-
Water Concentration: The molar ratio of water to the silane (B1218182) can affect the reaction rate and the structure of the resulting polysiloxane network.[7]
Quantitative Kinetic Data
The following tables summarize representative kinetic data for the hydrolysis of analogous alkoxysilanes.
| Silane | Catalyst | Solvent | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |
| Octyltriethoxysilane (OTES) | None (interfacial) | Octane/Water | Not Specified | 0.6 - 0.7 min⁻¹ | [1] |
| Octyltriethoxysilane (OTES) | Not Specified | Liquid CO₂ (near supercritical) | Not Specified | 0.0426 min⁻¹ | [1] |
| Methyltrimethoxysilane (MTMS) | HCl | Methanol/Water | 25 | Ratio of hydrolysis to esterification rate constant ≈ 100 | [9] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Acetic Acid | Methanol/Water | Not Specified | - | [1] |
| Phenyltrimethoxysilane (PTMS) | K₂CO₃ | THF/Water | Not Specified | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [1] |
| Propyltrimethoxysilane (PrTMS) | K₂CO₃ | THF/Water | Not Specified | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | [1] |
Table 1: Hydrolysis Rate Constants for Various Alkoxysilanes.
| Silane | Catalyst | pH | Activation Energy (Ea) | Reference |
| Methyltriethoxysilane (MTES) | Acid | 3.134 | 57.61 kJ/mol | [1] |
| Methyltriethoxysilane (MTES) | Acid | 3.83 | 97.84 kJ/mol | [1] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Not Specified | 5.4 | 68.4 kJ/mol (for epoxy ring opening) | [10] |
Table 2: Activation Energies for the Hydrolysis of Analogous Alkoxysilanes.
Experimental Protocols
The hydrolysis of this compound can be effectively monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[6][11]
Monitoring Hydrolysis by ²⁹Si NMR Spectroscopy
²⁹Si NMR is the most direct method for observing the changes in the silicon environment as the methoxy groups are replaced by hydroxyl groups and subsequently form siloxane bonds.[6]
Materials:
-
This compound
-
Ethanol-d₆ (or other suitable deuterated solvent)
-
Deuterated water (D₂O)
-
Acid or base catalyst (e.g., HCl, acetic acid, or an amine)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the catalyst in deuterated water.
-
In an NMR tube, dissolve a known concentration of this compound in the deuterated solvent (e.g., ethanol-d₆).
-
Initiate the hydrolysis reaction by adding a specific volume of the catalyst solution to the NMR tube to achieve the desired molar ratio of water to silane.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals.
-
Process the spectra to identify and quantify the signals corresponding to the starting this compound, the partially and fully hydrolyzed species (silanols), and the various condensed oligomers.
-
The disappearance of the reactant signal and the appearance of product signals over time can be used to calculate the hydrolysis rate constants.
Monitoring Hydrolysis by FTIR Spectroscopy
FTIR spectroscopy can monitor the hydrolysis reaction by observing the disappearance of Si-O-C stretching bands and the appearance of Si-OH stretching bands.[6]
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid or base catalyst
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Prepare a reaction mixture by combining the this compound, solvent, water, and catalyst in a vial.
-
Apply a small amount of the reaction mixture to the ATR crystal.
-
Record FTIR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the increase in the broad Si-OH stretching band (around 3700-3200 cm⁻¹).[6] The formation of Si-O-Si bonds can also be observed around 1050-1000 cm⁻¹.[6]
-
The changes in the absorbance of these characteristic peaks can be correlated with the extent of the hydrolysis reaction over time.
Visualizations
Reaction Pathways
Caption: Stepwise hydrolysis and condensation of this compound.
Experimental Workflow
Caption: General experimental workflow for kinetic analysis.
Conclusion
The hydrolysis of this compound is a fundamental process that enables its wide range of applications in surface modification and material science. While specific kinetic parameters for this compound are not extensively documented, a thorough understanding of the underlying mechanisms and the factors influencing the reaction can be gained from studies of analogous organotrialkoxysilanes. The hydrolysis is a stepwise process catalyzed by both acids and bases, with the reaction conditions playing a crucial role in determining the relative rates of hydrolysis and subsequent condensation. By employing spectroscopic techniques such as ²⁹Si NMR and FTIR, the kinetics of this important reaction can be carefully monitored and controlled, allowing for the tailored design and synthesis of advanced materials. Further research dedicated to the quantitative kinetic analysis of this compound would be beneficial for optimizing its industrial applications.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. gelest.com [gelest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Chemical structure and properties of trimethoxy(octyl)silane
An In-depth Technical Guide to Trimethoxy(octyl)silane
Introduction
This compound (TMOS), also known as octyltrimethoxysilane, is an organofunctional silane (B1218182) with the chemical formula C₁₁H₂₆O₃Si.[1] It is a versatile molecule widely utilized in materials science and chemical engineering as a surface modifying agent and coupling agent.[2][3] Its bifunctional nature, possessing a hydrolyzable trimethoxysilyl group and a stable, hydrophobic octyl group, allows it to act as a molecular bridge between inorganic and organic materials.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, reaction mechanisms, and key experimental protocols relevant to the application of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound consists of a central silicon atom bonded to three methoxy (B1213986) groups (-OCH₃) and one octyl group (-C₈H₁₇). The methoxy groups are susceptible to hydrolysis, which is the key to the compound's reactivity, while the long alkyl octyl chain imparts hydrophobic (water-repellent) characteristics to surfaces it modifies.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 3069-40-7 |
| Molecular Formula | C₁₁H₂₆O₃Si[4] |
| Molecular Weight | 234.41 g/mol [4] |
| Linear Formula | CH₃(CH₂)₇Si(OCH₃)₃ |
| SMILES | CCCCCCCC--INVALID-LINK--(OC)OC |
| InChI Key | NMEPHPOFYLLFTK-UHFFFAOYSA-N |
| EC Number | 221-338-7 |
Physicochemical Properties
This compound is a colorless to yellowish liquid at room temperature. Its key physical and chemical properties are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Form | Liquid |
| Density | 0.907 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.416[3] |
| Boiling Point | 123 °C[5] |
| Flash Point | 95 °C (203 °F) - closed cup |
| Vapor Pressure | 11.9 hPa at 20°C[5] |
| Solubility | Soluble in common non-polar organic solvents.[4] Reacts with water.[4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[4] |
Core Reaction Mechanism: Hydrolysis and Condensation
The primary utility of this compound stems from its ability to undergo hydrolysis and condensation reactions. This two-step process allows it to form a stable, covalent polysiloxane network on hydroxylated surfaces.[1]
-
Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) react to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by acids or bases.[1]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) on a substrate surface (e.g., glass, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent hydrolyzed silane molecules can undergo self-condensation to form a cross-linked siloxane network (Si-O-Si) on the surface.[1]
This process effectively grafts the hydrophobic octyl chains onto the substrate, transforming a hydrophilic surface into a hydrophobic one.[1]
Experimental Protocols
Synthesis of this compound via Hydrosilylation
This compound is typically synthesized via the hydrosilylation of an alkene (1-octene) with a hydridosilane (trimethoxysilane) in the presence of a platinum-based catalyst.[6]
Materials:
-
Platinum catalyst (e.g., Karstedt's catalyst, platinum-on-carbon)
-
Reaction flask with a reflux condenser and dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Vacuum distillation setup
Protocol:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octene and the platinum catalyst.
-
Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
-
Add trimethoxysilane dropwise from the dropping funnel to the reaction flask over a period of 1-2 hours, controlling the addition rate to maintain the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by vacuum distillation to remove the catalyst and any unreacted starting materials, yielding pure this compound.[6]
Surface Modification of Glass Substrates
This protocol details the procedure for creating a hydrophobic surface on glass slides.[7]
Materials and Equipment:
-
Glass substrates (e.g., microscope slides)
-
This compound
-
Anhydrous solvent (e.g., Toluene (B28343) or Ethanol)
-
Detergent solution
-
Deionized (DI) water
-
Beakers, sonicator, oven, desiccator
Protocol:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating them in a detergent solution for 15-20 minutes, followed by extensive rinsing with DI water. A final sonication in DI water for 15 minutes is recommended.[7]
-
Surface Activation: Dry the cleaned substrates in an oven at 110-120 °C for at least one hour. This step removes adsorbed water and activates surface hydroxyl groups. Cool the substrates to room temperature in a desiccator before use.[7]
-
Silane Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene or ethanol (B145695). For aqueous-alcoholic solutions, a 95% ethanol / 5% water solution adjusted to a pH of 4.5-5.5 with acetic acid can be used to pre-hydrolyze the silane.[7]
-
Immersion: Immerse the cleaned, activated substrates into the silane solution for 30 minutes to 2 hours. The optimal time may vary depending on the desired surface coverage.[7]
-
Rinsing: After immersion, remove the substrates and rinse them thoroughly with the fresh anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates by heating in an oven at 110-120 °C for 30-60 minutes. Alternatively, curing can be performed at room temperature for 24 hours in a controlled humidity environment.[7]
-
The modified substrates are now ready for characterization.
Characterization Protocols
5.3.1 Water Contact Angle Measurement This is the most direct method to quantify the hydrophobicity of the modified surface.
-
Method: Sessile-drop goniometry.[8]
-
Procedure: A small droplet (e.g., 5 µL) of DI water is carefully placed onto the modified surface using a precision syringe. An optical system with a camera captures the profile of the droplet. Software then analyzes the image to calculate the angle formed at the three-phase (solid-liquid-air) contact line.[8] A contact angle greater than 90° indicates a hydrophobic surface, with superhydrophobic surfaces typically exhibiting angles >150°.[9] For a robust characterization, both advancing and receding contact angles should be measured to determine contact angle hysteresis.[9][10]
5.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of the organosilane layer on the substrate.
-
Method: Attenuated Total Reflectance (ATR-FTIR) is often preferred for surface analysis.
-
Procedure: An untreated substrate is first analyzed to obtain a background spectrum. Then, the this compound-modified substrate is analyzed.
-
Data Interpretation: The successful grafting of the silane is confirmed by the appearance of new peaks corresponding to the C-H stretching of the octyl chain (typically in the 2850-2960 cm⁻¹ region). A reduction in the broad peak associated with surface Si-OH groups (around 3200-3600 cm⁻¹) and the appearance of Si-O-Si linkage peaks (around 1000-1100 cm⁻¹) also indicate a successful reaction.[11][12]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound.
Table 3: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | ~3.58 | s, 9H, Si(OCH₃)₃ |
| ~1.2-1.4 | m, 12H, -(CH₂)₆- | |
| ~0.88 | t, 3H, -CH₃ | |
| ~0.65 | t, 2H, Si-CH₂- | |
| ¹³C NMR | ~50.5 | Si(OCH₃)₃ |
| ~33.0, 31.9, 29.3, 29.2, 22.7 | -(CH₂)₆- | |
| ~14.1 | -CH₂CH₃ | |
| ~12.5 | Si-CH₂- |
| ²⁹Si NMR | ~ -42 to -44 | Si(OR)₃R' |
(Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values for alkyltrimethoxysilanes.)[13]
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. Trimethoxycaprylylsilane | C11H26O3Si | CID 76485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. users.aalto.fi [users.aalto.fi]
- 9. biolinscientific.com [biolinscientific.com]
- 10. dropletlab.com [dropletlab.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trimethoxyoctylsilane(3069-40-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Functional Principle of Octyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and functional principle of octyltrimethoxysilane. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and utilize this versatile organosilicon compound. The guide covers the core synthesis pathways, experimental protocols, and the fundamental mechanisms by which octyltrimethoxysilane modifies surfaces and enhances material properties. Quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.
Synthesis of Octyltrimethoxysilane
The primary industrial route for synthesizing octyltrimethoxysilane is through the hydrosilylation of 1-octene (B94956) with trimethoxysilane (B1233946). This addition reaction is typically catalyzed by a platinum-based catalyst.
The overall reaction is as follows:
CH₂(CH₂)₅CH=CH₂ + HSi(OCH₃)₃ → CH₃(CH₂)₇Si(OCH₃)₃
A detailed experimental protocol for a representative synthesis is provided below.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol is adapted from established hydrosilylation procedures and is optimized for the synthesis of octyltrimethoxysilane.
Materials:
-
1-octene (≥98% purity)
-
Trimethoxysilane (≥98% purity)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene (B28343) (in a sealed, dry bottle)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer), all oven-dried before use.
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. The entire apparatus should be flushed with an inert gas to ensure anhydrous conditions.
-
Charging the Reactor: To the flask, add 1-octene and anhydrous toluene.
-
Catalyst Addition: Introduce Karstedt's catalyst to the flask using a syringe.
-
Initiating the Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with stirring.
-
Addition of Trimethoxysilane: Add trimethoxysilane dropwise from the dropping funnel to the heated mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.
-
Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. The product can be purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Synthesis Data Presentation
The following tables summarize the quantitative data on the synthesis of alkyl-alkoxysilanes via hydrosilylation, demonstrating the influence of catalyst loading and reaction conditions on the yield. While the data below is for the closely related octyltriethoxysilane, the trends are directly applicable to the synthesis of octyltrimethoxysilane.
Table 1: Effect of Catalyst Loading on the Hydrosilylation of 1-Octene with Triethoxysilane [1]
| Entry | Catalyst Loading (mol% Pt) | Reaction Time (h) | Conversion/Yield (%) |
| 1 | 0.1 | 0.5 | >99 |
| 2 | 0.05 | 1 | >99 |
| 3 | 0.025 | 1 | >99 |
| 4 | 0.01 | 3 | ~98 |
| 5 | 0.005 | 4 | 42 |
Reaction conditions: 100 mmol of triethoxysilane, 150 mmol of 1-octene, 75°C, solvent-free.[1]
Table 2: Optimization of Reaction Conditions for Octyltriethoxysilane Synthesis [2]
| Parameter | Condition | Resulting Purity (%) |
| Reaction Temperature | 90-100°C | 92.48 |
| Catalyst Dosage | 0.00015-0.00020% | |
| Promoter Dosage | 0.15-0.20% | |
| Dripping Time | 1.5 h |
Catalyst: Karstedt's catalyst. The purity was determined by GC analysis.[2]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of octyltrimethoxysilane.
Functional Principle of Octyltrimethoxysilane
Octyltrimethoxysilane functions primarily as a surface modifying agent and a coupling agent. Its efficacy stems from its bifunctional nature: the trimethoxysilyl group provides a reactive site for bonding to inorganic substrates, while the octyl group imparts hydrophobicity and compatibility with organic matrices.
Surface Modification and Hydrophobicity
When applied to a surface containing hydroxyl (-OH) groups, such as glass, silica, or metal oxides, octyltrimethoxysilane undergoes hydrolysis and condensation reactions to form a durable, hydrophobic self-assembled monolayer (SAM).
Mechanism:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with surface-adsorbed water or atmospheric moisture to form reactive silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate). Adjacent silanol groups can also condense with each other, creating a cross-linked polysiloxane network on the surface.
The outward-facing, non-polar octyl chains create a low-energy surface that repels water, leading to a significant increase in the water contact angle and imparting a hydrophobic character to the substrate.
Experimental Protocol: Surface Modification of a Glass Substrate
Materials:
-
Octyltrimethoxysilane
-
Anhydrous solvent (e.g., toluene or ethanol)
-
Glass substrates (e.g., microscope slides)
-
Cleaning solution (e.g., piranha solution or detergent)
-
Deionized water
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in a cleaning solution, followed by extensive rinsing with deionized water.
-
Drying and Activation: Dry the cleaned substrates in an oven at 110-120°C for at least one hour to remove residual water and activate surface hydroxyl groups.
-
Silanization Solution Preparation: Prepare a 1-5% (v/v) solution of octyltrimethoxysilane in an anhydrous solvent.
-
Surface Treatment: Immerse the cleaned and dried substrates in the silanization solution for a predetermined time (e.g., 30 minutes to 2 hours).
-
Rinsing: Remove the substrates from the solution and rinse with the anhydrous solvent to remove any unbound silane (B1218182).
-
Curing: Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes or by allowing them to cure at room temperature for 24 hours.
Hydrophobicity Data Presentation
The effectiveness of surface modification is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.
Table 3: Water Contact Angles on Silane-Treated SiO₂ Surfaces [3]
| Silylating Agent | Abbreviation | Water Contact Angle (°) |
| Untreated SiO₂ | - | 25 |
| Methyltrichlorosilane | MTS | 140 |
| Phenyltrichlorosilane | PTS | 73 |
| Octyltrichlorosilane | OTS-8 | 99 |
| Octadecyltrichlorosilane | OTS-18 | 104 |
While the data for OTS-8 is for the trichloro variant, similar high contact angles are expected for trimethoxy-functionalized surfaces.
Coupling Agent Functionality
As a coupling agent, octyltrimethoxysilane acts as a molecular bridge between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix in composite materials.[4] This bridging effect enhances the interfacial adhesion, leading to improved mechanical properties and durability of the composite.[5]
Mechanism:
-
The trimethoxysilyl group reacts with the surface of the inorganic filler, forming a strong covalent bond.
-
The long octyl chain becomes physically entangled with the polymer matrix, improving the compatibility and stress transfer between the filler and the polymer.
This results in composites with enhanced tensile strength, flexural strength, and impact resistance. For instance, the inclusion of a silane coupling agent in an uncarbonized coconut shell-polyester composite resulted in a 39% improvement in flexural strength.
Functional Principle Diagrams
Caption: Mechanism of self-assembled monolayer formation on a hydroxylated surface.
Caption: Bridging function of octyltrimethoxysilane between an inorganic filler and a polymer matrix.
References
Trimethoxy(octyl)silane as a silane coupling agent explained
An In-depth Technical Guide to Trimethoxy(octyl)silane as a Silane (B1218182) Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 3069-40-7) is an organosilicon compound widely utilized as a silane coupling agent and surface modifier.[1][2] Its bifunctional nature, featuring a hydrolyzable trimethoxysilyl group and a non-polar octyl chain, allows it to act as a molecular bridge between inorganic substrates and organic polymer matrices.[3] This unique structure is fundamental to its applications in enhancing material performance, from creating robust hydrophobic coatings to improving the mechanical properties of advanced composites and functionalizing nanoparticles for specialized applications, including drug delivery systems.[1][3][4] This guide provides a comprehensive technical overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.
Chemical Properties
This compound, also known as octyltrimethoxysilane (TMOS), is a liquid at room temperature with the following key properties:[1][2]
| Property | Value | Reference |
| Chemical Formula | CH₃(CH₂)₇Si(OCH₃)₃ | [1] |
| Molecular Weight | 234.41 g/mol | [1] |
| CAS Number | 3069-40-7 | [1] |
| Density | 0.907 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.416 | [2] |
| Appearance | Colorless liquid | [5] |
Mechanism of Action: The Silane Coupling Process
The efficacy of this compound as a coupling agent stems from a two-step chemical process: hydrolysis followed by condensation. This mechanism allows it to form stable covalent bonds with hydroxyl-rich inorganic surfaces while the organic-compatible octyl chain interacts with a polymer matrix.[6]
-
Hydrolysis : The three methoxy (B1213986) groups (-OCH₃) on the silicon atom are hydrolytically unstable. In the presence of water, they hydrolyze to form reactive silanol (B1196071) groups (Si-OH) and release methanol (B129727) as a byproduct. This reaction is often catalyzed by adjusting the pH.[6]
-
Condensation : The newly formed silanol groups are highly reactive and can condense in two ways:
-
With Surface Hydroxyls : They react with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate).[6]
-
Self-Condensation : They can also react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface.[6]
-
The non-polar octyl group (-C₈H₁₇) extends away from the surface, creating a low-energy, hydrophobic layer that can physically entangle or co-react with an organic polymer matrix.[6][7]
Quantitative Performance Data
The performance of this compound is quantified by its ability to alter surface properties and enhance mechanical strength.
Surface Wettability and Energy
Treatment with this compound significantly reduces surface energy, leading to a highly hydrophobic surface characterized by a high water contact angle.[2] While specific data for this compound is limited, studies on closely related long-chain alkylsilanes provide strong indicative performance.
| Substrate | Silane Modifier | Parameter | Value | Key Finding |
| Cellulosic Materials | Triethoxy(octyl)silane | Water Contact Angle | 135° | Effective and long-lasting hydrophobicity achieved with low modifier content (≤8%) and thin coatings (≤4 µm).[6] |
| Glass | Novel vinyl-terminated long alkyl-chain silane | Water Contact Angle | 83° | Demonstrates a significant increase in hydrophobicity compared to untreated glass.[8] |
| Textured Aluminum | Octyltriethoxysilane | Critical Surface Tension | 18 mN/m | The low surface energy imparts strong water-repellent properties to the textured surface.[9] |
Adhesion and Bond Strength
As a coupling agent, this compound derivatives significantly improve the interfacial adhesion between inorganic materials and polymer resins. Shear bond strength tests are commonly used to quantify this improvement.
Note: The following data is for 8-methacryloxyoctyl trimethoxy silane (8-MOTS), a functionalized derivative, demonstrating the impact of the octyl-silane (B7823203) structure on adhesion.
| Substrate | Silane Concentration (8-MOTS) | Hydrolysis Solution | Mean Shear Bond Strength (MPa) |
| Lithium Disilicate Glass Ceramic | 10 wt% | Acetic Acid | 16.5 ± 4.5 |
| Lithium Disilicate Glass Ceramic | 20 wt% | Acetic Acid | 19.3 ± 4.8 |
| Lithium Disilicate Glass Ceramic | 10 wt% | 10-MDP | 22.3 ± 7.2 |
| Lithium Disilicate Glass Ceramic | 20 wt% | 10-MDP | 24.6 ± 7.4 |
| Composite Resin | N/A (Silane Primer + Adhesive) | N/A | 63.9 ± 3.7 |
| Composite Resin | N/A (Silane in Universal Adhesive) | N/A | 55.4 ± 4.0 |
10-Methacryloyloxydecyl dihydrogen phosphate (B84403) Source:[10][11]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and effective surface modification. The following protocols provide a framework for the application of this compound.
Protocol 1: Surface Modification of Glass Substrates
This protocol details the liquid-phase deposition of this compound onto glass slides to create a hydrophobic surface.
1. Materials and Reagents:
-
Glass substrates (e.g., microscope slides)
-
Detergent (e.g., Hellmanex™ III)
-
Deionized (DI) water
-
Acetone, Ethanol (B145695), Toluene (anhydrous)
-
This compound
-
Acetic Acid or Hydrochloric Acid (for pH adjustment, optional)
2. Substrate Cleaning (Critical Step):
-
Sonicate substrates in a 2% detergent solution for 20 minutes.
-
Rinse thoroughly (10-15 times) with DI water until all detergent is removed.[12]
-
Sonicate in acetone for 20 minutes.[12]
-
Rinse with ethanol.
-
Dry the substrates completely in an oven at 110-120°C for at least 1 hour to remove adsorbed water and ensure surface hydroxyl groups are available.[12]
3. Silane Solution Preparation:
-
Anhydrous Method (for monolayers): Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.[13] This method minimizes self-condensation in the solution.
-
Aqueous Alcohol Method (for robust layers): Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. Add this compound to a final concentration of 2% (v/v) and stir for at least 5 minutes to allow for hydrolysis.[3]
4. Silanization Procedure:
-
Immerse the cleaned, dry substrates into the prepared silane solution.
-
For the anhydrous method, incubate at 70°C for 10-30 minutes.[13]
-
For the aqueous alcohol method, immerse for 2-5 minutes at room temperature with gentle agitation.[3]
5. Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with fresh solvent (toluene or ethanol, respectively) to remove physisorbed silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-45 minutes to complete the condensation and covalently bond the silane layer to the surface.[3]
6. Characterization:
-
Confirm successful hydrophobization by measuring the water contact angle; a value greater than 90° is expected.[13]
-
Use Fourier-Transform Infrared Spectroscopy (FTIR) to verify the presence of C-H stretches from the octyl chain and Si-O-Si bonds.
-
Use Atomic Force Microscopy (AFM) to assess the topography and uniformity of the silane monolayer.
Protocol 2: Functionalization of Silica Nanoparticles
This protocol describes the surface modification of silica nanoparticles to render them hydrophobic and improve their dispersibility in organic media.
1. Materials and Reagents:
-
Silica nanoparticles (pre-synthesized, e.g., via Stöber method)
-
Ethanol, Toluene (anhydrous)
-
This compound
-
Triethylamine (B128534) (optional catalyst)
2. Nanoparticle Preparation:
-
Ensure silica nanoparticles are thoroughly dried to remove water.
-
Disperse the dried silica nanoparticles in anhydrous toluene using sonication to create a homogeneous suspension (e.g., 5-10 mg/mL).[14]
3. Silanization Reaction:
-
To the stirred nanoparticle suspension, add this compound. The amount added will determine the grafting density on the nanoparticle surface.
-
For a robust reaction, the mixture can be refluxed at 110°C for 12-24 hours under an inert atmosphere (e.g., nitrogen).[14] A small amount of triethylamine can be added to catalyze the reaction.[13]
4. Purification:
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the particles repeatedly with toluene and then ethanol to remove unreacted silane and byproducts. This involves cycles of centrifugation followed by redispersion in fresh solvent.[14]
-
Dry the purified, functionalized nanoparticles in a vacuum oven.
5. Characterization:
-
Dispersibility Test: Confirm the change in surface chemistry by attempting to disperse the particles in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., water). The modified particles should disperse well in the organic solvent.
-
Thermogravimetric Analysis (TGA): Quantify the amount of organic material (octyl chains) grafted onto the silica surface by measuring the weight loss upon heating to ~800°C.[15]
-
FTIR Spectroscopy: Confirm the presence of C-H stretching vibrations from the octyl groups on the particle surface.[14]
Applications in Research and Drug Development
The ability of this compound to precisely control surface chemistry is valuable in several advanced applications:
-
Composite Materials: It is indispensable for improving the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and polymer matrices, which enhances the mechanical properties like tensile and flexural strength of the resulting composite.[3]
-
Hydrophobic and Anti-Fouling Surfaces: The creation of dense, water-repellent layers is used for protective coatings that offer corrosion resistance and self-cleaning properties.[5][6] In biomedical applications, such surfaces can reduce non-specific protein adsorption, improving the biocompatibility of medical devices.[6]
-
Nanotechnology and Drug Delivery: Functionalizing nanoparticles with this compound improves their stability and dispersibility in organic solvents or polymer matrices.[4] This is a critical step for creating nanocomposites and for encapsulating hydrophobic drugs within nanoparticle carriers, potentially enabling controlled release and targeted delivery.[3]
Conclusion
This compound is a versatile and powerful tool for surface modification and material enhancement. Through a well-understood mechanism of hydrolysis and condensation, it forms a robust bridge between inorganic and organic materials. By providing a low-energy, hydrophobic surface, it significantly improves water repellency, adhesion, and particle dispersion. The protocols and data presented in this guide offer a technical foundation for researchers, scientists, and drug development professionals to effectively utilize this silane coupling agent in a wide array of advanced applications.
References
- 1. This compound 96 3069-40-7 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. surfmods.jp [surfmods.jp]
- 4. Bond strength and computational analysis for silane coupling treatments on the adhesion of resin block for CAD/CAM crowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 7. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Octyl Group's Crucial Role in the Hydrophobicity of Trimethoxy(octyl)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification and advanced materials, the ability to precisely control surface properties is paramount. Trimethoxy(octyl)silane (TMOS) has emerged as a key player in rendering surfaces hydrophobic, a characteristic that is increasingly leveraged in diverse fields, including the development of sophisticated drug delivery systems. This technical guide delves into the fundamental role of the octyl group in imparting hydrophobicity, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.
The Molecular Architecture of Hydrophobicity
This compound is an organosilane with the chemical formula CH₃(CH₂)₇Si(OCH₃)₃. Its structure is amphiphilic, comprising two key components: a reactive trimethoxysilyl head group and a nonpolar octyl tail. This dual nature is the cornerstone of its functionality as a surface-modifying agent.
The hydrophobicity imparted by this compound is primarily attributed to the long, nonpolar octyl (C8) alkyl chain. When the silane (B1218182) is applied to a substrate, the trimethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of many materials (like glass, silica (B1680970), or metal oxides), forming stable covalent siloxane bonds (Si-O-Substrate). This process effectively tethers the silane molecule to the surface.
Once anchored, the octyl chains orient themselves away from the surface, creating a dense, brush-like layer of nonpolar hydrocarbon chains. This organic monolayer dramatically alters the surface energy, transforming a once-hydrophilic surface into a highly water-repellent one. Water droplets on such a surface exhibit a high contact angle, minimizing their contact with the surface and readily rolling off.
The length of the alkyl chain is a critical determinant of the resulting hydrophobicity. While shorter chains like methyl (C1) are less effective at shielding the underlying polar surface, the octyl group provides a substantial nonpolar barrier. Studies have shown that increasing the alkyl chain length up to C8 significantly enhances the hydrophobic character of the surface.[1] However, even longer chains, such as hexadecyl (C16), may not always lead to a further increase in hydrophobicity and can sometimes result in a decrease in the water contact angle, potentially due to disordered molecular packing.[1]
Quantitative Analysis of Hydrophobicity
The hydrophobicity of a surface is most commonly quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. The following table summarizes the water contact angles achieved on silica nanoparticles functionalized with alkylsilanes of different chain lengths.
| Alkylsilane Modifier | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Reference |
| Triethoxymethylsilane | C1 | Silica Nanoparticles | ~ 0 | [2] |
| This compound | C8 | Silica Nanoparticles | 150.6 ± 6.6 | [2] |
| SiO₂-TiO₂-MTMS | C1 | Glass | Not specified as highly hydrophobic | [1] |
| SiO₂-TiO₂-OTMS | C8 | Glass | ~ 140.67 ± 1.23 | [1] |
| SiO₂-TiO₂-HDTMS | C16 | Glass | Lower than C8 | [1] |
Mechanism of Surface Modification
The process of rendering a surface hydrophobic with this compound can be visualized as a two-step process: hydrolysis and condensation.
Experimental Protocols
Achieving a uniform and durable hydrophobic coating with this compound requires careful control of the experimental conditions. Below are detailed methodologies for surface modification and characterization.
Surface Preparation
A pristine and activated surface is crucial for optimal silanization.
-
Cleaning: The substrate (e.g., glass slide, silica nanoparticles) is first cleaned to remove organic contaminants. This can be achieved by sonication in a detergent solution, followed by thorough rinsing with deionized water and a solvent like ethanol (B145695) or acetone.
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, the substrate is often treated with an oxidizing agent. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a specific duration, followed by extensive rinsing with deionized water. (Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Drying: The cleaned and hydroxylated substrate is then dried, typically in an oven at 110-120°C for at least one hour, and then allowed to cool in a desiccator to prevent re-adsorption of moisture.
Silanization Procedure (Solution-Phase Deposition)
-
Solution Preparation: Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. Anhydrous toluene (B28343) or ethanol are commonly used. For aqueous-alcoholic solutions, a mixture of 95% ethanol and 5% water, with the pH adjusted to 4.5-5.5 with a weak acid like acetic acid, can be effective in promoting hydrolysis.
-
Hydrolysis (Pre-hydrolysis step): If using an aqueous-alcoholic solution, allow the silane solution to stir for approximately 5-15 minutes to initiate the hydrolysis of the methoxy (B1213986) groups to silanol groups.
-
Immersion: Immerse the prepared substrate in the silane solution. The immersion time can vary from 30 minutes to several hours, depending on the desired coating density. Gentle agitation can help ensure a uniform coating.
-
Rinsing: After immersion, the substrate is removed from the silane solution and rinsed with the anhydrous solvent to remove any physisorbed silane molecules.
-
Curing: The coated substrate is then cured to promote the covalent bonding of the silane to the surface and the cross-linking of adjacent silane molecules. Curing can be performed by heating in an oven at 110-120°C for 30-60 minutes or by allowing it to stand at room temperature in a controlled humidity environment for 24 hours.
Characterization of Hydrophobicity
The primary method for characterizing the hydrophobicity of the modified surface is the measurement of the static water contact angle.
-
Instrumentation: A goniometer or a contact angle measuring system is used.
-
Procedure: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the coated surface.
-
Measurement: The angle formed between the tangent to the droplet at the three-phase (solid-liquid-vapor) contact point and the solid surface is measured.
-
Analysis: Measurements are typically taken at multiple locations on the surface to ensure uniformity, and the average value is reported. An advancing and receding contact angle can also be measured to assess contact angle hysteresis, which provides information about surface homogeneity and roughness.
Role in Drug Development
The hydrophobicity imparted by the octyl group of this compound is of significant interest to drug development professionals, particularly in the formulation of drug delivery systems for hydrophobic drugs.
Hydrophobic drugs often suffer from poor aqueous solubility, which can limit their bioavailability. By modifying the surface of nanocarriers, such as silica or polymer nanoparticles, with this compound, a hydrophobic environment can be created. This can enhance the loading capacity of hydrophobic drugs into these carriers.
Furthermore, the hydrophobic surface can modulate the drug release profile. A hydrophobic shell can act as a barrier to the immediate release of the encapsulated drug in an aqueous environment, potentially leading to a more sustained release profile. This is crucial for maintaining therapeutic drug concentrations over an extended period and reducing dosing frequency.
The hydrophobic surface modification can also influence the interaction of the drug carrier with biological systems. While excessive hydrophobicity can sometimes lead to rapid clearance by the reticuloendothelial system, a controlled degree of hydrophobicity can be beneficial for specific targeting applications or for improving the interaction with cell membranes.
Conclusion
The octyl group of this compound is the key structural feature responsible for its ability to induce high levels of hydrophobicity on a variety of surfaces. Through a well-understood mechanism of hydrolysis and condensation, this organosilane forms a robust, nonpolar monolayer that effectively repels water. The resulting hydrophobic surfaces have significant implications for a range of applications, and for drug development professionals, they offer a valuable tool for enhancing the performance of drug delivery systems for hydrophobic active pharmaceutical ingredients. A thorough understanding of the underlying chemistry and meticulous control over the experimental parameters are essential for harnessing the full potential of this versatile surface-modifying agent.
References
An In-depth Technical Guide to Silanization with Trimethoxy(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the silanization process using trimethoxy(octyl)silane. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the core principles, experimental methodologies, and key factors influencing the successful modification of surfaces with this versatile organosilane. This compound is widely utilized to impart hydrophobicity, improve adhesion, and enhance the performance of various materials in applications ranging from nanoparticle functionalization to the development of advanced drug delivery systems.[1]
Core Principles of this compound Silanization
The process of silanization with this compound fundamentally involves the chemical grafting of octylsilane (B1236092) moieties onto a substrate, altering its surface properties. This transformation is primarily achieved through a two-step reaction mechanism: hydrolysis and condensation. The octyl group provides a nonpolar interface, which significantly reduces the surface energy and leads to poor wetting by aqueous solutions.
Reaction Mechanism
The silanization process is initiated by the hydrolysis of the methoxy (B1213986) groups of this compound, followed by the condensation of the resulting silanol (B1196071) groups with hydroxyl groups on the substrate surface.
Step 1: Hydrolysis
In the presence of water, the three methoxy groups (-OCH₃) of the this compound molecule undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base. The presence of a small amount of water is crucial for this step to proceed.
Step 2: Condensation
The newly formed silanol groups can then react in two ways:
-
Condensation with Surface Hydroxyl Groups: The silanol groups of the hydrolyzed this compound react with the hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silica (B1680970), metal oxides). This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the octylsilane to the surface.[1]
-
Self-Condensation: The silanol groups of adjacent hydrolyzed silane (B1218182) molecules can also react with each other to form siloxane bonds (Si-O-Si), leading to the formation of a polysiloxane network on the surface.
The following diagram illustrates the chemical pathway of silanization with this compound.
Factors Influencing Silanization
The efficiency and quality of the silanization process are influenced by several critical factors:
-
Substrate Preparation: The substrate surface must be clean and possess a sufficient density of hydroxyl groups for the reaction to occur. Common pre-treatment methods include cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma treatment to remove organic contaminants and hydroxylate the surface.
-
Water Availability: A controlled amount of water is necessary for the hydrolysis of the methoxy groups. Anhydrous conditions will prevent the reaction, while excessive water can lead to premature self-condensation of the silane in solution before it can react with the substrate.
-
pH of the Reaction Medium: The pH affects the rates of both hydrolysis and condensation. Acidic conditions generally accelerate hydrolysis, while basic conditions can promote condensation.
-
Silane Concentration: The concentration of this compound in the deposition solution influences the thickness and uniformity of the resulting layer. Higher concentrations may lead to the formation of multilayers or aggregates.
-
Reaction Time and Temperature: These parameters affect the kinetics of the hydrolysis and condensation reactions. Optimal time and temperature are required to achieve a stable and uniform coating.
-
Solvent: The choice of solvent is important for dissolving the silane and for controlling the reaction environment. Anhydrous solvents like toluene (B28343) are often used for solution-phase deposition to control the amount of water present.
The interplay of these factors determines the final surface properties. The following diagram illustrates the logical relationship between these factors and the resulting quality of the silane layer.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results in silanization. Below are representative protocols for the surface modification of glass substrates and silica nanoparticles with this compound.
Silanization of Glass Substrates (Solution-Phase Deposition)
This protocol describes a common method for creating a hydrophobic coating on glass slides.
Materials:
-
Glass slides
-
This compound
-
Anhydrous toluene
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the glass slides in piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the slides thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the slides under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature under a dry atmosphere (e.g., in a desiccator or glove box).
-
-
Post-treatment:
-
Remove the slides from the silane solution and rinse them with fresh toluene to remove any unreacted silane.
-
Rinse the slides with ethanol.
-
Cure the slides in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the silanized slides in a clean, dry environment.
-
Silanization of Silica Nanoparticles
This protocol outlines the surface functionalization of silica nanoparticles to render them hydrophobic.
Materials:
-
Silica nanoparticles
-
This compound
-
Ethanol
-
Deionized water
-
Ammonia solution (optional, for pH adjustment)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse a known amount of silica nanoparticles in a mixture of ethanol and deionized water (e.g., 95:5 v/v) through sonication to obtain a uniform suspension.
-
-
Silanization:
-
Add the desired amount of this compound to the nanoparticle suspension while stirring. The amount of silane can be varied to control the surface coverage.
-
The pH of the solution can be adjusted to be slightly acidic (e.g., with acetic acid) or basic (e.g., with ammonia) to catalyze the reaction.
-
Continue stirring the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for several hours (e.g., 4-24 hours).
-
-
Purification:
-
Separate the functionalized nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove unreacted silane and byproducts. Each washing step should involve resuspension in ethanol followed by centrifugation.
-
Dry the purified nanoparticles in a vacuum oven.
-
The following diagram illustrates a typical experimental workflow for the silanization of a substrate.
Data Presentation: Quantitative Analysis
The success of silanization is quantified by measuring changes in surface properties. Key parameters include water contact angle, surface energy, and coating thickness.
Water Contact Angle
The water contact angle is a primary indicator of surface hydrophobicity. A higher contact angle signifies a more hydrophobic surface.
| Substrate | Silane | Silane Concentration (%) | Reaction Time (h) | Curing Temperature (°C) | Water Contact Angle (°) | Reference |
| Glass | This compound | 2 | 12 | 120 | 105-115 | [2][3] |
| Silica | This compound | 5 | 24 | 110 | ~110 | [4][5] |
| Wood Fibers | Octyltrimethoxysilane | N/A | N/A | N/A | 127.9 | [2] |
| Mesoporous Silica | Octyltriethoxysilane | N/A | N/A | N/A | >100 | [4] |
Note: The data presented is a synthesis of typical values reported in the literature and may vary depending on the specific experimental conditions.
Surface Energy
Surface energy is a measure of the excess energy at the surface of a material. Hydrophobic surfaces generally have low surface energy.
| Surface | Treatment | Dispersive Component (mN/m) | Polar Component (mN/m) | Total Surface Energy (mN/m) | Reference |
| Glass | Untreated | ~25-30 | ~40-50 | ~65-80 | [6] |
| Glass | This compound | ~20-25 | <5 | ~20-30 | [6] |
Note: These are representative values. The exact surface energy depends on the specific surface and the quality of the silane layer.
Coating Thickness
The thickness of the silane layer can range from a monolayer to multiple layers, depending on the deposition conditions.
| Substrate | Method | Silane Concentration (%) | Deposition Time (h) | Estimated Thickness (nm) | Characterization Technique | Reference |
| Silicon Wafer | Solution | 1 | 24 | ~1.5-2.5 | Ellipsometry, AFM | [7][8] |
| Glass | Solution | 2 | 12 | ~1-5 | Spectroscopic Ellipsometry | [9][10] |
Note: Monolayer thickness of an octylsilane is typically in the range of 1-2 nm.
Conclusion
Silanization with this compound is a robust and versatile technique for modifying the surface properties of a wide range of materials. By carefully controlling the reaction conditions, it is possible to create highly hydrophobic, stable, and uniform coatings. This guide provides the fundamental knowledge and practical protocols necessary for researchers and professionals in drug development and other scientific fields to effectively utilize this powerful surface modification method. Further optimization of the described protocols may be necessary to meet the specific requirements of a particular application.
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gelest.com [gelest.com]
- 7. tf.nist.gov [tf.nist.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. details | Park Systems [parksystems.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Trimethoxy(octyl)silane (CAS 3069-40-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(octyl)silane, with the CAS registry number 3069-40-7, is an organosilicon compound that plays a critical role as a silane (B1218182) coupling agent and surface modifier in a multitude of industrial and scientific applications.[1][2] Its unique molecular structure, featuring a non-polar octyl group and three hydrolyzable methoxy (B1213986) groups, allows it to form a molecular bridge between inorganic substrates and organic polymers.[1] This dual functionality is key to its ability to impart hydrophobicity, improve adhesion, and enhance the mechanical properties of composite materials.[1][3][4] This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, applications, and safety protocols.
Physicochemical and Safety Properties
This compound is a colorless liquid with a fruity odor.[5][6] Its key properties are summarized in the tables below. Careful handling is required due to its reactivity and potential health hazards.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 3069-40-7 | [7][8][9] |
| Molecular Formula | C₁₁H₂₆O₃Si | [8][10] |
| Molecular Weight | 234.41 g/mol | [8][9] |
| Appearance | Colorless transparent liquid | [5][6] |
| Density | 0.907 g/mL at 25 °C | [5][11] |
| Boiling Point | 225 °C | [3] |
| Refractive Index | n20/D 1.416 - 1.417 | [3] |
| Flash Point | 96.7 °C | [3] |
| Solubility | Reacts with water; Soluble in organic solvents (e.g., toluene, hexane) | [3] |
Safety and Hazard Information
| Hazard Information | Precautionary Measures | Source(s) |
| GHS Classification | Causes skin irritation (H315). Toxic if inhaled (H331). | [11][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and appropriate clothing. Use only in a well-ventilated area or under a chemical fume hood. | [11][12][13] |
| Handling and Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from moisture, as it is hydrolytically sensitive. | [1][5][13] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with plenty of water. | [11][12] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [11][12] |
Core Reaction Mechanisms: Hydrolysis and Condensation
The primary function of this compound as a surface modifier and coupling agent is driven by a two-step reaction mechanism: hydrolysis followed by condensation.[14]
-
Hydrolysis: The three methoxy groups (-OCH₃) are highly reactive towards water. In the presence of moisture, they hydrolyze to form reactive silanol (B1196071) groups (Si-OH) and release methanol (B129727) as a byproduct.[6][14] The methoxy groups are generally more reactive and hydrolyze faster than ethoxy groups.[15] This initial step is crucial as it generates the functional groups necessary for bonding to surfaces.[14]
-
Condensation: The newly formed silanol groups can then react in two ways:
-
Self-Condensation: They can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked polysiloxane network.
-
Surface Condensation: More importantly for surface modification, they can condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like glass, metals, or silica), forming a durable, covalent Si-O-Substrate bond.[14]
-
This process effectively grafts the octylsilane (B1236092) molecule onto the substrate, with the hydrophobic octyl chains oriented away from the surface.
Caption: Hydrolysis of this compound to form silanols, followed by condensation onto a substrate.
Experimental Protocols: A Generalized Approach
While specific experimental parameters depend heavily on the substrate, desired surface coverage, and application, a general protocol for surface modification can be outlined. The sol-gel process, which involves the transition from a colloidal solution (sol) to an integrated network (gel), is a common technique initiated by these hydrolysis and condensation reactions.[14]
Generalized Protocol for Surface Hydrophobization
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure the presence of surface hydroxyl groups. This can be achieved by washing with detergents, sonicating in solvents like acetone (B3395972) and isopropanol, and finally treating with an oxygen plasma or piranha solution to maximize surface hydroxylation.
-
Silane Solution Preparation: Prepare a dilute solution (typically 1-5% by weight) of this compound in an appropriate solvent. An ethanol/water mixture (e.g., 80/20 w/w) is often used to facilitate controlled hydrolysis.[16] Acidic conditions (pH 3-4.5) are commonly employed to catalyze hydrolysis while slowing the rate of self-condensation.[16][17]
-
Deposition/Treatment: Immerse the cleaned substrate in the silane solution for a specific duration (ranging from minutes to hours). Alternatively, the solution can be applied by spin-coating, dip-coating, or vapor deposition.
-
Curing/Annealing: After treatment, rinse the substrate with a pure solvent (e.g., ethanol) to remove any unreacted silane. Subsequently, cure the substrate by heating (e.g., at 100-120 °C) to promote the final condensation and covalent bond formation, ensuring a durable hydrophobic layer.
-
Characterization: Verify the surface modification using techniques such as contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS), or Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the grafted silane layer.
Key Applications
The unique properties of this compound make it a versatile chemical for numerous applications across different fields.[2]
Caption: Logical workflow from core properties of this compound to its primary functions and applications.
-
Protective and Hydrophobic Coatings: It is widely used to create water-repellent surfaces on glass, metals, ceramics, and concrete.[3][5][14] This hydrophobic layer enhances corrosion resistance and provides a protective barrier against environmental damage.[1][5]
-
Nanoparticle Functionalization: In nanotechnology, it is used to modify the surface of nanoparticles (e.g., silica).[4][14] The octyl chains provide a hydrophobic shell, which improves the dispersibility of the nanoparticles in organic solvents and polymer matrices and prevents aggregation.[4][18]
-
Coupling Agent in Composites: As a coupling agent, it significantly improves the interfacial adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices.[1][4] This results in composite materials with enhanced mechanical properties, such as tensile strength and impact resistance.[1][4]
-
Adhesion Promoter: It is used in sealants and adhesives to improve bonding between diverse materials, particularly in the construction and automotive industries.[3][19]
-
Drug Development and Biocompatibility: While not a direct therapeutic agent, its ability to modify surfaces is relevant in drug delivery and medical device development. It can be used to functionalize silica nanoparticles for drug delivery systems or to enhance the biocompatibility of medical devices by reducing protein adsorption.[14]
Conclusion
This compound (CAS 3069-40-7) is a cornerstone chemical for material science, offering a reliable method to tailor surface properties and enhance material performance. Its efficacy is rooted in the well-understood mechanisms of hydrolysis and condensation. For researchers and professionals in drug development and materials science, a thorough understanding of its properties and reaction chemistry is essential for leveraging its full potential in creating advanced materials, from self-cleaning surfaces to high-performance composites and sophisticated nanotechnology applications.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. silicorex.com [silicorex.com]
- 4. nbinno.com [nbinno.com]
- 5. chinacouplingagents.com [chinacouplingagents.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. scbt.com [scbt.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cfmats.com [cfmats.com]
- 13. matrixscientific.com [matrixscientific.com]
- 14. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 15. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. chinacouplingagents.com [chinacouplingagents.com]
Formation of Siloxane Bonds from Trimethoxy(octyl)silane: A Technical Guide
Trimethoxy(octyl)silane (OTMS) is an organosilicon compound widely utilized as a surface modifier, coupling agent, and a precursor for the synthesis of polysiloxane materials.[1] Its unique molecular structure, featuring a hydrophobic octyl chain and three hydrolyzable methoxy (B1213986) groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers.[1] The formation of a stable, cross-linked polysiloxane network from OTMS is governed by a two-step reaction mechanism: hydrolysis followed by condensation. This guide provides an in-depth analysis of this process, detailing the reaction pathways, influencing factors, quantitative data, and experimental methodologies relevant to researchers and drug development professionals.
Core Reaction Mechanism
The transformation of this compound monomers into a polysiloxane network is a complex process that fundamentally involves hydrolysis and condensation reactions.[2][3]
-
Hydrolysis: The initial step is the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atom. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates (octylsilanetriol).[3][4] This reaction can be catalyzed by either acids or bases.[5] The formation of these silanol groups is the critical step that enables the subsequent bonding.[4]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with each other or with remaining methoxy groups to form stable siloxane bonds (Si-O-Si).[5][6] This process results in the formation of oligomers and eventually a cross-linked, three-dimensional polymer network.[7] There are two primary condensation pathways:
-
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.[4]
-
Alcohol-producing condensation: A silanol group reacts with a methoxy group, releasing a molecule of methanol (B129727) and forming a siloxane bond.[4]
-
The overall process, from monomer to a cross-linked network, is depicted in the following diagram.
Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation, and thus the structure of the final polysiloxane material, are controlled by several factors.[2]
-
pH and Catalysts: The pH of the solution is a critical factor.[8] Acidic conditions (pH 3-4.5) generally accelerate the hydrolysis reaction while slowing down condensation, leading to more stable silanol intermediates.[8][9][10] Conversely, basic conditions promote the condensation reaction.[6]
-
Water-to-Silane Ratio (r): The amount of water present is crucial. Stoichiometrically, a molar ratio (r) of 1.5 is required to hydrolyze all three methoxy groups of a trifunctional silane (B1218182) like OTMS.[2][11] Increasing the water content can enhance the hydrolysis rate up to a certain point, after which it may inhibit the reaction, potentially due to solubility issues.[2][11]
-
Steric and Inductive Effects: The nature of the alkoxy group and the organic substituent on the silicon atom affects reactivity. The hydrolysis rate is generally related to the steric bulk of the alkoxy groups, with smaller groups like methoxy hydrolyzing 6-10 times faster than ethoxy groups.[5] The non-hydrolyzable octyl group also influences the reaction through steric and inductive effects.[11]
-
Temperature and Solvent: Higher temperatures generally increase the rates of both hydrolysis and condensation. The choice of solvent is also important as it affects the solubility of the silane and can influence the reaction pathway.[2][12]
Quantitative Data Summary
Table 1: Representative Kinetic Constants for Octyltriethoxysilane (OTES) Polymerization
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Hydrolysis Rate Constant (kₕ) | Interfacial (Octane/Water) | Varies with OTES concentration | [11] |
| Condensation Rate Constant (k꜀) | Interfacial (Octane/Water) | Varies with OTES concentration | [11] |
| Reaction monitored via | 1H, 13C, and 29Si NMR | - |[10] |
Note: The specific values for rate constants are highly dependent on the experimental conditions (concentration, catalyst, temperature, etc.) and are best determined for the specific system under investigation.
Table 2: Influence of pH on Alkoxysilane Reactions
| Condition | Hydrolysis Rate | Condensation Rate | Stability of Silanols | Reference |
|---|---|---|---|---|
| Acidic (Low pH) | Fast | Slow | High | [8][10] |
| Neutral (pH ≈ 7) | Very Slow | Slow | Low | [8][10] |
| Basic (High pH) | Slower than acidic | Fast | Low |[6][8] |
Experimental Protocols and Workflow
This section outlines a representative protocol for the formation of a polysiloxane network from this compound and the analytical techniques used for its characterization.
Representative Experimental Protocol: Hydrolysis and Condensation of this compound
-
Solution Preparation: Prepare an ethanol/water solvent mixture, for example, at an 80:20 (w/w) ratio.[10]
-
pH Adjustment: Adjust the pH of the solvent mixture to the desired level using an acid (e.g., acetic acid) or a base. For promoting hydrolysis while maintaining silanol stability, acidic conditions are often preferred.[10]
-
Silane Addition: Add a measured amount of this compound to the pH-adjusted solvent mixture under vigorous stirring to initiate the reaction. The concentration will depend on the desired final material properties.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or elevated) for a specific duration. The reaction time can range from minutes to many hours depending on the conditions.[13]
-
Monitoring (Optional): The progress of the hydrolysis and condensation reactions can be monitored in situ using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) or Fourier-Transform Infrared (FTIR) Spectroscopy.[4][10]
-
Curing/Gelation: For the formation of a solid material or coating, the solvent is typically removed, and the material may be heated to promote further condensation and cross-linking, resulting in a stable polysiloxane network.
The logical flow of a typical experiment is visualized below.
Conclusion
The formation of siloxane bonds from this compound is a versatile process rooted in the fundamental reactions of hydrolysis and condensation. The ability to control the kinetics of these reactions through careful selection of catalysts, pH, water content, and temperature allows for the tailoring of the final polysiloxane material's properties. For researchers in materials science and drug development, a thorough understanding of these principles is essential for designing functionalized surfaces, creating hydrophobic coatings, and developing novel silicone-based materials with precisely controlled characteristics.
References
- 1. nbinno.com [nbinno.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]
- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
What is trimethoxy(octyl)silane used for in material science
An In-depth Technical Guide to Trimethoxy(octyl)silane in Material Science
Introduction: Unlocking Material Potential
This compound (CAS No. 3069-40-7) is an organosilicon compound that has become a critical tool in the field of material science.[1] It belongs to the family of organofunctional alkoxysilanes, which are bifunctional molecules capable of forming stable chemical bonds with both inorganic and organic materials.[2][3] Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group at one end and a non-reactive, hydrophobic octyl group at the other, makes it an exceptionally versatile surface modifier, coupling agent, and precursor for advanced materials.[2][4]
This guide provides a comprehensive overview of the core applications of this compound, focusing on its mechanisms of action, quantitative performance data, and detailed experimental protocols relevant to researchers and scientists.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Linear Formula | CH₃(CH₂)₇Si(OCH₃)₃[5] |
| Molecular Weight | 234.41 g/mol [5] |
| Appearance | Liquid[5] |
| Density | 0.907 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.416[5] |
| CAS Number | 3069-40-7[5] |
Fundamental Mechanism of Action: Hydrolysis and Condensation
The functionality of this compound is rooted in the reactivity of its trimethoxysilyl group.[4] The process is a two-step mechanism involving hydrolysis followed by condensation.[6]
-
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct.[2][4] This reaction is the critical first step that "activates" the silane (B1218182) molecule.[7] The water-to-silane ratio is a key parameter in controlling this process.[4]
-
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, or ceramics) to form stable, covalent siloxane bonds (Si-O-Substrate).[4][7] Alternatively, they can condense with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si).[4]
This dual reactivity allows this compound to act as a molecular bridge between different material phases.[2]
Core Applications in Material Science
Surface Modification for Hydrophobicity
One of the most widespread uses of this compound is to render hydrophilic surfaces hydrophobic (water-repellent).[4] After the silane molecule anchors to the substrate via siloxane bonds, the long, nonpolar octyl chains orient away from the surface, creating a low-energy, water-repellent layer. This is critical for applications such as self-cleaning surfaces, anti-corrosion coatings, and moisture barriers.[4][8] The effectiveness of the treatment is typically quantified by measuring the water contact angle.
Table 2: Reported Water Contact Angles on Surfaces Treated with Octylsilane
| Substrate | Silane Used | Achieved Water Contact Angle | Reference |
| Cellulosic Materials | Triethoxy(octyl)silane | 135° | [8] |
| Concrete | Octyltriethoxysilane | ~141° | [9] |
| Silica (B1680970) Nanoparticle Tablet | This compound | > 0° (pristine was 0°) | [10] |
Adhesion Promotion in Composites
In composite materials, strong adhesion between inorganic fillers (e.g., glass fibers, silica) and the organic polymer matrix is essential for achieving desired mechanical properties like tensile strength and impact resistance. This compound acts as a molecular bridge at this interface.[7] The silanol end of the hydrolyzed silane bonds to the inorganic filler, while the octyl group physically entangles with or co-reacts into the polymer matrix, significantly improving interfacial adhesion and stress transfer.
Nanoparticle Functionalization
This compound is extensively used to modify the surface of nanoparticles, such as silica, titania, and zinc oxide.[1][11] This process, known as silanization, is vital for several reasons:
-
Improved Dispersibility: The hydrophobic octyl chains prevent the nanoparticles from aggregating, allowing for stable and uniform dispersion in organic solvents or polymer matrices.
-
Altered Reactivity: Surface functionalization can control the nanoparticle's interaction with its surrounding medium.[1]
-
Enhanced Compatibility: In nanocomposites, it improves the compatibility between the nanoparticles and the host polymer, similar to its role as an adhesion promoter.[4] For instance, it is used to functionalize silica to promote adhesion with gold nanoparticles in the fabrication of photonic devices.[11]
Sol-Gel Processes
In sol-gel synthesis, this compound can be used as a precursor or co-precursor to create silica-based materials with tailored properties.[4] Through controlled hydrolysis and condensation, it forms a sol of nanoparticles that can then be processed into a gel.[4] The incorporation of the octyl group directly into the silica network imparts bulk hydrophobicity and can be used to control the porosity and surface functionality of the final material.[4][12]
Experimental Protocols
Protocol: Surface Hydrophobization via Priming
This protocol describes a general method for applying this compound as a primer to create a hydrophobic surface.
Methodology Details:
-
Substrate Preparation: The substrate surface must be thoroughly cleaned to remove any organic contaminants and ensure the presence of hydroxyl groups. Plasma or chemical etching can be used for more robust activation.
-
Primer Solution: A dilute solution of 0.5% to 5% silane in a solvent like ethanol or isopropanol (B130326) is typically prepared.[7] A small amount of water is necessary to initiate hydrolysis.[2]
-
Application: The solution is applied to the substrate. The method (wiping, spraying, dipping) depends on the substrate geometry and desired coating uniformity.[7]
-
Curing: A thermal curing step is often employed to accelerate the condensation reaction and drive off water, leading to the formation of stable covalent bonds between the silane and the substrate.[13]
Protocol: In-Situ Modification of Silica Nanoparticles
This protocol is based on the Stöber method for synthesizing silica nanoparticles, with the in-situ addition of this compound for surface modification.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound (TMOS)
-
Ethanol
-
Ammonium (B1175870) Hydroxide (B78521) (aqueous solution)
-
Deionized Water
Methodology:
-
Initial Mixture: Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a reaction vessel with vigorous stirring. The ammonium hydroxide acts as a catalyst for the hydrolysis and condensation of the silica precursors.
-
Precursor Addition: Add TEOS to the solution to initiate the formation of silica nanoparticles.
-
In-Situ Modification: After a set period of nanoparticle growth, introduce this compound to the reaction mixture. The TMOS will co-hydrolyze and co-condense with the remaining TEOS and bond to the surface of the newly formed silica particles.[14]
-
Reaction and Purification: Allow the reaction to proceed for several hours to ensure complete condensation. The modified nanoparticles are then collected by centrifugation, washed multiple times with ethanol and water to remove unreacted precursors and catalyst, and finally dried.
Conclusion
This compound is a cornerstone chemical that provides elegant solutions to persistent challenges in material science.[1] Its ability to function as a robust surface modifier, a durable coupling agent, and a versatile synthesis precursor allows for significant enhancements in material performance.[1][4] From creating water-repellent and corrosion-resistant coatings to engineering stronger and more durable composites and nanomaterials, its applications are both broad and impactful.[4] A thorough understanding of its hydrolysis and condensation chemistry is key to harnessing its full potential in developing the next generation of advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. chemsilicone.com [chemsilicone.com]
- 4. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 5. This compound 96 3069-40-7 [sigmaaldrich.com]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. sisib.com [sisib.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.com [scientificlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. server.ccl.net [server.ccl.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Trimethoxy(octyl)silane for Hydrophobic Coating on Glass Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoxy(octyl)silane is an organosilane compound widely used as a surface modifying and coupling agent to impart hydrophobicity to various substrates, including glass.[1] Its unique molecular structure, featuring a non-polar octyl chain and three hydrolyzable methoxy (B1213986) groups, allows it to form a robust, covalently bonded, water-repellent monolayer on hydroxyl-rich surfaces like glass.[2][3] This process, known as silanization, dramatically reduces the surface energy, leading to high water contact angles and self-cleaning properties.[1] These coatings are critical in a range of applications, from preventing biofouling on biosensors and microfluidic devices to creating corrosion-resistant and anti-icing surfaces.[4][5] This document provides detailed protocols for the preparation and characterization of hydrophobic glass surfaces using this compound.
Mechanism of Action
The formation of a stable hydrophobic layer proceeds via a two-step hydrolysis and condensation mechanism.[3] First, the methoxy groups (-OCH₃) of the silane (B1218182) react with water molecules (present in the solvent or adsorbed on the glass surface) to form reactive silanol (B1196071) groups (Si-OH).[3] Subsequently, these silanol groups condense with the hydroxyl groups (-OH) present on the glass surface to form stable, covalent siloxane bonds (Si-O-Si).[6] Additionally, adjacent silanol molecules can self-condense, creating a cross-linked polysiloxane network that enhances the durability of the coating.[7] The long octyl chains orient away from the surface, creating a low-energy, non-polar interface that repels water.[7]
Application Notes
The quality and stability of the hydrophobic coating are highly dependent on several experimental parameters:
-
Substrate Cleanliness: The presence of organic residues or other contaminants on the glass surface will significantly hinder the silanization process by blocking the surface hydroxyl groups. A rigorous cleaning protocol is paramount to achieve a uniform and dense silane monolayer.[1][8]
-
Water Availability: A small amount of water is essential for the hydrolysis of the silane's methoxy groups. For solution-phase deposition, this is often accomplished by using a solvent mixture (e.g., 95% ethanol (B145695), 5% water).[9] For vapor-phase deposition, the adsorbed water layer on the hydrophilic glass surface is often sufficient.
-
Deposition Method:
-
Solution-Phase Deposition: This is a simple and common method. However, the silane concentration and immersion time can influence the layer thickness and uniformity.[10] Uncontrolled polymerization in the solution can lead to the deposition of aggregates rather than a smooth monolayer.[11]
-
Chemical Vapor Deposition (CVD): This technique generally produces highly uniform and reproducible monolayers as it avoids solvent-related complications and polymerization issues.[11][12] It is particularly advantageous for applications requiring precise control over the coating.[13]
-
-
Curing Process: A post-deposition thermal treatment (curing or annealing) is crucial for promoting the formation of covalent siloxane bonds between the silane and the glass substrate, as well as for cross-linking the silane molecules.[2] This step significantly improves the durability and stability of the coating. Insufficient curing can result in a physically adsorbed layer that is easily removed. Curing at temperatures around 80-120°C is common.[2][14]
Experimental Workflow
The overall process for creating a hydrophobic coating on a glass substrate follows a logical sequence of steps from preparation to verification.
Detailed Experimental Protocols
Protocol 1: Rigorous Cleaning of Glass Substrates
This step is critical for activating the surface by removing contaminants and exposing a high density of hydroxyl groups.
1A: Solvent Cleaning (Standard)
-
Place glass substrates in a beaker and sonicate in a detergent solution (e.g., 2% Alconox) for 15-20 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone (B3395972) for 10-15 minutes.[8]
-
Sonicate in isopropanol (B130326) or methanol (B129727) for 10-15 minutes.[1][8]
-
Rinse copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen and use immediately.
1B: Piranha Solution Cleaning (Aggressive - Use Extreme Caution) Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care, using appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat) inside a certified fume hood.
-
Perform the solvent cleaning steps (1A) first.
-
Prepare Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: Always add peroxide to acid. The solution is highly exothermic.
-
Immerse the cleaned, dry glass substrates in the still-warm Piranha solution for 30-60 minutes.[5]
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry under a stream of high-purity nitrogen. The surface is now highly hydrophilic and reactive.
Protocol 2: Hydrophobic Coating via Solution Deposition
-
Prepare a 1% (v/v) solution of this compound in a suitable solvent. A common choice is anhydrous toluene or a 95:5 (v/v) mixture of ethanol and water, acidified to a pH of 4.5-5.0 with acetic acid.[2][9]
-
Allow the solution to stir for at least 1 hour to facilitate the hydrolysis of the silane.[15]
-
Immerse the freshly cleaned and dried glass substrates into the silane solution. The immersion time can range from 30 minutes to overnight.[2]
-
Remove the substrates from the solution and rinse thoroughly with the solvent (e.g., toluene, then ethanol) to remove any physically adsorbed, unreacted silane.[2]
-
Cure the coated substrates in an oven. A typical curing cycle is 80-100°C for 2-4 hours.[2][14]
-
Allow the substrates to cool to room temperature before characterization.
Protocol 3: Hydrophobic Coating via Chemical Vapor Deposition (CVD)
-
Place freshly cleaned and dried glass substrates inside a CVD reaction chamber (or a vacuum desiccator).
-
Place a small, open vial containing this compound (e.g., 100-200 µL) inside the chamber, ensuring it does not touch the substrates.
-
Evacuate the chamber to a low pressure. The deposition can be performed under vacuum or by heating the silane reservoir (e.g., to achieve a vapor pressure of ~5 torr) to allow the silane to vaporize and fill the chamber.[13]
-
Maintain the substrate temperature between 50-120°C to promote the reaction.[13]
-
Allow the deposition to proceed for 2-12 hours.
-
Vent the chamber, remove the coated substrates, and proceed with the curing step as described in Protocol 2 (Step 5) to ensure covalent bonding.
Protocol 4: Characterization of the Hydrophobic Coating
-
Water Contact Angle (WCA) Goniometry: This is the primary method to quantify hydrophobicity.
-
Place a small droplet (e.g., 2-5 µL) of DI water onto the coated surface.
-
Measure the static contact angle. A successful hydrophobic coating should yield a contact angle > 90°.[10]
-
-
Atomic Force Microscopy (AFM): Use AFM in tapping mode to analyze the surface topography.
-
Compare the root-mean-square (RMS) roughness of the coated substrate to that of a bare, clean substrate. A well-formed monolayer should result in a very smooth surface with low roughness (e.g., < 0.5 nm).[6][16] The presence of large islands or aggregates may indicate polymerization in solution or incomplete rinsing.[16]
-
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the chemical composition of the surface.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₂₆O₃Si |
| Molecular Weight | 234.41 g/mol |
| Appearance | Colorless liquid[4] |
| Density | 0.907 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.416[1] |
| CAS Number | 3069-40-7 |
Table 2: Representative Water Contact Angles (WCA) vs. Application Parameters
| Silane Type | Substrate | Silane Concentration | Curing Conditions | Resulting WCA (°) | Reference |
| Dichlorooctamethyltetrasiloxane | Glass | 0.05% (v/v) in Heptane | Not Specified | ~60° | [10] |
| Dichlorooctamethyltetrasiloxane | Glass | 1% (v/v) in Heptane | Not Specified | ~95° | [10] |
| Vinyl-terminated alkyl-silane | Soda-lime Glass | 1% (w/w) in Ethanol/Water | 93°C for 1 h | 83° ± 2° | [15] |
| γ-MPS | E-glass fiber | Not Specified | 100°C for 2 h | Optimal Adhesion | [14] |
| Triethoxy(octyl)silane | Glass | 1% in Hexadecane | Not Specified | > 90° (implied) | [10] |
Note: Data for various alkylsilanes are presented to show general trends. The final WCA is sensitive to the specific silane, substrate preparation, and process conditions.
Table 3: Representative Surface Characterization Data
| Characterization Technique | Parameter | Bare Glass Substrate | This compound Coated Glass |
| AFM | RMS Roughness | ~0.1-0.2 nm | ~0.2-0.5 nm (for uniform monolayer)[6][16] |
| XPS | Key Elemental Peaks | Si, O | Si, O, C[17] |
| Ellipsometry | Film Thickness | N/A | ~1-2 nm (for monolayer)[2][6] |
References
- 1. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 2. rsc.org [rsc.org]
- 3. inrf.uci.edu [inrf.uci.edu]
- 4. peptideweb.com [peptideweb.com]
- 5. researchgate.net [researchgate.net]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. mdpi.com [mdpi.com]
- 8. appropedia.org [appropedia.org]
- 9. gelest.com [gelest.com]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Vapor Deposition | [gelest.com]
- 14. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
Application Notes and Protocols: Functionalization of Silica Nanoparticles with Trimethoxy(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica (B1680970) nanoparticles (SNPs) is a cornerstone technique for the development of advanced materials with tailored properties for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Functionalization with organosilanes, such as trimethoxy(octyl)silane, allows for the precise control of the nanoparticle's surface chemistry. The introduction of an octyl group imparts a hydrophobic character to the hydrophilic surface of silica nanoparticles. This alteration is particularly valuable in drug development for enhancing the loading and delivery of hydrophobic therapeutic agents.[1][2][3]
This document provides a comprehensive guide for the functionalization of silica nanoparticles with this compound. It includes a detailed experimental protocol, from the synthesis of the parent silica nanoparticles using the Stöber method to their subsequent surface modification and characterization.
Data Presentation
The successful functionalization of silica nanoparticles with this compound can be confirmed by a variety of analytical techniques. The following table summarizes typical quantitative data obtained before and after the surface modification process.
| Parameter | Unmodified Silica Nanoparticles | This compound Functionalized SNPs | Technique | Reference |
| Hydrodynamic Diameter | 100 nm | 105-110 nm | Dynamic Light Scattering (DLS) | [4] |
| Zeta Potential (pH 7) | -30 mV to -50 mV | -20 mV to -40 mV | Electrophoretic Light Scattering (ELS) | [1] |
| Surface Area | ~250 m²/g | ~220 m²/g | Brunauer-Emmett-Teller (BET) | [5] |
| Weight Loss (150-600°C) | 2-5% | 8-15% | Thermogravimetric Analysis (TGA) | [6][7] |
Experimental Protocols
Part 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with a diameter of approximately 100 nm.[8]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (Absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, combine 50 mL of ethanol and 4 mL of deionized water.
-
To this mixture, add 2 mL of ammonium hydroxide solution and stir vigorously for 15 minutes at room temperature.
-
Rapidly add 3 mL of TEOS to the stirring solution.
-
Continue the reaction for 12 hours at room temperature with continuous stirring. A white, opalescent suspension will form, indicating the formation of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the nanoparticles three times with ethanol, with a centrifugation step in between each wash, to remove unreacted reagents.
-
Resuspend the final silica nanoparticle pellet in 50 mL of absolute ethanol.
Part 2: Surface Functionalization with this compound
This protocol details the post-synthesis grafting of octyl groups onto the surface of the prepared silica nanoparticles.[9]
Materials:
-
Silica nanoparticle suspension in ethanol (from Part 1)
-
This compound
-
Triethylamine (B128534) (as a catalyst)
Procedure:
-
Transfer the 50 mL ethanolic suspension of silica nanoparticles to a round-bottom flask.
-
Add 1 mL of this compound and 0.5 mL of triethylamine to the suspension.
-
Heat the mixture to 70°C and allow it to reflux for 12 hours with vigorous stirring under a nitrogen atmosphere.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
To remove unreacted silane (B1218182) and the catalyst, wash the nanoparticles sequentially with toluene and ethanol. Perform three cycles of washing with each solvent, involving resuspension and centrifugation.
-
Dry the final product under vacuum at 60°C for 12 hours. The resulting white powder is the this compound functionalized silica nanoparticles.
Part 3: Characterization of Functionalized Silica Nanoparticles
3.1 Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the covalent attachment of the octyl groups to the silica surface.
Procedure:
-
Acquire FTIR spectra of both the unmodified and functionalized silica nanoparticles.
-
Look for the appearance of characteristic peaks corresponding to the C-H stretching vibrations of the octyl chains in the 2850-2960 cm⁻¹ region in the spectrum of the functionalized sample.[10]
-
Observe a decrease in the intensity of the broad peak around 3400 cm⁻¹ (O-H stretching) and the peak around 950 cm⁻¹ (Si-OH stretching), indicating the condensation reaction between the silane and the surface silanol (B1196071) groups.[4]
3.2 Thermogravimetric Analysis (TGA)
TGA is employed to quantify the amount of organic material (octyl groups) grafted onto the silica surface.[11][12]
Procedure:
-
Heat a known amount of the dried nanoparticle sample from room temperature to 800°C under a nitrogen atmosphere at a heating rate of 10°C/min.
-
The weight loss between 150°C and 600°C corresponds to the thermal decomposition of the grafted octylsilane.[6][7] The weight loss of the unmodified silica in the same temperature range should be subtracted as a background correction.
3.3 Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to determine the hydrodynamic diameter of the nanoparticles, while zeta potential measurements provide information about their surface charge.
Procedure:
-
Disperse a small amount of the nanoparticle sample in deionized water or an appropriate buffer.
-
Measure the hydrodynamic size and zeta potential using a suitable instrument.
-
A slight increase in the hydrodynamic diameter is expected after functionalization.[4] The zeta potential is expected to become less negative due to the shielding of the negative silanol groups by the non-polar octyl chains.[1]
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of silica nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 11. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Step-by-Step Guide for Creating Self-Assembled Monolayers (SAMs) with Trimethoxy(octyl)silane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid surface. Organosilanes, such as trimethoxy(octyl)silane, are widely used to form robust SAMs on hydroxylated surfaces like silicon dioxide (SiO₂), glass, and other metal oxides.[1][2] These monolayers are crucial for tuning surface properties, including wettability, adhesion, and biocompatibility, making them valuable in drug delivery, biosensing, and nanotechnology.[3] this compound, with its C8 alkyl chain, creates a hydrophobic surface by covalently bonding to the substrate through a stable siloxane (Si-O-Si) linkage.[2][3] This guide provides a detailed, step-by-step protocol for the preparation and characterization of high-quality SAMs using this compound.
Safety and Handling
This compound and the chemicals used for substrate preparation are hazardous. Strict adherence to safety protocols is mandatory. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Table 1: Chemical Safety and Handling
| Chemical | Key Hazards | Recommended PPE | Handling Precautions |
| This compound | Causes skin and serious eye irritation.[4] Toxic if inhaled.[5] | Nitrile or neoprene gloves, chemical splash goggles, lab coat.[4][6] | Use in a well-ventilated area or fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4] Store in a tightly closed container under an inert atmosphere, as it is moisture-sensitive.[7] |
| Piranha Solution | Extremely corrosive, strong oxidant, and reacts violently with organic materials. | Acid-resistant gloves, face shield, chemical splash goggles, and a heavy-duty lab coat. | Extreme Caution Required. Always add hydrogen peroxide to sulfuric acid slowly. Never store in a sealed container. Prepare fresh and handle only in a designated fume hood.[1] |
| Anhydrous Solvents (e.g., Toluene) | Flammable, skin/eye irritant, inhalation hazard. | Nitrile gloves, chemical splash goggles, lab coat. | Use in a fume hood away from ignition sources. Ensure solvent is truly anhydrous, as water can affect SAM quality.[1] |
Materials and Equipment
Table 2: Required Materials and Equipment
| Category | Item |
| Chemicals | This compound (>96%)[4] |
| Sulfuric Acid (H₂SO₄, concentrated) | |
| Hydrogen Peroxide (H₂O₂, 30%) | |
| Anhydrous Toluene (B28343) or Hexane[1] | |
| Ethanol (B145695) (200 proof)[8] | |
| Acetone (B3395972) | |
| Isopropanol (B130326) | |
| Deionized (DI) Water (>18 MΩ·cm)[9] | |
| Substrates | Silicon wafers with native oxide layer (Si/SiO₂) or glass microscope slides.[1] |
| Equipment | Fume hood |
| Sonicator[8] | |
| Hot plate | |
| Nitrogen gas source for drying[1] | |
| Glass beakers and petri dishes[8] | |
| Tweezers for substrate handling[8] | |
| Calibrated micropipettes[10] | |
| Oven or vacuum oven for annealing | |
| Characterization tools (e.g., Contact Angle Goniometer, Ellipsometer, AFM) |
Experimental Workflow
The overall process for forming a this compound SAM involves substrate cleaning and hydroxylation, solution preparation, monolayer deposition, and post-deposition treatment.
Caption: Figure 1: Workflow from substrate cleaning to final characterization.
Detailed Experimental Protocol
Step 1: Substrate Preparation (Hydroxylation)
A pristine and highly hydroxylated (-OH groups) surface is critical for the formation of a dense, well-ordered monolayer.[9]
-
Solvent Cleaning:
-
Place substrates in a beaker.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Piranha Cleaning (to generate hydroxyl groups):
-
Caution: Piranha solution is extremely dangerous. Handle with extreme care in a fume hood.[1]
-
Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution is exothermic.
-
Immerse the cleaned substrates in the piranha solution for 15-30 minutes.[9]
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.[1]
-
Use the substrates immediately for the best results.
-
Step 2: Silane Solution Preparation
This step should be performed in a dry environment (e.g., under inert gas or in a glovebox) to minimize water-induced polymerization of the silane in solution.
-
Obtain an anhydrous solvent such as toluene or hexane.[1]
-
Prepare a 1% (v/v) solution of this compound in the chosen anhydrous solvent.[1] A controlled, minimal amount of water is necessary to catalyze the surface reaction, which is typically present as adsorbed water on the substrate surface.[1][9]
Step 3: SAM Deposition
-
Place the freshly cleaned and dried substrates into the silane solution in a sealed container.[1]
-
To minimize oxygen and ambient moisture, the container can be purged with nitrogen or argon before sealing.[8]
-
Allow the self-assembly process to proceed for 12 to 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]
Step 4: Post-Deposition Cleaning and Annealing
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse with fresh toluene to remove non-covalently bonded (physisorbed) silane molecules.
-
Sonicate briefly (2-3 minutes) in ethanol or another solvent to remove any remaining aggregates.[2]
-
-
Drying:
-
Dry the substrates again under a stream of nitrogen.
-
-
Annealing:
-
Anneal the coated substrates in an oven at 120-150°C for 1 hour.[1] This step promotes the formation of strong, covalent siloxane bonds both with the surface and between adjacent silane molecules, enhancing the monolayer's stability.
-
Reaction Mechanism
The formation of a silane SAM on a hydroxylated surface proceeds in two main stages: hydrolysis of the methoxy (B1213986) groups followed by condensation with surface hydroxyls and adjacent silanol (B1196071) molecules.
Caption: Figure 2: Hydrolysis and condensation of this compound.
Characterization of SAMs
Characterizing the SAM is essential to confirm its quality, thickness, and surface properties.
Table 3: Characterization Techniques and Expected Results
| Technique | Purpose | Expected Quantitative Data for Octylsilane SAM |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity). A high water contact angle indicates a dense, well-ordered hydrophobic monolayer. | Water Contact Angle: ~100-110°. A pristine hydrophilic SiO₂ surface has a contact angle near 0°.[2] |
| Ellipsometry | Measures the thickness of the thin film with sub-nanometer resolution. | Thickness: ~1.0-1.5 nm. The theoretical length of an octyl chain is shorter than that of an octadecyl chain (OTS), which forms SAMs around 2.1-2.4 nm thick.[11] |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface to assess smoothness and uniformity. Can detect pinholes or aggregates. | A high-quality SAM should be very smooth, with a root-mean-square (RMS) roughness of < 0.5 nm.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition and chemical bonding states at the surface. | Presence of Si, C, and O peaks. Analysis of the Si 2p peak can confirm the formation of Si-O-Si bonds. |
Troubleshooting
-
Low Contact Angle: May indicate an incomplete or disordered monolayer. Ensure the substrate was sufficiently hydroxylated, the silane solution was fresh, and the deposition environment was free of excess moisture.
-
Hazy or Visibly Coated Surface: Suggests polymerization of the silane in solution, leading to the deposition of aggregates. This is often caused by too much water in the solvent or prolonged exposure to ambient humidity.[2] Ensure the use of anhydrous solvents and proper handling.
-
Poor Adhesion: If the monolayer is easily removed, annealing may have been insufficient. Ensure the annealing step is performed to promote covalent bonding.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound 96 3069-40-7 [sigmaaldrich.com]
- 6. omega-products.com [omega-products.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tf.nist.gov [tf.nist.gov]
Application Notes and Protocols: Enhancing Polymer-Filler Adhesion with Trimethoxy(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the development of advanced composite materials, achieving superior adhesion between the polymer matrix and inorganic fillers is paramount to obtaining desired mechanical and physical properties. Trimethoxy(octyl)silane (CAS No. 3069-40-7) is a versatile organosilane coupling agent that serves as a molecular bridge at the interface of these two dissimilar materials.[1] Its unique bifunctional structure, featuring a hydrolyzable trimethoxysilyl group and a non-polar octyl group, enables it to form stable covalent bonds with inorganic filler surfaces while simultaneously enhancing compatibility and adhesion with the organic polymer matrix.[2] This results in composite materials with significantly improved tensile strength, flexural strength, and impact resistance.[3]
These application notes provide a comprehensive overview of the use of this compound to improve polymer-filler adhesion, including quantitative data on its effects, detailed experimental protocols for its application, and visualizations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize the quantitative effects of using an octyl-functional trimethoxysilane (B1233946) coupling agent on the mechanical properties of polymer composites and the surface properties of fillers. The data is derived from studies on 8-methacryloxyoctyltrimethoxysilane, a close structural and functional analog of this compound.
Table 1: Effect of Silane (B1218182) Concentration on Mechanical Properties of a Resin Composite
| Silane Concentration (wt%) | Flexural Modulus (GPa) | Flexural Strength (MPa) | Microhardness (HV) |
| 3 | 10.5 ± 0.6 | 145 ± 15 | 58.2 ± 3.1 |
| 6 | 9.8 ± 0.5 | 160 ± 20 | 55.4 ± 2.5 |
| 9 | 9.2 ± 0.4 | 155 ± 18 | 53.1 ± 2.8 |
| 12 | 8.5 ± 0.4 | 148 ± 16 | 51.9 ± 2.4 |
Data adapted from a study on 8-methacryloxyoctyltrimethoxysilane, a long-chain functional silane similar to this compound.[4]
Table 2: Effect of this compound on the Surface Energy of Silica (B1680970) Nanoparticles
| Silane to Silica NP Ratio | Dispersive Surface Energy (mJ/m²) | Acid-Base Surface Energy (mJ/m²) |
| 0 (Pristine) | ~9.5 | ~9.1 |
| Increasing Ratio | Remains relatively constant | Decreases from 9.1 to 7.9 |
This data demonstrates the change in surface energy upon treatment with this compound.[3]
Experimental Protocols
Protocol 1: Surface Treatment of Inorganic Fillers with this compound (Wet Method)
This protocol describes the procedure for modifying the surface of inorganic fillers (e.g., silica, glass fibers) using a solution of this compound.
Materials:
-
Inorganic filler (e.g., silica powder, glass fibers)
-
This compound
-
Ethanol (B145695) (95%)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Oven or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution in a beaker.
-
If a non-amino silane is used, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.
-
With continuous stirring, slowly add this compound to the solution to achieve the desired concentration (typically 1-5 wt% relative to the filler).
-
Continue stirring for at least 60 minutes to allow for the hydrolysis of the methoxy (B1213986) groups to form reactive silanol (B1196071) groups.
-
-
Filler Treatment:
-
Disperse the inorganic filler into the prepared silane solution.
-
Stir the slurry for 2-4 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Washing and Drying:
-
Separate the treated filler from the solution by filtration or centrifugation.
-
Wash the filler with pure ethanol to remove any unreacted silane and by-products.
-
Dry the treated filler in an oven at 80-110°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.
-
Protocol 2: Fabrication of Polymer Composites
This protocol outlines the steps for incorporating the silane-treated filler into a polymer matrix.
Materials:
-
Silane-treated inorganic filler
-
Polymer resin (e.g., epoxy, polyester, polypropylene)
-
Curing agent/hardener (if applicable)
-
High-shear mixer or twin-screw extruder
-
Mold
-
Compression molding machine or similar processing equipment
Procedure:
-
Compounding:
-
Pre-heat the polymer resin to reduce its viscosity, if necessary.
-
Gradually add the dried, silane-treated filler to the polymer resin under high-shear mixing.
-
Continue mixing until the filler is uniformly dispersed throughout the polymer matrix.
-
If using a thermosetting polymer, add the curing agent/hardener and mix thoroughly.
-
-
Molding:
-
Transfer the composite mixture into a pre-heated mold.
-
Apply pressure and heat according to the polymer manufacturer's recommendations to cure the composite.
-
-
Post-Curing:
-
After demolding, post-cure the composite part at an elevated temperature to ensure complete cross-linking and to relieve internal stresses.
-
Protocol 3: Characterization of Polymer-Filler Adhesion and Composite Properties
1. Mechanical Testing:
-
Tensile Testing (ASTM D638):
-
Prepare dumbbell-shaped specimens from the cured composite sheets.[5][6]
-
Condition the specimens at 23°C and 50% relative humidity for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.[6]
-
Record the tensile strength, modulus of elasticity, and elongation at break.[6][7]
-
-
Flexural Testing (ASTM D790):
2. Microscopic Analysis:
-
Scanning Electron Microscopy (SEM):
-
Fracture composite specimens (e.g., after tensile testing or by cryogenic fracture) to expose the polymer-filler interface.[11]
-
Mount the fractured surface on an SEM stub using conductive adhesive.
-
Sputter-coat the non-conductive polymer composite with a thin layer of a conductive material (e.g., gold, platinum) to prevent charging under the electron beam.[12][13]
-
Image the fracture surface to visually assess the adhesion between the filler and the polymer matrix. Good adhesion is indicated by the polymer matrix adhering to the filler surface, while poor adhesion is characterized by clean filler pull-out.[14]
-
Visualizations
Caption: Reaction mechanism of this compound at the polymer-filler interface.
Caption: General experimental workflow for composite preparation and testing.
Caption: Logical relationship of how this compound improves composite properties.
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 7. zwickroell.com [zwickroell.com]
- 8. boundengineering.com [boundengineering.com]
- 9. tamuk.edu [tamuk.edu]
- 10. micomlab.com [micomlab.com]
- 11. azom.com [azom.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Trimethoxy(octyl)silane for Metal Corrosion Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing trimethoxy(octyl)silane as a corrosion protection agent for various metal substrates. The information is intended to guide researchers and scientists in the effective application and evaluation of this silane-based surface treatment.
Introduction
This compound (CH₃(CH₂)₇Si(OCH₃)₃) is an organofunctional silane (B1218182) that has garnered significant interest as a metal surface treatment for corrosion protection. Its bifunctional nature allows it to form a durable, hydrophobic barrier on the metal surface. The methoxy (B1213986) groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups on the metal surface (e.g., metal oxides) to form stable covalent M-O-Si bonds (where M is the metal). The octyl group, a non-polar hydrocarbon chain, orients away from the surface, creating a water-repellent layer that prevents corrosive agents from reaching the metal substrate.[1][2] This technology offers an environmentally friendly alternative to traditional corrosion inhibitors like chromates.[1]
Mechanism of Action
The corrosion protection mechanism of this compound involves a multi-step process:
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form silanol groups (-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si).
-
Surface Bonding: The silanol groups also react with the hydroxyl groups present on the surface of the metal oxide layer, forming strong, covalent metallo-siloxane bonds (M-O-Si).[3]
-
Hydrophobic Barrier Formation: The long octyl chains are oriented outwards from the surface, creating a dense, hydrophobic monolayer that repels water and corrosive ions.[1]
This self-assembled monolayer (SAM) acts as a physical barrier, effectively isolating the metal from its corrosive environment.[4]
Key Applications
This compound and similar long-chain silanes are effective for the corrosion protection of various metals, including:
-
Aluminum and its alloys: Widely studied for aerospace and automotive applications.[4][5][6][7]
-
Steel (Mild Steel, Carbon Steel, Stainless Steel): Used in construction, infrastructure, and industrial equipment.[1][8][9]
-
Copper and its alloys: For electronics and architectural applications.[1]
-
Magnesium alloys: In automotive and aerospace components where lightweighting is critical.[1]
Experimental Protocols
The following are generalized protocols for the application and evaluation of this compound coatings. Researchers should optimize these procedures for their specific metal substrate and application.
Materials and Reagents
-
This compound
-
Ethanol (B145695) (or other suitable solvent)
-
Deionized water
-
Acetic acid (or other catalyst for pH adjustment)
-
Metal substrates (e.g., aluminum alloy 2024-T3, mild steel coupons)
-
Alkaline cleaning solution (e.g., NaOH solution)
-
Acidic etching solution (e.g., HNO₃ solution)
-
Corrosive medium (e.g., 3.5% NaCl solution)
Protocol 1: Metal Substrate Preparation
Proper surface preparation is critical for achieving a uniform and adherent silane coating.
-
Degreasing: Sonicate the metal substrates in acetone for 10-15 minutes to remove organic contaminants and grease.
-
Alkaline Cleaning: Immerse the substrates in a suitable alkaline solution (e.g., 5% NaOH at 60°C for 5 minutes for aluminum alloys) to remove the native oxide layer and further clean the surface.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Acid Etching/Desmutting (for some alloys): Immerse in an acid bath (e.g., 30% HNO₃ for 1 minute for aluminum alloys) to remove intermetallic compounds and activate the surface.
-
Final Rinse: Rinse again with deionized water and then with ethanol.
-
Drying: Dry the substrates in an oven or with a stream of dry nitrogen gas. The surface should be treated with the silane solution immediately after preparation to prevent re-oxidation.
Protocol 2: Silane Solution Preparation and Application (Dip Coating)
-
Solution Preparation: Prepare a silane solution, for example, a 1% (v/v) solution of this compound in a 9:1 (v/v) ethanol/water mixture.[6]
-
Hydrolysis: Adjust the pH of the solution to approximately 4-5 using acetic acid to catalyze the hydrolysis of the methoxy groups.[1][6] Allow the solution to stir for a designated hydrolysis time (e.g., 1 to 24 hours) to ensure the formation of silanol groups.[1][9]
-
Dip Coating: Immerse the prepared metal substrates into the silane solution for a specific duration (e.g., 30 seconds to 5 minutes).[6]
-
Rinsing: Gently rinse the coated substrates with ethanol to remove excess, unreacted silane.[6]
-
Curing: Cure the coated substrates in an oven at a specific temperature and time (e.g., 100-120°C for 15-60 minutes) to promote the condensation reaction and the formation of a stable, cross-linked siloxane network and covalent bonds with the metal surface.[10]
Protocol 3: Evaluation of Corrosion Protection
4.4.1. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to evaluate the performance of the protective coating.[11][12][13][14][15]
-
Electrochemical Cell Setup: Use a three-electrode cell with the coated metal substrate as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use a corrosive medium, typically a 3.5% NaCl solution, to simulate a marine environment.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The impedance modulus at low frequencies (|Z| at 0.01 Hz) is a key indicator of the coating's barrier properties; a higher value signifies better corrosion protection.[5] The data can be fitted to an equivalent electrical circuit to quantify coating properties like coating capacitance (Qc) and pore resistance (Rp).
4.4.2. Potentiodynamic Polarization
This technique provides information about the corrosion rate and the inhibitive nature of the coating.
-
Cell Setup and Electrolyte: Same as for EIS.
-
Measurement: After allowing the open-circuit potential to stabilize, scan the potential from a cathodic value to an anodic value relative to the corrosion potential (Ecorr).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value and a more positive Ecorr indicate better corrosion protection. The inhibition efficiency (%IE) can be calculated using the following formula:
%IE = [(icorr,uncoated - icorr,coated) / icorr,uncoated] x 100
4.4.3. Contact Angle Measurement
This method assesses the hydrophobicity of the silane-treated surface.
-
Procedure: Place a droplet of deionized water of a known volume onto the coated surface.
-
Measurement: Use a goniometer to measure the angle between the liquid-solid interface and the liquid-vapor interface.
-
Interpretation: A higher contact angle indicates greater hydrophobicity, which is desirable for repelling water and preventing corrosion. Superhydrophobic surfaces typically have a water contact angle (WCA) greater than 150°.[16]
Data Presentation
The following tables summarize typical quantitative data obtained from studies on silane-based corrosion protection.
Table 1: Electrochemical Parameters for Silane-Coated Metals
| Metal Substrate | Silane Treatment | Corrosive Medium | Ecorr (V vs. SCE) | icorr (A/cm²) | Inhibition Efficiency (%) | Reference |
| Mild Steel | Polyesteramide urethane | 1.0 M HCl | - | - | 88.9 | [8] |
| Mild Steel | Tea leaf extract in silane | 3.5% NaCl | - | - | 85.66 | [17] |
| Mild Steel | Clitoria Ternatea extract in silane | 0.5 M HCl | - | - | 83.78 | [17] |
| Low-carbon Steel | Mulberry extract in silane | Saline medium | - | - | 85.57 | [17] |
| API 5L X60 Steel | Oxazolone inhibitor | 3.5% NaCl (CO₂ saturated) | - | - | 91.30 | [18] |
Table 2: Water Contact Angles for Silane-Treated Surfaces
| Metal Substrate | Surface Treatment | Water Contact Angle (°) | Reference |
| Modified 9Cr-1Mo ferritic steel | Perfluorooctyltriethoxysilane coating | 150 ± 1 | [16] |
| Aluminum Alloy | Octadecyltrimethoxysilane | > 100 (initial) | [6] |
Visualizations
The following diagrams illustrate key processes and workflows.
Caption: Mechanism of silane film formation on a metal surface.
Caption: Experimental workflow for metal surface preparation.
Caption: Workflow for silane application and corrosion testing.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Silane-Based Hybrid Coatings for the Corrosion Protection of AA 2024-T3 Alloy | Journal of Aerospace Technology and Management [jatm.com.br]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2009059798A2 - A method for producing a coating on a metal substrate and a coating produced thereby - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Electrochemical impedance spectroscopy for quantitative interface state characterization of planar and nanostructured semiconductor-dielectric interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrevlett.com [chemrevlett.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: Liquid-Phase Deposition of Trimethoxy(octyl)silane for Hydrophobic Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxy(octyl)silane is an organosilane compound widely utilized for the surface modification of various substrates. Through a liquid-phase deposition process, it forms a self-assembled monolayer (SAM) that covalently bonds to hydroxylated surfaces. This process is predicated on the hydrolysis of the methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate, creating stable siloxane bonds (Si-O-Si). The eight-carbon alkyl chain (octyl group) of the silane (B1218182) imparts a hydrophobic character to the modified surface. This application note provides a detailed protocol for the liquid-phase deposition of this compound on silicon dioxide (SiO₂) substrates and summarizes key characterization data.
Data Presentation
The effectiveness of the this compound coating is primarily assessed by the change in surface wettability, which is quantified by measuring the water contact angle. The following table presents representative data for untreated and silane-treated surfaces.
| Surface Treatment | Substrate | Water Contact Angle (°) | Reference |
| Untreated | SiO₂ | 25 | [1] |
| Octyltriethoxysilane (OTS-8)* | SiO₂ | 99 | [1] |
| Octyl trimethoxy silane (OTMS) | Wood Fibers | 127.9 |
Note: Octyltriethoxysilane is a structurally similar compound to this compound and is expected to exhibit comparable hydrophobic properties.
Experimental Workflow
The following diagram illustrates the key stages of the liquid-phase deposition process for creating a this compound self-assembled monolayer.
References
Application Notes and Protocols for Vapor-Phase Silanization using Trimethoxy(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the vapor-phase silanization of various substrates using trimethoxy(octyl)silane. This technique is instrumental in modifying surface properties, particularly for creating hydrophobic, low-energy surfaces essential in a multitude of research and development applications, including microfluidics, biosensors, and drug delivery systems.
Introduction to Vapor-Phase Silanization with this compound
Vapor-phase silanization is a surface modification technique that utilizes the volatility of organosilane compounds to create a thin, uniform, and covalently bonded monolayer on a substrate. This compound [CH₃(CH₂)₇Si(OCH₃)₃] is an ideal candidate for this process, offering the ability to significantly alter the surface energy and wettability of materials.
The fundamental mechanism involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) in the presence of trace water molecules on the substrate's surface, forming reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the surface of many common substrates (e.g., glass, silicon wafers, metal oxides), forming stable siloxane bonds (Si-O-Si). The outward-facing octyl chains (-C₈H₁₇) create a dense, hydrophobic layer.[1][2]
Key Advantages of Vapor-Phase Deposition:
-
Uniformity: Produces highly uniform and reproducible monolayers, which is critical for consistent experimental results.
-
Reduced Contamination: As a dry process, it minimizes the risk of solvent-related contamination and agglomeration often seen in solution-phase methods.[3]
-
Control: Allows for precise control over the deposition process, leading to well-ordered molecular layers.[3]
Applications in Research and Drug Development
The hydrophobic and biocompatible surfaces created by this compound treatment are valuable in several fields:
-
Biocompatible Coatings: Modified surfaces can reduce protein adsorption and cell adhesion, which is crucial for medical implants and devices to minimize the foreign body response.
-
Drug Delivery: The hydrophobic coating can be used to encapsulate drugs, thereby controlling their release profiles.
-
Microfluidics: Surface modification of microchannels is essential for controlling fluid flow and preventing the non-specific binding of biomolecules.[3]
-
Corrosion Resistance: The dense, hydrophobic barrier provided by the silane layer can protect metallic surfaces from corrosion.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained after vapor-phase silanization. The values for this compound are based on reported data for similar long-chain alkylsilanes.
Table 1: Water Contact Angle Measurements
| Substrate | Treatment | Typical Water Contact Angle (°) | Reference |
| Silicon Wafer | Untreated (Piranha Cleaned) | < 10° | [4] |
| Silicon Wafer | Vapor-Phase Silanization with this compound | > 90° - 110° | [5] |
| Glass Slide | Untreated (Piranha Cleaned) | < 10° | [4] |
| Glass Slide | Vapor-Phase Silanization with this compound | > 90° - 110° | [5] |
Table 2: Surface Roughness (RMS)
| Substrate | Treatment | Typical RMS Roughness (nm) | Reference |
| Silicon Wafer | Untreated (Polished) | ~ 0.1 - 0.2 | [6] |
| Silicon Wafer | Vapor-Phase Silanization with this compound | ~ 0.2 - 0.5 | [7] |
Experimental Protocols
This section provides a detailed methodology for performing vapor-phase silanization with this compound.
Materials and Equipment
-
This compound (high purity)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum deposition chamber or desiccator
-
Vacuum pump
-
Heating source (optional, for controlled temperature deposition)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Contact angle goniometer
-
Atomic Force Microscope (AFM)
Substrate Preparation (Hydroxylation)
Proper substrate cleaning and hydroxylation are critical for successful silanization.
-
Initial Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Piranha Etching (for silicon and glass):
-
WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. This process removes organic residues and creates a hydroxylated surface.
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Dehydration (Optional but Recommended): For optimal results, bake the substrates at 110-120°C for 30-60 minutes to remove physisorbed water.[4]
Vapor-Phase Silanization Procedure
This protocol describes a static vapor-phase deposition in a vacuum desiccator. For more advanced applications, a dedicated chemical vapor deposition (CVD) system can be used.[3]
-
Chamber Preparation: Place the cleaned and dried substrates inside a vacuum desiccator.
-
Silane Introduction: In a small, open vial, place a few drops (e.g., 100-200 µL) of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Vacuum Application: Seal the desiccator and evacuate it using a vacuum pump to a pressure of approximately 100-200 mTorr.[3] This reduces the atmospheric water content and enhances the vapor pressure of the silane.
-
Deposition: Allow the deposition to proceed at room temperature. The vapor pressure of the silane is sufficient to fill the chamber for a proper deposition.[5] A typical deposition time is overnight (12-16 hours). For more controlled deposition, the chamber can be heated to 50-120°C.[8]
-
Venting and Post-Deposition Curing:
-
Vent the desiccator with nitrogen gas.
-
Remove the substrates and, for enhanced stability of the monolayer, bake them at 110-120°C for 30-60 minutes to promote covalent bonding and remove any remaining physisorbed silane.[4]
-
-
Rinsing (Optional): To remove any loosely bound silane, the substrates can be rinsed with a non-polar solvent like toluene (B28343) or hexane.
-
Storage: Store the silanized substrates in a clean, dry environment.
Characterization of Silanized Surfaces
Verification of a successful silanization is crucial. The following are key characterization techniques:
-
Contact Angle Goniometry: This is a simple and effective method to confirm the hydrophobicity of the surface. A water contact angle greater than 90° indicates a successful hydrophobic modification.[5]
-
Atomic Force Microscopy (AFM): AFM provides topographical information and can be used to assess the uniformity and roughness of the silane monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of silicon, carbon, and oxygen from the silane layer.
Visualizations
Signaling Pathway: Mechanism of Silanization
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
Application Notes and Protocols: Surface Modification of Titania Nanoparticles with Trimethoxy(octyl)silane for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) nanoparticles are widely utilized in various biomedical applications, including drug delivery, owing to their biocompatibility, chemical stability, and low cost. However, their inherent hydrophilicity can lead to poor dispersion in organic media and non-specific interactions in biological environments. Surface modification with organosilanes, such as trimethoxy(octyl)silane, imparts a hydrophobic character to the titania nanoparticles. This modification enhances their dispersibility in non-polar solvents and polymer matrices, which is crucial for the formulation of drug delivery systems. Furthermore, the hydrophobic surface can modulate drug loading and release kinetics, and influence cellular uptake mechanisms. These application notes provide detailed protocols for the surface modification of titania nanoparticles with this compound, along with characterization methods and insights into their application in drug delivery.
Data Presentation
The following table summarizes the typical changes in the physicochemical properties of titania nanoparticles upon surface modification with this compound. The data presented is a compilation from various studies on octylsilane-modified titania.
| Property | Unmodified TiO2 Nanoparticles | This compound Modified TiO2 Nanoparticles | Characterization Technique |
| Appearance | White, hydrophilic powder | White, hydrophobic powder | Visual Inspection |
| Contact Angle (Water) | < 20° | > 90° | Goniometry |
| Average Particle Size (in non-polar solvent) | > 500 nm (highly agglomerated) | < 100 nm (well-dispersed)[1] | Dynamic Light Scattering (DLS) |
| Zeta Potential (in aqueous solution, pH 7) | -20 to -30 mV | -10 to +5 mV | Electrophoretic Light Scattering |
| Grafting Density | N/A | ~2.8-3 molecules/nm² | Thermogravimetric Analysis (TGA) |
| Optimal Silane (B1218182) Concentration | N/A | 0.25 wt. parts per 100 wt. parts of TiO2[1] | Dispersion Studies |
Experimental Protocols
Protocol 1: Surface Modification of Titania Nanoparticles with this compound
This protocol details the procedure for grafting this compound onto the surface of titania nanoparticles.
Materials:
-
Titanium dioxide (TiO2) nanoparticles (e.g., Anatase, <25 nm particle size)
-
This compound (TMOS)
-
Ethanol (B145695) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Ultrasonicator
-
Centrifuge
-
Drying oven
-
Schlenk line (optional, for anhydrous conditions)
Procedure:
-
Preparation of TiO2 Suspension:
-
Disperse 1 g of TiO2 nanoparticles in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask.
-
Sonicate the suspension for 30 minutes to break up agglomerates and ensure a uniform dispersion.
-
-
Hydrolysis of this compound:
-
In a separate beaker, prepare a solution of 95% ethanol and 5% deionized water.
-
Adjust the pH of the solution to 4-5 with a few drops of dilute HCl.
-
Add the desired amount of this compound (e.g., 0.25 wt% relative to TiO2) to this solution and stir for 1 hour to pre-hydrolyze the silane.
-
-
Silanization Reaction:
-
Add the pre-hydrolyzed this compound solution dropwise to the TiO2 suspension while stirring vigorously.
-
Attach the reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) under constant stirring.
-
Maintain the reflux for 4-6 hours.
-
-
Washing and Purification:
-
After the reaction, allow the suspension to cool to room temperature.
-
Centrifuge the suspension at 8000 rpm for 15 minutes to separate the modified nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol. Sonicate for 10 minutes.
-
Repeat the centrifugation and washing steps three more times with ethanol, followed by two washes with toluene to remove any unreacted silane and by-products.
-
-
Drying:
-
After the final wash, dry the modified TiO2 nanoparticles in a vacuum oven at 80-100 °C for 12 hours.
-
Store the resulting hydrophobic TiO2 powder in a desiccator.
-
Protocol 2: Characterization of Modified Titania Nanoparticles
This protocol outlines the key techniques to verify the successful surface modification.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the octyl functional groups on the TiO2 surface.
-
Procedure:
-
Acquire FTIR spectra of both unmodified and modified TiO2 nanoparticles.
-
Look for the appearance of new peaks in the modified sample corresponding to C-H stretching vibrations of the octyl chains (around 2850-2960 cm⁻¹) and Si-O-Ti bonds (around 950 cm⁻¹).
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of grafted silane.
-
Procedure:
-
Heat the modified TiO2 nanoparticles from room temperature to 800 °C under a nitrogen atmosphere.
-
The weight loss observed between 200 °C and 600 °C corresponds to the decomposition of the grafted octylsilane (B1236092) chains. This can be used to calculate the grafting density.
-
3. Contact Angle Measurement:
-
Purpose: To assess the change in surface wettability from hydrophilic to hydrophobic.
-
Procedure:
-
Prepare a pressed pellet of the nanoparticle powder.
-
Place a droplet of deionized water on the surface of the pellet and measure the contact angle using a goniometer. A significant increase in the contact angle indicates successful hydrophobic modification.
-
4. Dynamic Light Scattering (DLS):
-
Purpose: To evaluate the dispersion stability of the modified nanoparticles in a non-polar solvent.
-
Procedure:
-
Disperse the modified nanoparticles in a suitable non-polar solvent (e.g., toluene or hexane).
-
Measure the particle size distribution. A narrow distribution with a smaller average particle size compared to the unmodified nanoparticles in the same solvent indicates improved dispersion.
-
Mandatory Visualizations
Caption: Workflow for the surface modification of TiO2 nanoparticles.
Caption: Drug delivery mechanism of octyl-modified TiO2 nanoparticles.
Discussion of Signaling Pathways and Logical Relationships in Drug Delivery
The surface modification of titania nanoparticles with this compound creates a hydrophobic surface that dictates the mechanism of drug loading, cellular uptake, and subsequent drug release.
Drug Loading: Hydrophobic drugs can be efficiently loaded onto the octyl-modified TiO2 nanoparticles through non-covalent hydrophobic interactions. The long alkyl chains of the silane create a non-polar microenvironment on the nanoparticle surface, which has a high affinity for lipophilic drug molecules. This allows for a higher drug loading capacity for poorly water-soluble drugs compared to unmodified hydrophilic titania.
Cellular Uptake: The hydrophobic surface of the modified nanoparticles facilitates their interaction with the lipid bilayer of cell membranes. Cellular internalization of nanoparticles is a complex process, and for hydrophobically modified nanoparticles, it is often mediated by endocytosis. The nanoparticles are engulfed by the cell membrane to form intracellular vesicles called endosomes. The efficiency of uptake can be influenced by the particle size and surface charge of the modified nanoparticles.
Drug Release: Once inside the cell, the nanoparticles are typically trafficked to endosomes and then lysosomes. These organelles have a lower internal pH compared to the cytoplasm. This acidic environment can trigger the release of the loaded drug. The mechanism can involve the protonation of the drug molecule, altering its solubility, or a change in the interaction between the drug and the nanoparticle surface, leading to its diffusion out of the nanoparticle carrier and into the cytoplasm to exert its therapeutic effect. The sustained release of the drug can be achieved as the nanoparticles are gradually processed within the cell.
References
Application of Trimethoxy(octyl)silane in Anti-Fouling Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trimethoxy(octyl)silane in the formulation of anti-fouling coatings. This compound is an organosilane that, through a sol-gel process, can form a hydrophobic coating on various substrates. This property is leveraged to create low-surface-energy coatings that reduce the adhesion of marine organisms, a critical aspect in the development of non-toxic, environmentally friendly anti-fouling solutions.
Mechanism of Action
The anti-fouling properties of this compound coatings are primarily attributed to their ability to create a surface with very low surface energy, resulting in a hydrophobic, and in some formulations, a superhydrophobic finish. This is achieved through a two-step process:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH3) of the silane (B1218182) react with water, often catalyzed by an acid or base, to form reactive silanol (B1196071) groups (Si-OH).
-
Condensation: These silanol groups then condense with each other to form a stable, cross-linked siloxane (Si-O-Si) network on the substrate surface. The octyl groups (-C8H17), being non-polar, orient outwards from the surface.
This dense layer of outwardly oriented octyl groups significantly reduces the surface energy, minimizing the contact area with water and, consequently, the adhesion strength of marine organisms like bacteria, algae, and barnacles. This "fouling-release" mechanism allows for the easy removal of any settled organisms by water flow.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and similar alkoxysilane-based coatings.
Table 1: Surface Wettability of Alkoxysilane-Based Coatings
| Silane Precursor | Substrate | Water Contact Angle (WCA) (°) | Sliding Angle (SA) (°) | Reference |
| This compound | Glass | ~110 | Not Reported | General Knowledge |
| Triethoxy(octyl)silane | Cotton | 130 ± 2 | Not Reported | [1] |
| Triethoxy(octyl)silane | Polyester | 145 ± 3 | Not Reported | [1] |
| Perfluorooctyltriethoxysilane | Modified 9Cr-1Mo Steel | 150 ± 1 | < 5 | Adapted from similar studies |
Table 2: Methodologies for Quantitative Assessment of Anti-Fouling Performance
| Parameter | Method | Description |
| Biomass Adhesion | Wet/Dry Weight Measurement | Coated and uncoated substrates are submerged in a marine environment for a set period. The adhered biomass is then scraped, and its wet and dry weights are measured to quantify the extent of fouling. |
| Biofilm Formation | Total Organic Carbon (TOC) Analysis | The biofilm from the surface is extracted, and the total organic carbon content is measured to quantify the initial stages of biofouling. |
| Organism Adhesion Strength | Shear Force Measurement | A force gauge is used to measure the force required to detach specific marine organisms (e.g., barnacles) from the coated surface. |
| Field Performance | Visual Inspection and Rating | Coated panels are exposed to a natural marine environment and periodically inspected and rated according to standardized scales (e.g., ASTM D3623) for fouling coverage. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Anti-Fouling Coating via Sol-Gel Method
Materials:
-
This compound (TMOS)
-
Tetraethoxysilane (TEOS) - as a cross-linking agent
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (B1221849) (NH3) solution (as catalyst)
-
Substrates (e.g., glass slides, stainless steel panels)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the substrates in an oven at 100°C for 1 hour.
-
For enhanced adhesion, the substrates can be plasma-treated or immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) to hydroxylate the surface.
-
-
Sol Preparation:
-
In a clean, dry flask, prepare a solution of ethanol and deionized water. A typical ratio is 4:1 (v/v).
-
Add the catalyst to the ethanol/water mixture. For acid catalysis, add HCl to achieve a pH of 2-3. For base catalysis, add ammonia to achieve a pH of 10-11.
-
Slowly add TEOS to the solution while stirring continuously. The molar ratio of TEOS to water is typically 1:4.
-
Allow the solution to stir for 1 hour to facilitate the hydrolysis of TEOS.
-
Add this compound to the sol. A common molar ratio of TEOS to TMOS is 1:1.
-
Continue stirring the final sol for at least 24 hours at room temperature to ensure complete hydrolysis and initial condensation.
-
-
Coating Application:
-
The coating can be applied using various techniques:
-
Dip-coating: Immerse the prepared substrate into the sol for a controlled period (e.g., 60 seconds) and then withdraw it at a constant speed (e.g., 10 cm/min).
-
Spin-coating: Place the substrate on the spin coater, dispense the sol onto the surface, and spin at a set speed (e.g., 2000 rpm) for a specific duration (e.g., 30 seconds).
-
Spray-coating: Use an airbrush or spray gun to apply a uniform layer of the sol onto the substrate.
-
-
-
Curing:
-
Allow the coated substrates to air-dry for 30 minutes to evaporate the solvent.
-
Cure the coatings in an oven. A typical curing protocol is 120°C for 2 hours. This step is crucial for the formation of a dense and stable siloxane network.
-
Protocol 2: Evaluation of Anti-Fouling Performance
A. Laboratory Assay (Anti-bacterial Adhesion):
-
Culture a common marine bacterium (e.g., Vibrio natriegens) in a suitable marine broth.
-
Immerse the coated and uncoated (control) substrates in the bacterial culture.
-
Incubate for a set period (e.g., 24 hours) under controlled conditions.
-
Gently rinse the substrates with sterile seawater to remove non-adhered bacteria.
-
Stain the adhered bacteria with a fluorescent dye (e.g., DAPI).
-
Observe and quantify the bacterial adhesion using fluorescence microscopy and image analysis software.
B. Field Testing:
-
Mount the coated and uncoated (control) panels on a rack.
-
Deploy the rack in a natural marine environment at a suitable depth.
-
Periodically (e.g., monthly) retrieve the rack and photograph the panels.
-
Analyze the images to determine the percentage of the surface covered by fouling organisms.
-
At the end of the test period (e.g., 6 months), retrieve the panels and perform a biomass analysis as described in Table 2.
Visualizations
Caption: Experimental workflow for preparing a this compound anti-fouling coating.
Caption: Mechanism of this compound anti-fouling action.
References
Application Notes and Protocols for Fabricating Acrylate Nanocomposite Photonic Devices with Trimethoxy(octyl)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of acrylate-based nanocomposite photonic devices utilizing trimethoxy(octyl)silane as a surface modification agent for nanoparticles. The inclusion of functionalized nanoparticles, such as gold and silica (B1680970), within a polymer matrix allows for the tuning of optical properties, paving the way for advanced photonic applications.
Introduction
The integration of inorganic nanoparticles into polymer matrices offers a versatile platform for creating novel materials with tailored optical, mechanical, and thermal properties. This compound (TMOS) is an organosilane that serves as a crucial coupling agent, enhancing the compatibility and dispersion of nanoparticles within an acrylate (B77674) polymer matrix. This is achieved by functionalizing the nanoparticle surface, which reduces agglomeration and improves the interfacial adhesion between the inorganic filler and the organic polymer. Such nanocomposites are finding increasing applications in the development of advanced photonic devices, including waveguides, sensors, and optical filters.
TMOS is particularly effective in rendering nanoparticle surfaces hydrophobic, which is advantageous for dispersion in many acrylate formulations. This modification is critical for achieving the high level of transparency and low light scattering required for photonic applications.
Experimental Protocols
This section details the key experimental procedures for the synthesis of nanoparticles, their surface functionalization with this compound, and the subsequent fabrication of the acrylate nanocomposite.
Materials and Equipment
Table 1: List of Materials and Equipment
| Category | Item | Supplier Example |
| Chemicals | Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | Sigma-Aldrich |
| Trisodium (B8492382) citrate (B86180) dihydrate | Sigma-Aldrich | |
| Tetraethyl orthosilicate (B98303) (TEOS) | Sigma-Aldrich | |
| Ammonium (B1175870) hydroxide (B78521) (28-30%) | Sigma-Aldrich | |
| Ethanol (B145695) (absolute) | Sigma-Aldrich | |
| This compound (TMOS) | Sigma-Aldrich | |
| Acrylate monomer (e.g., Lauryl acrylate) | Sigma-Aldrich | |
| Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone) | Sigma-Aldrich | |
| Toluene | Sigma-Aldrich | |
| Equipment | Magnetic stirrer with heating plate | IKA |
| Centrifuge | Eppendorf | |
| Ultrasonic bath | Branson | |
| UV curing system | OAI | |
| Spin coater | Laurell Technologies | |
| Transmission Electron Microscope (TEM) | FEI | |
| UV-Vis Spectrophotometer | Agilent | |
| Dynamic Light Scattering (DLS) instrument | Malvern Panalytical |
Synthesis of Gold Nanoparticles (AuNPs)
A commonly used method for synthesizing gold nanoparticles is the Turkevich method, which involves the reduction of a gold salt.
Protocol:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Heat 100 mL of the HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting AuNP suspension can be stored at 4°C.
Synthesis of Silica Nanoparticles (SiO₂ NPs)
The Stöber method is a well-established procedure for synthesizing monodisperse silica nanoparticles.
Protocol:
-
In a flask, mix 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide to the ethanol-water mixture and stir vigorously.
-
Rapidly add 5 mL of TEOS to the stirring solution.
-
A white precipitate of silica nanoparticles will form.
-
Allow the reaction to proceed for at least 6 hours at room temperature with continuous stirring.
-
Collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Wash the nanoparticles three times with ethanol to remove unreacted reagents, with a centrifugation step after each wash.
-
Resuspend the cleaned silica nanoparticles in ethanol.
Surface Functionalization of Nanoparticles with this compound
This protocol describes the surface modification of either gold or silica nanoparticles to render them hydrophobic and compatible with the acrylate matrix.
Protocol:
-
Disperse the synthesized nanoparticles (AuNPs or SiO₂ NPs) in 100 mL of ethanol in a round-bottom flask.
-
Add 1 mL of this compound to the nanoparticle suspension.
-
Heat the mixture to 60°C and reflux for 4 hours with constant stirring. This promotes the hydrolysis of the methoxy (B1213986) groups on the silane (B1218182) and their condensation with the hydroxyl groups on the nanoparticle surface.
-
After refluxing, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol to remove excess silane and by-products.
-
Dry the functionalized nanoparticles under vacuum.
Fabrication of the Acrylate Nanocomposite
Protocol:
-
Disperse the dried, this compound-functionalized nanoparticles in the chosen acrylate monomer at the desired weight percentage (e.g., 0.1 - 5 wt%).
-
Use an ultrasonic bath to ensure a uniform dispersion of the nanoparticles within the monomer. Sonication for 30-60 minutes is typically sufficient.
-
Add a photoinitiator to the nanoparticle-monomer suspension (e.g., 1 wt%). Stir the mixture in the dark until the initiator is completely dissolved.
-
The resulting nanocomposite resin is now ready for device fabrication.
Photonic Device Fabrication (Example: Planar Waveguide)
Protocol:
-
Clean a suitable substrate (e.g., glass slide or silicon wafer).
-
Deposit the prepared acrylate nanocomposite resin onto the substrate.
-
Use a spin coater to create a thin, uniform film of the nanocomposite. The spin speed and time will determine the film thickness.
-
Expose the film to UV light to initiate photopolymerization and solidify the nanocomposite. The exposure time and intensity will depend on the photoinitiator and the thickness of the film.
-
The resulting solid film constitutes a planar waveguide. Further patterning can be achieved using photolithography techniques if more complex structures are desired.
Data Presentation
The following tables summarize representative quantitative data for materials and nanocomposites relevant to this application.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₆O₃Si |
| Molecular Weight | 234.41 g/mol |
| Density | 0.907 g/mL at 25 °C |
| Refractive Index | n20/D 1.416 |
Table 3: Representative Optical Properties of Acrylate Nanocomposites
| Nanocomposite Composition | Refractive Index (at 589 nm) | Transmission (%) (at 600 nm, 1 mm thickness) |
| Pure Acrylate Polymer | 1.475 | > 95% |
| Acrylate + 1 wt% SiO₂ NPs (unmodified) | 1.478 | ~80% |
| Acrylate + 1 wt% SiO₂ NPs (TMOS-functionalized) | 1.479 | > 90% |
| Acrylate + 0.5 wt% AuNPs (TMOS-functionalized) | 1.477 | Dependent on plasmon resonance |
Note: The data in Table 3 are representative values from literature and will vary depending on the specific acrylate monomer, nanoparticle size, and concentration.
Visualizations
The following diagrams illustrate the key processes involved in the fabrication of acrylate nanocomposite photonic devices.
Caption: Overall experimental workflow for fabricating photonic devices.
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethoxy(octyl)silane Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of trimethoxy(octyl)silane self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound monolayer formation?
A1: The formation of a this compound monolayer on a hydroxylated surface is a two-step process:
-
Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) molecule react with water, either present on the substrate surface or in the solvent, to form reactive silanol (B1196071) groups (Si-OH).[1] This reaction is often catalyzed by acidic or basic conditions.
-
Condensation: These silanol groups then react with the hydroxyl groups (-OH) on the substrate (e.g., silicon oxide, glass) to form stable, covalent siloxane bonds (Si-O-Substrate).[1] Additionally, adjacent silanol groups can condense with each other to form cross-linked siloxane bonds (Si-O-Si) within the monolayer, enhancing its stability.[1][2]
Q2: What are the key factors influencing the quality of the monolayer?
A2: The quality of the resulting monolayer is highly dependent on several experimental parameters:
-
Substrate Cleanliness: The substrate must be free of organic and particulate contamination to ensure uniform silanization.[2]
-
Water Availability: A certain amount of water is necessary for the hydrolysis of the methoxy groups. However, excess water in the solvent can lead to premature polymerization of the silane in solution, resulting in aggregates on the surface.[2][3]
-
Silane Concentration: The concentration of this compound needs to be carefully optimized. A concentration that is too high can lead to the formation of multilayers and aggregates, while a concentration that is too low may result in an incomplete monolayer.[2]
-
Reaction Time and Temperature: Both insufficient and excessive reaction times can be detrimental. Similarly, temperature influences the reaction kinetics and must be controlled.[2]
-
Solvent: Anhydrous solvents are generally preferred to control the hydrolysis reaction.[2] Toluene (B28343) is a commonly used solvent for solution-phase deposition.[4]
Q3: Solution-phase vs. Vapor-phase deposition: Which is better?
A3: Both methods can produce high-quality monolayers, and the choice often depends on the specific application and available equipment.
-
Solution-phase deposition is a relatively simple method involving the immersion of the substrate in a silane solution.[2] However, it can be sensitive to solvent purity and water content.[5]
-
Vapor-phase deposition involves exposing the substrate to silane vapor in a controlled environment.[6] This method can produce more homogeneous and reproducible monolayers as it is less influenced by environmental factors and favors the reaction of non-oligomerized silane precursors.[7]
Q4: How can I confirm the successful formation of a monolayer?
A4: Several surface characterization techniques can be used:
-
Contact Angle Goniometry: A significant increase in the water contact angle indicates a successful hydrophobic modification of the surface. Angles greater than 100° are typical for a well-formed octylsilane (B1236092) monolayer.[1]
-
Ellipsometry: This technique measures the thickness of the film on the substrate, which should correspond to the length of a single this compound molecule for a monolayer.[8]
-
Atomic Force Microscopy (AFM): AFM provides information on the surface topography, allowing for the visualization of monolayer uniformity and the presence of any aggregates or defects.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface and provide information about the chemical bonding states (e.g., Si-O-Si bonds).[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical bonds present on the surface, such as Si-O-Si and C-H stretches from the octyl chain.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Patchy or Uneven Monolayer | Inadequate substrate cleaning. | Implement a rigorous cleaning protocol such as RCA clean for silicon substrates or piranha solution treatment to ensure a hydrophilic, reactive surface.[2] |
| Contaminated solvent or glassware. | Use high-purity, anhydrous solvents and thoroughly clean all glassware. | |
| Aggregates on the Surface | Excess moisture in the reaction environment. | Use anhydrous solvents and consider performing the deposition in a controlled low-humidity environment like a glove box.[2] |
| Silane concentration is too high. | Optimize the silane concentration. Start with a lower concentration (e.g., 0.1-1% v/v) and incrementally increase it.[2] | |
| Premature polymerization of silane in solution. | Ensure controlled addition of the silane to the solvent and minimize exposure to atmospheric moisture before deposition. | |
| Incomplete Monolayer | Silane concentration is too low. | Increase the silane concentration in a stepwise manner. |
| Insufficient reaction time. | Increase the deposition time. Monitor monolayer formation over time to find the optimal duration.[2] | |
| Inactive substrate surface. | Ensure the substrate has a sufficient density of hydroxyl groups. Plasma treatment or piranha cleaning can increase surface reactivity. | |
| Poor Hydrophobicity (Low Contact Angle) | Incomplete monolayer formation. | Refer to the solutions for "Incomplete Monolayer". |
| Disordered monolayer. | Annealing the substrate after deposition (e.g., 110-120°C) can promote better ordering and covalent bonding.[2] | |
| Monolayer Instability/Degradation | Incomplete covalent bonding to the substrate. | A post-deposition curing step (baking) can strengthen the Si-O-Substrate bonds.[2] |
| Presence of loosely bound (physisorbed) silane. | Thoroughly rinse the substrate with the deposition solvent (e.g., toluene) followed by a more polar solvent like ethanol (B145695) or isopropanol (B130326) after deposition. Sonication during rinsing can be effective.[2] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound
-
Substrate Preparation:
-
Clean the silicon or glass substrate by sonicating in acetone (B3395972) and then isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
To generate hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at room temperature.[2]
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it sequentially with anhydrous toluene, followed by ethanol or isopropanol to remove excess, unbound silane.[2]
-
Dry the substrate with a stream of dry nitrogen.
-
Cure the monolayer by baking in an oven at 110-120°C for 30-60 minutes to promote covalent bonding.[2]
-
Protocol 2: Vapor-Phase Deposition of this compound
-
Substrate Preparation:
-
Follow the same substrate cleaning and activation procedure as in Protocol 1.
-
-
Silanization:
-
Place the cleaned and dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing this compound inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a moderate vacuum.
-
Leave the substrate in the silane vapor for several hours (e.g., overnight) at room temperature.
-
-
Post-Deposition Treatment:
-
Vent the desiccator and remove the substrate.
-
Rinse the substrate with anhydrous toluene and then ethanol or isopropanol to remove any loosely bound silane.
-
Dry with a stream of dry nitrogen.
-
Cure the monolayer by baking at 110-120°C for 30-60 minutes.
-
Data Presentation
Table 1: Typical Experimental Parameters for this compound Monolayer Formation
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition |
| Silane Concentration | 0.1 - 5% (v/v) in solvent | Not directly applicable (controlled by vapor pressure) |
| Solvent | Anhydrous Toluene, Hexane | Not applicable |
| Deposition Time | 30 minutes - 12 hours | 2 - 24 hours |
| Temperature | Room Temperature - 70°C[4] | Room Temperature - 150°C[3] |
| Curing Temperature | 110 - 120°C[2] | 110 - 120°C |
| Curing Time | 30 - 60 minutes[2] | 30 - 60 minutes |
Table 2: Expected Characterization Results for a High-Quality Monolayer
| Characterization Technique | Expected Result |
| Water Contact Angle | > 100° |
| Ellipsometric Thickness | ~1-2 nm |
| AFM RMS Roughness | < 0.5 nm (similar to the bare substrate)[9] |
| XPS (Si 2p binding energy) | Peak shift indicating Si-O-Substrate bond formation[1] |
| FTIR | Presence of C-H stretching peaks (~2850-2960 cm⁻¹) and Si-O-Si peaks (~1080 cm⁻¹)[1] |
Visualizations
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. researchgate.net [researchgate.net]
How to prevent aggregation in trimethoxy(octyl)silane solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation in trimethoxy(octyl)silane solutions during their experiments.
Troubleshooting Guide: Preventing Aggregation
Issue: My this compound solution has become cloudy, viscous, or has formed a precipitate.
This is a common indication of aggregation, which occurs due to the hydrolysis of the methoxy (B1213986) groups to form reactive silanols, followed by the condensation of these silanols into larger siloxane oligomers and polymers.[1][2] The following sections provide potential causes and solutions to mitigate this issue.
Logical Troubleshooting Workflow
Here is a systematic approach to troubleshooting aggregation in your this compound solutions.
References
Troubleshooting inconsistent contact angles after silanization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during silanization procedures, with a focus on achieving consistent and reproducible contact angles.
Troubleshooting Guides
Issue 1: Inconsistent Water Contact Angles Across a Single Silanized Substrate
Q1: I am observing significant variations in water contact angle measurements at different locations on the same silanized glass slide. What are the potential causes and how can I resolve this?
A1: Inconsistent contact angles across a single substrate are typically due to a non-uniform silane (B1218182) layer. This can stem from several factors during the preparation and silanization process.
Potential Causes and Solutions:
-
Inadequate Substrate Cleaning: The presence of organic residues, dust, or other contaminants can hinder uniform silanization. A thorough and appropriate cleaning protocol is crucial for creating a uniformly reactive surface. For glass or silicon surfaces, treatments like a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma can generate a high density of surface hydroxyl groups necessary for a consistent reaction.[1][2]
-
Uneven Application of Silane: The method of applying the silane solution can affect uniformity. Ensure the entire surface is evenly coated.
-
Localized Contamination After Cleaning: The substrate can be re-contaminated after cleaning if not handled properly. It is recommended to proceed to the silanization step immediately after cleaning and drying.
-
Silane Solution Instability: Silane solutions, especially in the presence of moisture, can hydrolyze and self-condense to form oligomers and aggregates. These can then deposit unevenly on the surface. It is best to use anhydrous solvents and prepare the silane solution fresh before each use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent contact angles.
Issue 2: Poor Reproducibility of Contact Angles Between Different Batches
Q2: My silanization protocol yields different average contact angles from one experiment to the next. What factors could be causing this batch-to-batch variability?
A2: Batch-to-batch inconsistency in contact angles often points to variations in environmental conditions, reagent quality, or subtle deviations in the experimental protocol.
Potential Causes and Solutions:
-
Environmental Humidity: Silanization is highly sensitive to moisture.[3] Variations in ambient humidity can affect the hydrolysis of the silane and the amount of water adsorbed on the substrate surface, leading to different outcomes. Performing the silanization in a controlled environment, such as a glove box with a dry atmosphere, is recommended.
-
Solvent Purity: The presence of water or other impurities in the solvent can lead to premature hydrolysis and self-condensation of the silane in solution, reducing its effectiveness for surface modification. Always use anhydrous solvents from a freshly opened bottle or that have been properly dried.
-
Age and Storage of Silane: Silanes can degrade over time, especially if not stored under an inert atmosphere. A cloudy appearance or precipitate in the silane solution is an indication of degradation, and the solution should be discarded.
-
Reaction Time and Temperature: Inconsistent reaction times and temperatures can lead to variability in the extent of silanization. Precisely control these parameters in your protocol.
Data Presentation: Impact of Cleaning Method on Contact Angle
The choice of cleaning method significantly impacts the final contact angle after silanization. The following table summarizes the mean water contact angles on glass slides after various cleaning procedures and subsequent silanization with (3-mercaptopropyl)triethoxysilane.
| Cleaning Method | Mean Contact Angle (°) After Cleaning | Mean Contact Angle (°) After Silanization |
| Methanol/HCl followed by H₂SO₄ | < 8 | 68.2 ± 3.1 |
| H₂SO₄/K₂Cr₂O₇ | < 8 | 72.5 ± 4.5 |
| NH₄OH/H₂O₂ followed by HCl | < 8 | 75.1 ± 5.9 |
| RCA Clean (SC-1 and SC-2) | < 8 | 70.8 ± 6.2 |
Data adapted from Cras et al., Biosensors & Bioelectronics, 1999.[4]
Frequently Asked Questions (FAQs)
Q3: What is the effect of surface roughness on contact angle measurements after silanization?
A3: Surface roughness can significantly influence the measured contact angle. According to the Wenzel model, if a surface is chemically hydrophobic (contact angle > 90°), increasing its roughness will further increase the apparent contact angle, making it appear more hydrophobic. Conversely, for a hydrophilic surface (contact angle < 90°), increasing roughness will decrease the apparent contact angle.[5][6] Therefore, inconsistent surface roughness can be a source of variable contact angle measurements. Harsh chemical cleaning methods can sometimes alter the surface roughness of glass, leading to a wider spread of contact angles.[7][8]
Q4: How critical is the curing step after silanization, and what are the recommended conditions?
A4: A post-silanization curing step is highly recommended to enhance the stability and durability of the silane layer. This step promotes the formation of stable covalent Si-O-Si bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules.[9] A typical curing procedure involves baking the silanized substrate in an oven at 110-120°C for 30-60 minutes.[1][9]
Q5: Can the choice of solvent affect the outcome of the silanization?
A5: Yes, the solvent plays a crucial role in the silanization process. The solvent choice can affect the packing density of the silane molecules on the surface and, consequently, the resulting contact angle.[7] It is essential to use an anhydrous (dry) solvent to prevent premature hydrolysis and polymerization of the silane in the solution, which would lead to a non-uniform coating.
Signaling Pathway: Silanization Reaction Mechanism
The following diagram illustrates the key steps in the silanization of a hydroxylated surface (e.g., glass or silicon with a native oxide layer).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biolinscientific.com [biolinscientific.com]
- 6. nanoscience.com [nanoscience.com]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Effect of humidity on trimethoxy(octyl)silane deposition consistency
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethoxy(octyl)silane. The focus is on understanding and controlling the effects of humidity to ensure consistent and high-quality depositions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound deposition?
A1: The deposition of this compound is a two-step process involving hydrolysis and condensation.[1]
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) molecule react with water to form reactive silanol (B1196071) groups (Si-OH).[1] This initial step is critical as it activates the silane for bonding.
-
Condensation: The newly formed silanol groups can react in two ways:
The octyl group is non-reactive and provides the hydrophobic characteristics to the final coating.[1]
Q2: How does relative humidity (RH) affect the consistency of the silane layer?
A2: Relative humidity is a critical parameter in silanization as it provides the water necessary for the initial hydrolysis step.[1] However, the amount of water present can dramatically influence the outcome:
-
Low Humidity (<20% RH): Insufficient water can lead to incomplete hydrolysis, resulting in a sparse, non-uniform monolayer.[3] The lack of water slows the reaction, which can also lead to increased evaporation of the silane before it can bind to the surface.[3]
-
Moderate Humidity (Ideal): A controlled amount of humidity ensures that hydrolysis occurs at a manageable rate, allowing for the formation of a uniform, well-organized monolayer on the substrate.
-
High Humidity (>70% RH): Excess humidity can cause premature and rapid hydrolysis and self-condensation of the silane in the solution or vapor phase before it reaches the substrate.[4] This leads to the formation of aggregates and siloxane polymers that deposit unevenly, resulting in a hazy, thick, or cracked coating.[3][5] High humidity can negatively affect silanization, and this effect can be more severe at higher temperatures.[6]
Q3: My coated surface is not hydrophobic. What went wrong?
A3: A lack of hydrophobicity suggests a low density of the octyl groups on the surface or improper orientation. Common causes include:
-
Incomplete Reaction: The reaction between the silane and the surface may not have gone to completion due to insufficient reaction time, non-optimal temperature, or low humidity.[4]
-
Poor Silane Quality: Always use fresh, high-quality this compound. Old or improperly stored reagents may have already polymerized.[4]
-
Inadequate Surface Preparation: The substrate must be thoroughly cleaned and activated to ensure a high density of surface hydroxyl groups (-OH) are available for bonding.[4]
-
Sub-optimal Curing: A post-deposition curing step is crucial for driving the condensation reaction to completion and removing volatile byproducts like methanol (B129727) and water.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound deposition.
| Issue | Potential Cause | Troubleshooting Steps |
| Hazy or Milky Coating | Excessive Humidity: Premature hydrolysis and self-condensation in the solution/vapor phase.[5] | • Perform the deposition in a controlled environment, such as a glove box or desiccator with a specific saturated salt solution to regulate RH.[3] • Use anhydrous solvents to prepare the silane solution to minimize excess water.[7] |
| High Silane Concentration: Leads to the formation of aggregates and thick, non-uniform layers.[4] | • Empirically determine the optimal silane concentration for your application, starting with a low concentration (e.g., 1-2% v/v) and gradually increasing it.[4] | |
| Uneven or Patchy Coating | Inadequate Surface Cleaning: Contaminants on the substrate block surface hydroxyl groups, preventing uniform silane binding.[4] | • Implement a rigorous cleaning protocol. For glass or silicon, consider piranha solution or oxygen plasma treatment to clean and generate surface hydroxyl groups.[4][8] |
| Inconsistent Application: Problems with deposition technique (e.g., uneven spray, improper immersion).[9] | • For solution deposition, ensure the substrate is fully and evenly immersed. • For vapor deposition, ensure uniform distribution of the silane vapor.[10] | |
| Cracked Film | High Polymerization Stress: Occurs at very high humidity levels where rapid condensation leads to stress in the forming film.[3] | • Lower the relative humidity during deposition and curing to slow down the condensation rate, allowing stresses to be more easily accommodated.[3] |
| Poor Adhesion / Peeling | Incomplete Curing: Insufficient time or temperature for the final condensation step.[4] | • Ensure the post-deposition curing step is performed at the recommended temperature and for a sufficient duration (e.g., 110°C for 30-60 minutes).[7] |
| Insufficient Surface Hydroxyls: The surface was not properly activated before deposition. | • Immediately before deposition, treat the substrate to generate hydroxyl groups (e.g., plasma treatment).[8] |
Quantitative Data Summary
The consistency of silane deposition is highly dependent on environmental conditions. The following table summarizes observations on the effect of relative humidity (RH) on silane coatings from various studies.
| Silane Type | Relative Humidity (RH) | Observation | Reference |
| Methyl Trimethoxy Silane | 11% | Resulted in nearly perfect, crack-free glassy polymer. | [3] |
| 33% | No cracking observed. | [3] | |
| 75% | Smaller cracks and defects were observed. | [3] | |
| 100% | Pervasive cracking developed in the polymerized material. | [3] | |
| Octadecyltrichlorosilane | < 18% | No significant conversion from silane to silanol occurred over 11 days. | [11] |
| 83% | All silane converted to silanol after 2 days, indicating rapid hydrolysis. | [11] | |
| 3-glycidoxypropyltrimethoxy silane | 40% to 90% | Increasing environmental humidity negatively affected the amount of adherent silane. | [6] |
Experimental Protocols
A detailed methodology for a successful deposition is crucial. Below are general protocols for both solution-phase and vapor-phase deposition.
Protocol 1: Solution-Phase Deposition
This is the most common method for applying this compound.
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents (e.g., acetone, ethanol) or using an oxidizing agent like piranha solution (use with extreme caution) or oxygen plasma.[4][8]
-
Rinse extensively with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).[12]
-
The goal is to create a clean, hydrophilic surface with abundant hydroxyl (-OH) groups.[8]
-
-
Silane Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene. The solution should be prepared fresh just before use.[7]
-
For controlled hydrolysis, a minuscule, controlled amount of water can be introduced, though often the trace water in the solvent and on the substrate surface is sufficient.[4]
-
-
Deposition:
-
Immerse the clean, dry substrate into the silane solution. The deposition can be carried out at room temperature for 30-120 minutes or at an elevated temperature (e.g., 70°C) for a shorter duration (10-30 minutes).[7][10]
-
To prevent unwanted polymerization in the solution, this step can be performed under an inert atmosphere.[7]
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.[7]
-
Cure the coated substrate by baking in an oven. A typical curing process is at 110°C for 30-60 minutes to promote covalent bonding and cross-linking.[7]
-
After curing, a final rinse with the solvent can be performed. Dry with inert gas and store in a desiccator.[7]
-
Protocol 2: Vapor-Phase Deposition
Vapor deposition can produce high-quality monolayers and is suitable for complex geometries.[13]
-
Substrate Preparation:
-
Follow the same rigorous cleaning and drying procedure as in the solution-phase protocol.[7]
-
-
Deposition Setup:
-
Deposition:
-
Curing and Storage:
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the two-stage reaction mechanism of this compound with a hydroxylated surface.
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow: Solution-Phase Deposition
This flowchart outlines the key steps for a consistent solution-phase deposition protocol.
Caption: Standard workflow for solution-phase silanization.
Troubleshooting Logic for Inconsistent Coatings
This diagram provides a logical path to diagnose and solve common deposition issues.
Caption: Troubleshooting flowchart for common silane deposition issues.
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessamarketplace.com [accessamarketplace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Trimethoxy(octyl)silane Coatings on Aluminum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of trimethoxy(octyl)silane coatings on aluminum substrates.
Troubleshooting Guide
This section addresses common problems encountered during the application and testing of this compound coatings on aluminum.
Question 1: Why is my hydrophobic coating not forming properly, resulting in a low water contact angle?
Answer:
Several factors can contribute to the poor formation of a hydrophobic coating. The primary reasons often relate to incomplete hydrolysis and condensation of the silane (B1218182), improper surface preparation, or suboptimal coating parameters.
-
Incomplete Hydrolysis: this compound requires water to hydrolyze its methoxy (B1213986) groups into reactive silanol (B1196071) groups (Si-OH).[1] These silanol groups are essential for bonding to the aluminum surface and for cross-linking to form a stable siloxane network (Si-O-Si).[1] Insufficient water in the silane solution or on the aluminum surface can lead to incomplete hydrolysis.
-
Improper Surface Preparation: The aluminum surface must be clean and possess a sufficient number of hydroxyl groups (-OH) for the silane to bond covalently.[1][2] Contaminants like oils, grease, and a thick, non-uniform aluminum oxide layer can hinder this process.[2]
-
Suboptimal Coating Parameters: The concentration of the silane solution, the pH, and the curing temperature and time significantly influence the coating quality.[3][4][5]
Troubleshooting Steps:
-
Ensure Proper Silane Solution Preparation:
-
Use a co-solvent system (e.g., ethanol (B145695)/water) to ensure miscibility.
-
Adjust the pH of the solution. Hydrolysis is catalyzed by both acids and bases.[1][6] An acidic pH (around 4-5) is often recommended to promote hydrolysis while controlling the condensation rate.[3]
-
-
Optimize Surface Pre-treatment:
-
Cleaning: Degrease the aluminum substrate with solvents like acetone (B3395972) or ethanol to remove organic contaminants.[2]
-
Activation: Create a fresh, uniform oxide layer with abundant hydroxyl groups. This can be achieved through methods like:
-
-
Control Curing Conditions:
Question 2: My this compound coating shows good initial hydrophobicity but loses it over time, especially when exposed to moisture. What causes this instability?
Answer:
The degradation of hydrophobicity over time is a common issue and is primarily due to the hydrolysis of the siloxane (Si-O-Si) and silane-to-substrate (Al-O-Si) bonds in the presence of water.[9]
-
Reversible Hydrolysis: The bonds that form the coating are susceptible to hydrolysis, especially in humid or aqueous environments.[9] This process can lead to the detachment of the silane molecules from the surface and a decrease in the water contact angle.
-
Incomplete Cross-linking: A poorly cross-linked silane network has more unreacted silanol groups, which are hydrophilic and can attract water, accelerating the degradation process.
-
Porous Coating: The presence of pinholes or cracks in the coating can allow water to penetrate to the aluminum substrate, leading to corrosion and delamination of the coating.[8]
Troubleshooting Steps:
-
Optimize Curing Parameters: A higher curing temperature can lead to a more condensed and stable siloxane layer, improving the coating's durability.[5][10]
-
Control Silane Concentration: A very high concentration of silane can lead to the formation of a thick, brittle, and poorly adhered layer that is more prone to cracking.[4]
-
Consider a Multi-Layer Approach: Applying a more stable base layer, such as another silane like 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), before the this compound can improve overall stability.[9]
Question 3: I'm observing poor adhesion of the silane coating to the aluminum substrate, leading to delamination. How can I improve this?
Answer:
Poor adhesion is a critical failure mode and is almost always linked to the interface between the silane and the aluminum surface.
-
Insufficient Surface Hydroxyl Groups: The covalent bonding of the silane to the aluminum occurs through the reaction of silanol groups with the hydroxyl groups on the aluminum oxide surface.[1][11] An improperly prepared surface will lack a sufficient density of these reactive sites.
-
Contamination: Any residual organic or inorganic contaminants on the surface will act as a barrier and prevent proper bond formation.[2]
-
Weak Boundary Layer: A poorly formed or hydrated aluminum oxide layer can itself be a weak point, leading to cohesive failure within the oxide layer rather than at the silane-oxide interface.
Troubleshooting Steps:
-
Rigorous Surface Pre-treatment: This is the most critical step for good adhesion. Follow a multi-step process:
-
Degreasing: To remove oils and grease.
-
Deoxidation/Etching: To remove the existing, often non-uniform, oxide layer and create a fresh, reactive surface.
-
Rinsing: Thoroughly rinse with deionized water to remove any residual chemicals.
-
Drying: Ensure the surface is completely dry before silane application.
-
-
Control Silane Solution pH: The pH of the silane solution can affect the stability of the aluminum surface itself. A pH around 4 has been shown to be effective for some silanes on aluminum.[3]
-
Ensure Complete Hydrolysis: As mentioned before, complete hydrolysis is necessary to generate the reactive silanol groups that bond to the surface.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound coating formation on aluminum?
A1: The process involves two key chemical reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The methoxy groups (-OCH₃) of the this compound react with water to form silanol groups (-OH) and methanol (B129727) as a byproduct.[1] This reaction is catalyzed by acid or base.[6]
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
The long octyl group (-C₈H₁₇) is non-polar and orients away from the surface, imparting the hydrophobic (water-repellent) properties to the coating.[1]
Q2: What are the key parameters to control during the silanization process?
A2: The following parameters are crucial for achieving a stable and effective coating:
-
Silane Concentration: Typically, a low concentration (e.g., 1-5% by weight) in a solvent is used.[4][8]
-
pH of the Silane Solution: The pH affects the rates of hydrolysis and condensation.[1][3] An optimal pH is necessary to ensure proper reaction kinetics.
-
Hydrolysis Time: The silane solution is often "aged" for a certain period to allow for sufficient hydrolysis before application.
-
Application Method: Dip-coating, spin-coating, or spraying can be used. The chosen method should ensure a uniform film.
-
Curing Temperature and Time: Post-application curing is essential for the completion of the condensation reactions and the formation of a dense, cross-linked network.[5][10]
Q3: How can I characterize the stability and quality of my this compound coating?
A3: Several techniques can be used to evaluate the coating:
-
Water Contact Angle (WCA) Measurement: This is a simple and effective method to assess the hydrophobicity of the coating. A high contact angle indicates a successful hydrophobic surface.[8][13] Changes in WCA over time when exposed to a corrosive environment can indicate coating degradation.[9]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique to evaluate the corrosion protection performance of the coating.[14][15] A high impedance value suggests a good barrier against corrosion.[1]
-
Adhesion Tests: Methods like the pull-off test or cross-hatch test can be used to quantitatively or qualitatively assess the adhesion of the coating to the aluminum substrate.[16]
-
Spectroscopy (FTIR, XPS): Fourier Transform Infrared (FTIR) spectroscopy can be used to study the chemical bonds formed during the silanization process.[1] X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical state of the surface.[1][9]
Data Presentation
Table 1: Influence of Surface Pre-treatment on Water Contact Angle
| Pre-treatment Method | Typical Water Contact Angle (°) on Bare Aluminum | Expected Water Contact Angle (°) with this compound Coating | Reference |
| Degreasing Only | 60-90 | 90-100 | [13][17] |
| Mechanical Abrasion (Grit Blasting) | < 60 | > 100 | [3] |
| Acid/Alkaline Etching | < 50 | > 105 | [2][18] |
Table 2: Effect of Curing Temperature on Coating Properties
| Curing Temperature (°C) | Adhesion Strength (MPa) | Corrosion Resistance (Impedance at low frequency, Ω·cm²) | Reference |
| Room Temperature (~25) | Lower | Lower | [5][10] |
| 100 - 125 | Higher | Higher | [5] |
| > 150 | May become brittle | High, but potential for cracking | [10][19] |
Experimental Protocols
Protocol 1: Surface Preparation of Aluminum Substrates
-
Degreasing: Immerse the aluminum coupons in an ultrasonic bath with acetone for 15 minutes, followed by rinsing with ethanol and deionized water.
-
Alkaline Etching: Immerse the cleaned coupons in a 5% NaOH solution at 60°C for 2 minutes.
-
Rinsing: Thoroughly rinse the coupons with deionized water to remove all traces of NaOH.
-
Acid Desmutting: Immerse the coupons in a 30% nitric acid solution for 1 minute to remove the smut layer formed during etching.
-
Final Rinsing: Rinse the coupons thoroughly with deionized water.
-
Drying: Dry the coupons in an oven at 110°C for 30 minutes or with a stream of dry, oil-free nitrogen.[7] The prepared substrates should be used immediately for coating.
Protocol 2: Preparation and Application of this compound Solution
-
Solution Preparation: Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Hydrolysis: Adjust the pH of the solution to 4.5 using acetic acid. Stir the solution for 1 hour to allow for hydrolysis.
-
Application (Dip-Coating): Immerse the prepared aluminum substrates in the silane solution for 60 seconds.
-
Withdrawal: Withdraw the substrates at a constant speed of 10 cm/min.
-
Pre-curing: Allow the coated substrates to air-dry for 30 minutes at room temperature.
-
Curing: Cure the coated substrates in an oven at 120°C for 1 hour.[5]
Protocol 3: Characterization of Coating Stability
-
Initial Water Contact Angle: Measure the static water contact angle on the freshly prepared coatings using a goniometer.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Use a three-electrode setup with the coated aluminum as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[14]
-
The electrolyte should be a 3.5 wt% NaCl solution.[14]
-
Perform EIS measurements over a frequency range of 100 kHz to 0.01 Hz with a 10 mV sinusoidal perturbation at the open circuit potential.[14]
-
-
Stability Test: Immerse the coated samples in the 3.5 wt% NaCl solution.
-
Periodic Evaluation: Periodically remove the samples, rinse with deionized water, dry, and repeat the water contact angle and EIS measurements to monitor the degradation of the coating over time.
Mandatory Visualization
Caption: Experimental workflow for this compound coating on aluminum.
Caption: Hydrolysis and condensation mechanism of this compound.
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. apca.ca [apca.ca]
- 3. researchgate.net [researchgate.net]
- 4. Silane Treatment Technology on Aluminum Surface | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy [mdpi.com]
- 15. nlab.pl [nlab.pl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. diva-portal.org [diva-portal.org]
Why is my trimethoxy(octyl)silane layer washing off the substrate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with trimethoxy(octyl)silane layers washing off substrates.
Troubleshooting Guide
Question: My this compound layer is washing off. What are the likely causes and how can I fix it?
Answer:
The failure of a this compound layer to adhere to a substrate is a common issue that typically points to problems in one of four key areas: substrate preparation, the silanization process itself, the curing step, or the integrity of the silane (B1218182) reagent. Below is a step-by-step guide to troubleshoot this problem.
Inadequate Substrate Preparation
The most critical factor for a stable silane layer is a properly prepared substrate surface. The goal is to have a clean surface with a high density of hydroxyl (-OH) groups for the silane to covalently bond with.
-
Issue: Organic Contamination: The substrate surface may have oils, grease, or other organic residues that prevent the silane from reaching the surface.
-
Solution: Clean the substrate thoroughly. Common methods include sonicating in a detergent solution followed by extensive rinsing with deionized water, or using organic solvents like ethanol (B145695) and acetone.[1] For glass or silicon-based substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment can be very effective at removing organic contaminants and generating hydroxyl groups.[2][3]
-
-
Issue: Insufficient Hydroxyl Groups: The substrate surface may not be sufficiently activated, meaning it lacks the necessary density of hydroxyl groups for a strong covalent attachment.
-
Solution: After cleaning, activate the surface. For glass and silicon, this is often achieved by the cleaning method itself (e.g., piranha etch, UV/Ozone, or oxygen plasma).[2][4] Ensure the substrate is thoroughly dried in an oven (e.g., at 110-120°C) immediately before silanization to have a reactive, water-free surface ready for silanization.[3]
-
Suboptimal Silanization Process
The conditions during the silanization reaction are crucial for forming a stable layer.
-
Issue: Presence of Excess Water: While a small amount of water is necessary to hydrolyze the methoxy (B1213986) groups of the silane to reactive silanol (B1196071) groups, too much water in the reaction solution can cause the silane to self-condense and polymerize in the solution before it can bond to the substrate.[5][6] These polymers will then loosely adsorb to the surface and can be easily washed away.
-
Solution: For monolayer deposition, use anhydrous solvents like toluene (B28343).[7][8] If using an aqueous alcohol solution (e.g., 95% ethanol / 5% water), control the pH to be between 4.5 and 5.5 with acetic acid to manage the rates of hydrolysis and condensation.[9][10]
-
-
Issue: Incorrect Silane Concentration: A concentration that is too high can lead to the formation of thick, unstable multilayers instead of a well-ordered monolayer.
-
Issue: Insufficient Reaction Time or Temperature: The reaction may not have gone to completion, resulting in incomplete surface coverage.
Inadequate Curing
The final step of curing is essential to form stable siloxane (Si-O-Si) bonds between the silane molecules and with the substrate.
-
Issue: Insufficient Curing: Without proper curing, the silane molecules are not fully cross-linked and can be removed during washing.
Silane Reagent Integrity
-
Issue: Old or Improperly Stored Silane: this compound is sensitive to moisture. If it has been exposed to atmospheric humidity, it may have already hydrolyzed and polymerized in the storage bottle, rendering it inactive for surface binding.
-
Solution: Use a fresh bottle of silane or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: How can I verify that my this compound coating was successful? A1: A common and straightforward method is to measure the water contact angle on the surface. A successful hydrophobic coating with this compound should result in a significant increase in the water contact angle, typically to values greater than 90 degrees.[11][12]
Q2: What is the difference between solution-phase and vapor-phase deposition? A2: Solution-phase deposition involves immersing the substrate in a solution containing the silane, as described in the protocol below. It is a relatively simple and common method.[7] Vapor-phase deposition involves placing the substrate in a sealed chamber with a small amount of the silane, which then vaporizes and coats the substrate.[8] Vapor-phase deposition can provide a more uniform monolayer, especially on complex geometries.
Q3: Why is the pH of the silane solution important when using an aqueous solvent? A3: The pH controls the rates of two competing reactions: the hydrolysis of the silane's methoxy groups to form reactive silanols, and the condensation of these silanols to form siloxane bonds. In acidic conditions (pH 4.5-5.5), the rate of hydrolysis is faster than the rate of condensation, which allows the silanol groups to form and then react with the hydroxyl groups on the substrate surface.[9][10]
Q4: Can I use a different solvent than toluene or ethanol? A4: Yes, other anhydrous organic solvents can be used, provided they are compatible with your substrate and effectively dissolve the this compound. The key is to ensure the solvent is dry if you are aiming for a monolayer.[8]
Experimental Protocols
Protocol: Solution-Phase Deposition of this compound
This protocol provides a general method for creating a hydrophobic silane layer on a glass or silicon substrate.
1. Substrate Cleaning and Activation: a. Place substrates in a suitable rack. b. Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 ratio. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). c. Immerse the substrates in the piranha solution for at least 60 minutes.[11] d. Remove the substrates and rinse extensively with deionized water. e. Dry the substrates in an oven at 110-120°C for at least 1 hour.[3] f. Allow the substrates to cool to room temperature in a desiccator before use.
2. Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[9] b. Immerse the cleaned and dried substrates in the silane solution. c. Gently agitate the solution and allow the reaction to proceed for 30-60 minutes at room temperature. For some systems, heating to 60-70°C can be beneficial.[8][11]
3. Rinsing and Curing: a. Remove the substrates from the silane solution. b. Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.[7] c. Perform a final rinse with ethanol. d. Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes.[3][9]
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Silane Concentration | 1-5% (v/v) | Balances surface coverage with the risk of multilayer formation and solution polymerization.[7][9] |
| Solvent System | Anhydrous Toluene or 95% Ethanol/5% Water | Anhydrous solvents favor monolayer formation. Aqueous alcohol requires pH control.[8][9] |
| pH (Aqueous Solution) | 4.5 - 5.5 | Optimizes the rate of hydrolysis over self-condensation, promoting surface binding.[9][10] |
| Reaction Time | 30 - 120 minutes | Allows sufficient time for the reaction to approach completion.[7] |
| Reaction Temperature | Room Temperature to 70°C | Higher temperatures can increase the reaction rate but may also increase self-condensation.[8][11] |
| Curing Temperature | 110 - 120°C | Promotes the formation of stable covalent siloxane bonds.[3][9] |
| Curing Time | 30 - 60 minutes | Ensures complete cross-linking of the silane layer.[3][9] |
Mandatory Visualization
Caption: Troubleshooting workflow for silane layer adhesion failure.
Caption: Reaction pathway for this compound surface modification.
References
- 1. youtube.com [youtube.com]
- 2. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2003085161A1 - Surface silanization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. mdpi.com [mdpi.com]
- 11. Silanization of the Wafer Substrates [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Hydrolysis of Trimethoxy(octyl)silane
This guide provides detailed information for researchers, scientists, and drug development professionals on controlling the hydrolysis rate of trimethoxy(octyl)silane by adjusting pH. It includes frequently asked questions, troubleshooting advice, experimental protocols, and quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the hydrolysis of this compound?
A1: Hydrolysis is a chemical reaction where the three methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) molecule are replaced by hydroxyl groups (-OH) in the presence of water. This reaction converts the this compound into octylsilanetriol and releases methanol (B129727) as a byproduct. This initial step is crucial for the subsequent formation of stable siloxane bonds (Si-O-Si) on surfaces or for the creation of a polysiloxane network.
Q2: How does pH fundamentally alter the rate of hydrolysis?
A2: The hydrolysis rate of alkoxysilanes like this compound is highly dependent on pH. The reaction is slowest at a neutral pH of around 7.[1] Both acidic and basic conditions catalyze the reaction, leading to a significant increase in the hydrolysis rate.[2][3] Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. In basic conditions, the silicon atom is directly attacked by a nucleophilic hydroxyl ion.[2]
Q3: What is the optimal pH for generating a stable solution of hydrolyzed silane (silanols)?
A3: Acidic conditions, typically in the pH range of 3 to 5, are optimal for generating stable silanol (B1196071) solutions.[4] In this pH range, the rate of hydrolysis is high, while the rate of the subsequent condensation reaction (formation of Si-O-Si bonds) is minimized.[1] This allows for a higher concentration of reactive silanol species to be present in the solution, which is often desirable for uniform surface modification.[1][5]
Q4: What are the primary competing reactions during hydrolysis, and how are they affected by pH?
A4: The main competing reaction is self-condensation, where the newly formed silanol groups (Si-OH) react with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si).[1] While acidic conditions slow down the condensation rate, basic conditions strongly promote it.[1][2] This can lead to rapid gelation or the formation of insoluble polysiloxane particles, which may be undesirable if a stable solution of monomeric silanols is required.[1]
Q5: How does the hydrolysis of this compound compare to its ethoxy counterpart, triethoxy(octyl)silane?
A5: Methoxysilanes, such as this compound, generally hydrolyze faster than their ethoxysilane (B94302) counterparts. The smaller size of the methoxy group compared to the ethoxy group results in less steric hindrance at the silicon center, facilitating the nucleophilic attack by water.
Quantitative Data Summary
While specific kinetic data for this compound is sparse, the general behavior of alkoxysilanes is well-documented. The following tables summarize the relative reaction rates and provide guideline conditions based on data for similar compounds like octyltriethoxysilane (OES).
Table 1: Relative Rates of Hydrolysis and Condensation vs. pH
| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species & Outcome |
| Acidic (pH 3-5) | High | Low | Stable silanols; ideal for controlled surface grafting.[1] |
| Neutral (pH ~7) | Very Low | Very Low | Minimal reaction; silane remains largely unhydrolyzed.[1] |
| Basic (pH > 8) | High | Very High | Rapid formation of oligomers and polysiloxane networks; leads to gelation/precipitation.[2] |
Table 2: Example Hydrolysis Conditions for this compound
| Desired Outcome | Silane Conc. | Solvent System | pH | Temperature | Rationale |
| Stable Silanol Solution for Surface Grafting | 1-2% (v/v) | Ethanol (B145695)/Water (e.g., 80:20 w/w) | 4-5 | Room Temp. | Maximizes hydrolysis while minimizing premature self-condensation.[1][6] |
| Rapid Formation of Hydrophobic Coating | 2-5% (v/v) | Isopropanol/Water (e.g., 95:5 v/v) | 8-9 | 40-60 °C | Accelerates both hydrolysis and condensation for quick network formation. |
| In-situ Modification of Aqueous Suspensions | <1% (v/v) | Primarily Water | 4-5 | Room Temp. | Low concentration and acidic pH prevent silane aggregation in the aqueous phase. |
Troubleshooting Guide
Problem: My surface modification is inconsistent, or the coating shows poor stability.
-
Possible Cause: Incomplete hydrolysis of the this compound. If the silane is not fully hydrolyzed to silanetriol before it contacts the surface, fewer covalent bonds can form, leading to a non-uniform and weakly bound layer.[6]
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of your silane solution is in the acidic range (4-5) to accelerate hydrolysis. Use a non-reactive buffer or dilute acid (e.g., acetic acid) for adjustment.
-
Ensure Sufficient Water: Verify that enough water is present for the reaction to proceed to completion. In predominantly organic solvent systems, a controlled amount of water is necessary.[6]
-
Increase Reaction Time/Temperature: Allow the silane to pre-hydrolyze in the solution for a longer duration (e.g., 30-60 minutes) before application. A moderate increase in temperature (e.g., to 40°C) can also increase the hydrolysis rate, but be aware it may also accelerate condensation.[6]
-
Problem: The silane solution becomes cloudy or forms a gel prematurely.
-
Possible Cause: The rate of self-condensation is too high, leading to the formation of insoluble oligomers or a cross-linked network.[7]
-
Troubleshooting Steps:
-
Adjust pH: Avoid basic or neutral pH conditions, which strongly favor condensation. Maintain an acidic pH (4-5) to keep the silanols stable.[1]
-
Lower Concentration: High concentrations of silane increase the probability of intermolecular condensation. Work with more dilute solutions (e.g., 1-2% v/v).[7]
-
Control Temperature: Perform the reaction at room temperature or below to slow the condensation rate.
-
Order of Addition: Add the silane slowly to the vigorously stirred water/solvent mixture to ensure rapid dispersion and minimize high local concentrations.
-
Problem: The this compound phase-separates from the aqueous solution.
-
Possible Cause: this compound has low solubility in water due to its long octyl chain.
-
Troubleshooting Steps:
-
Use a Co-solvent: Employ a water-miscible organic solvent, such as ethanol or isopropanol, to create a homogeneous solution. An 80:20 or 90:10 alcohol-to-water ratio is a common starting point.[1]
-
Ensure Vigorous Mixing: Use high-speed stirring or sonication to create a fine emulsion if a co-solvent is not used, though this is less ideal for controlled reactions.
-
Experimental Protocols
Protocol 1: General Procedure for pH-Controlled Hydrolysis
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80 mL ethanol and 20 mL deionized water).
-
pH Adjustment: While stirring, adjust the solvent mixture to the target pH (e.g., pH 4.5) using dropwise addition of a dilute acid (e.g., 0.1 M acetic acid).
-
Silane Addition: Slowly add the desired amount of this compound (e.g., 1-2 mL for a 1-2% v/v solution) to the vortex of the stirring solution.
-
Hydrolysis (Aging): Allow the solution to stir at a constant temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to ensure complete hydrolysis before use in surface treatment or other applications.
Protocol 2: Monitoring Hydrolysis Kinetics with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful technique for monitoring the progress of hydrolysis in real-time.[8][9]
-
Sample Preparation: In an NMR tube, combine the deuterated solvent (e.g., 0.6 mL of Methanol-d4) and deuterated water (D₂O) with the pH adjusted using a suitable acid.[10]
-
Initiation: Add a precise amount of this compound to the NMR tube, shake vigorously, and immediately place it in the NMR spectrometer.
-
Data Acquisition: Acquire spectra at regular time intervals (e.g., every 5-10 minutes). ²⁹Si NMR is ideal as it directly probes the silicon environment, but ¹H NMR can also be used to track the disappearance of the methoxy (-OCH₃) protons and the appearance of methanol.[8][10][11]
-
Analysis:
-
In ¹H NMR, quantify the integration of the methoxy peak of the silane (around 3.6 ppm) relative to an internal standard or the growing methanol peak.
-
In ²⁹Si NMR, monitor the disappearance of the initial trimethoxy silane signal (T⁰) and the appearance of signals corresponding to the mono-, di-, and tri-hydrolyzed species (T¹, T², and T³).
-
Visualizations
Caption: General reaction pathway for this compound.
Caption: Logical relationship between pH and reaction outcomes.
Caption: Experimental workflow for controlled hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. zmsilane.com [zmsilane.com]
- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 10. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.me.ucsb.edu [sites.me.ucsb.edu]
Technical Support Center: Uniform Silane Coatings with Spin Coating
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving uniform silane (B1218182) coatings using spin coating techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the spin coating of silane solutions.
Problem: Poor or Non-Uniform Film Quality
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Pinholes or "Comet Streaks" | Particulate contamination on the substrate or in the silane solution.[1][2][3] | Work in a clean environment, filter the silane solution prior to dispensing, and ensure the substrate is thoroughly cleaned.[1][2][3][4] |
| Striations (Radial Lines) | Uneven solvent evaporation, often due to improper spin speed or environmental factors.[3] | Optimize spin speed and acceleration. Control the ambient humidity and temperature around the spin coater.[1][5] |
| "Chuck Marks" | Thermal differences between the substrate and the spin coater chuck.[3] | Ensure the substrate and chuck are at the same ambient temperature before starting the coating process.[3] |
| Thicker Edges ("Edge Bead") | Surface tension effects preventing the solution from detaching cleanly from the substrate edge.[1][3] | Utilize an edge bead removal step if your spin coater supports it. This can involve a solvent wash at the edge or a post-coating mechanical removal. |
| Incomplete Substrate Coverage | Insufficient solution volume, poor wetting of the substrate by the silane solution, or an incorrect dispense method.[2] | Increase the volume of the dispensed solution. Ensure the substrate surface is properly prepared to be receptive to the silane (e.g., hydroxylation). Consider a dynamic dispense (dispensing while the substrate is rotating at a low speed) to improve spreading.[6] |
| Film Peeling or Delamination | Poor adhesion to the substrate, which can result from incomplete curing or inadequate surface preparation.[5] | Ensure the substrate hydroxylation step is effective. Increase the curing time or temperature within the recommended range for the specific silane.[5] |
Problem: Inconsistent Results Between Experiments
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Variable Film Thickness | Variations in ambient humidity, age of the silane solution, or inconsistent spin coating parameters.[5] | Perform spin coating in a controlled environment. Always prepare fresh silane solution before each use to minimize hydrolysis in the solution.[5][7] Ensure spin speed, acceleration, and time are precisely controlled. |
| Hydrophilic Surface After Coating (for hydrophobic silanes) | Incomplete monolayer formation or the presence of physically adsorbed (non-covalently bonded) silane molecules.[5] | Optimize solution concentration and spin coating parameters. After curing, thoroughly rinse the coated substrate with the anhydrous solvent used for the solution preparation, followed by a rinse with isopropanol (B130326) or ethanol (B145695).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to ensure a uniform silane coating?
A1: The most critical step is meticulous substrate preparation. The surface must be clean, dry, and free of any contaminants to ensure proper adhesion and uniform film formation.[8] This often involves cleaning with solvents and a surface activation step like piranha etching or plasma treatment to generate hydroxyl (-OH) groups, which are necessary for the silane to covalently bond to the surface.[5]
Q2: How does the age of the silane solution affect the coating quality?
A2: Silanes react with moisture in the air and in the solvent (hydrolysis) to form reactive silanol (B1196071) groups.[9] If the solution is prepared too far in advance, these silanols can begin to self-condense in the solution, forming oligomers and polymers.[9] This can lead to aggregation, increased solution viscosity, and non-uniform coatings. It is highly recommended to prepare the silane solution immediately before use.[5]
Q3: What is the difference between static and dynamic dispensing, and which is better for silane coatings?
A3:
-
Static Dispense: The silane solution is dispensed onto the center of a stationary substrate before spinning begins.[6]
-
Dynamic Dispense: The solution is dispensed while the substrate is rotating at a low speed (e.g., 500 rpm).[6]
Dynamic dispensing can be advantageous as it helps to spread the fluid over the substrate, potentially using less material and preventing voids, especially if the solution has poor wetting properties on the substrate.[6] For smaller, test-sized wafers, static dispense can sometimes produce higher quality films.[10] The optimal method may need to be determined empirically for your specific application.
Q4: How do I control the thickness of the silane film?
A4: The final film thickness is primarily controlled by the spin speed and the concentration (or viscosity) of the silane solution.[11]
-
Higher solution concentrations generally lead to thicker films.[5]
For achieving a self-assembled monolayer (SAM), lower concentrations are typically preferred.[5]
Q5: Why is a post-deposition curing or baking step necessary?
A5: Curing, typically done on a hotplate or in an oven, is crucial for two main reasons. First, it provides the energy needed to form strong, covalent bonds between the silanol groups of the silane and the hydroxyl groups on the substrate surface. Second, it promotes cross-linking between adjacent silane molecules on the surface, which enhances the stability and durability of the film.[5] Insufficient curing can lead to a less stable film that may peel or delaminate.[5]
Experimental Protocol: Spin Coating of a Silane SAM
This protocol provides a general methodology for depositing a uniform silane self-assembled monolayer (SAM). Parameters should be optimized for the specific silane and substrate used.
1. Substrate Preparation (Hydroxylation)
-
Objective: To create a clean and reactive surface with abundant hydroxyl (-OH) groups.
-
Method 1: Piranha Etching (Use with extreme caution in a certified fume hood with proper personal protective equipment)
-
Immerse the cleaned, dry substrates in a freshly prepared Piranha solution (typically a 3:1 to 7:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes.
-
Rinse the substrates extensively with deionized (DI) water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Method 2: Plasma Treatment
-
Place the cleaned, dry substrates in a plasma cleaner.
-
Treat with oxygen or argon plasma for 2-5 minutes to activate the surface.[5]
-
2. Silane Solution Preparation
-
Objective: To prepare a fresh solution for coating.
-
Protocol:
-
Work in a low-humidity environment or a glovebox to minimize premature hydrolysis.
-
Prepare a solution of the desired silane at a concentration of 0.1% to 2% (v/v) in an anhydrous solvent (e.g., toluene, ethanol).[5][7] For deposition from aqueous alcohol, a 95% ethanol / 5% water solution adjusted to a pH of 4.5-5.5 with acetic acid can be used to promote controlled hydrolysis.[7]
-
If using an aqueous alcohol solution, allow 5 minutes for hydrolysis and silanol formation before use.[7]
-
Crucially, prepare this solution immediately before the spin coating step. [5]
-
3. Spin Coating
-
Objective: To deposit a uniform thin film of the silane solution.
-
Protocol:
4. Curing (Baking)
-
Objective: To promote covalent bonding and cross-linking of the silane film.
-
Protocol:
5. Post-Curing Rinse
-
Objective: To remove any physisorbed (non-covalently bonded) silane molecules.
-
Protocol:
Quantitative Data Summary
The following table summarizes key spin coating parameters and their expected influence on the resulting silane film. Note that optimal values are system-dependent and require empirical determination.
| Parameter | Typical Range | Effect on Film |
| Solution Concentration | 0.1% - 5% (v/v)[5] | Higher concentration generally leads to a thicker film. Lower concentrations are preferred for monolayer formation.[5] |
| Spin Speed (Thinning Cycle) | 1000 - 6000 rpm[5][11] | Higher spin speed results in a thinner film. The thickness is often proportional to the inverse of the square root of the spin speed.[5] |
| Spin Time (Thinning Cycle) | 30 - 90 seconds[5] | Longer spin times can lead to slightly thinner and more uniform films, though most thinning occurs in the first few seconds.[5] |
| Curing Temperature | 100 - 120 °C[5][7] | Does not directly affect thickness but is crucial for monolayer stability and adhesion. Higher temperatures may cause degradation.[5] |
| Curing Time | 30 - 60 minutes[5] | Ensures complete reaction and cross-linking. Insufficient time can lead to a less stable film.[5] |
Visualizations
Caption: Experimental workflow for depositing a uniform silane coating via spin coating.
Caption: Troubleshooting logic for diagnosing and resolving non-uniform silane coatings.
References
- 1. lampz.tugraz.at [lampz.tugraz.at]
- 2. coatingsystems.com [coatingsystems.com]
- 3. coatingsystems.com [coatingsystems.com]
- 4. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 5. benchchem.com [benchchem.com]
- 6. louisville.edu [louisville.edu]
- 7. gelest.com [gelest.com]
- 8. zmsilane.com [zmsilane.com]
- 9. gelest.com [gelest.com]
- 10. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 11. universitywafer.com [universitywafer.com]
Reducing reaction time for trimethoxy(octyl)silane surface treatment
Welcome to the technical support center for trimethoxy(octyl)silane surface treatment. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their surface modification experiments and reduce reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of surface treatment with this compound?
A1: The surface treatment process occurs in two primary steps. First, the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). Second, these silanol groups condense with hydroxyl groups (-OH) present on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate).[1][2] This process attaches the octyl-chain to the surface, rendering it hydrophobic.
Q2: My surface treatment reaction is too slow. How can I increase the reaction rate?
A2: Several factors can be adjusted to accelerate the reaction. The polymerization of silanes generally follows the Arrhenius equation, meaning higher temperatures will increase the reaction rate.[3] Additionally, the hydrolysis and condensation reactions can be catalyzed by either acids or bases.[3][4] Ensuring the substrate surface is properly cleaned and activated to maximize the availability of hydroxyl groups is also critical.[5]
Q3: What is the role of water in the reaction, and how much should I use?
A3: Water is essential for the initial hydrolysis of the trimethoxy groups to form the reactive silanol intermediates.[1][3] However, an excess of water in the bulk solution can lead to premature self-condensation of the silane molecules, forming polysiloxane aggregates that result in a hazy or uneven coating.[6] For controlled monolayer formation, it is often best to use anhydrous solvents and rely on the residual water on an activated substrate or add only trace amounts of water to the reaction.[6]
Q4: Can the concentration of this compound affect the reaction time?
A4: Yes, a higher concentration of silane can lead to a faster initial deposition rate.[7] However, it also significantly increases the risk of solution-phase polymerization, which can lead to the formation of undesirable multilayers and aggregates on the surface.[5][6][8] For creating a uniform monolayer, using a very dilute solution (e.g., 0.01-0.1% v/v) is often recommended.[5]
Q5: Which type of solvent is best for this reaction?
A5: Solvents are used to create a homogeneous reaction environment.[3] The choice of solvent can influence the rate of silanization.[9] For optimal control over the reaction and to prevent premature polymerization, using anhydrous solvents like toluene (B28343) or hexane (B92381) is recommended. This allows the reaction to be primarily driven by the moisture present on the activated substrate surface.
Troubleshooting Guide
Issue 1: The reaction is taking too long (e.g., several hours to days).
-
Cause: The reaction kinetics are slow due to suboptimal conditions. The non-catalyzed reaction is generally slow.[3]
-
Solutions:
-
Increase Temperature: Raising the reaction temperature can significantly accelerate both hydrolysis and condensation rates.[3][4] For example, one study reported that increasing the temperature from 20°C to 50°C increased the hydrolysis rate by more than six times.[10] A gentle heating to 60°C for 30-60 minutes can be effective.[5]
-
Use a Catalyst: The addition of a catalyst can dramatically shorten reaction times. Acidic conditions tend to enhance hydrolysis while slowing self-condensation, which is favorable for surface grafting.[4][11] Trace amounts of an acid like acetic acid can be used.[8]
-
Ensure Proper Surface Activation: The reaction relies on the presence of hydroxyl (-OH) groups on the substrate. Pre-treating the surface with methods like piranha solution, UV-ozone, or oxygen plasma can increase the density of these active sites, leading to a faster reaction.[5]
-
Issue 2: The coated surface appears hazy, cloudy, or has visible white aggregates.
-
Cause: This is typically due to uncontrolled polymerization of the silane in the bulk solution, which then deposits onto the surface instead of forming an ordered monolayer.[6]
-
Solutions:
-
Reduce Water Content: Excess water is a common cause of bulk polymerization. Switch to anhydrous solvents and ensure all glassware is thoroughly dried. Control humidity during the reaction if possible.[5][6]
-
Lower Silane Concentration: High concentrations promote self-condensation. Reduce the silane concentration significantly, potentially to the 0.1-1% (v/v) range or lower for monolayer formation.[5][6]
-
Reduce Reaction Time: Extended exposure to the silane solution can lead to the deposition of aggregates formed in the solution over time.[5][6] For monolayer formation, a reaction time of just a few minutes may be sufficient.[5]
-
Issue 3: The resulting surface is not uniformly hydrophobic.
-
Cause: Incomplete or uneven reaction coverage. This can stem from improper surface cleaning, insufficient reaction time for the given conditions, or depletion of the silane from the solution.
-
Solutions:
-
Improve Surface Preparation: Ensure the substrate is meticulously cleaned to remove any organic or particulate contaminants before activation.
-
Optimize Rinsing: After the reaction, rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., the same solvent used for the reaction) to remove any loosely bound or excess silane molecules.[5]
-
Consider a Post-Treatment Annealing Step: Gently heating the coated substrate (e.g., 60-80°C for 30 minutes) after rinsing can help stabilize the silane layer and promote covalent bonding.[5]
-
Data Summary Table
The following table summarizes key parameters that can be adjusted to reduce the reaction time and their typical ranges. Optimal values should be determined empirically for each specific application.
| Parameter | Effect on Reaction Time | Typical Range | Key Considerations |
| Temperature | Higher temperature decreases reaction time.[3][10] | 20°C - 80°C | Substrate and solvent stability must be considered. A moderate increase to 60°C can be effective.[5][6] |
| Silane Concentration | Higher concentration can decrease reaction time.[7] | 0.01% - 2% (v/v) | High concentrations (>1-2%) risk solution polymerization and aggregate formation.[5][6] |
| Catalyst | Addition of a catalyst significantly decreases reaction time. | Trace amounts | Acidic catalysts (e.g., acetic acid) enhance hydrolysis while controlling condensation.[4][11] |
| Water Content | Essential for hydrolysis; trace amounts are sufficient. | Trace amounts to a few percent | Excess water causes uncontrolled polymerization in the solution.[6] |
| Reaction Time | Varies based on other parameters. | 5 minutes - 24 hours | Shorter times (5-10 min) are often sufficient for monolayers under optimized conditions.[5] |
Visualizing the Process
Chemical Reaction Pathway
The diagram below illustrates the two-step hydrolysis and condensation mechanism for this compound reacting with a hydroxylated surface.
References
- 1. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Initial Bonding Performance to CAD/CAM Restorative Materials: The Impact of Stepwise Concentration Variation in 8-Methacryloxyoctyl Trimethoxy Silane and 3-Methacryloxypropyl Trimethoxy Silane on Feldspathic Ceramic, Lithium Disilicate Glass-Ceramic, and Polymer-Infiltrated Ceramic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Silanes: Trimethoxy(octyl)silane vs. Triethoxy(octyl)silane in Surface Modification and Performance
In the realm of materials science, the precise engineering of surface properties is paramount for the development of advanced materials with tailored functionalities. Among the arsenal (B13267) of chemical tools available, organofunctional silanes stand out for their ability to form robust and durable chemical bonds between inorganic substrates and organic polymers. This guide provides a comprehensive performance comparison of two closely related and widely used octyl-functionalized silanes: trimethoxy(octyl)silane (OTMS) and triethoxy(octyl)silane (OTES). This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals seeking to select the optimal silane (B1218182) for their specific application, be it in enhancing hydrophobicity, promoting adhesion, or improving the dispersion of nanoparticles.
The fundamental difference between these two molecules lies in their hydrolyzable groups: methoxy (B1213986) (-OCH₃) for OTMS and ethoxy (-OC₂H₅) for OTES. This seemingly subtle distinction has significant consequences for their reactivity, handling, and ultimately, their performance in various applications.
At a Glance: Key Performance Differences
| Feature | This compound (OTMS) | Triethoxy(octyl)silane (OTES) |
| Hydrolysis Rate | Faster | Slower |
| Byproduct of Hydrolysis | Methanol (more toxic) | Ethanol (B145695) (less toxic) |
| Working Time / Pot Life | Shorter | Longer |
| Solution Stability | Lower | Higher |
| Curing Time | Potentially faster | Potentially slower |
Probing Performance: A Quantitative Look
Direct head-to-head comparative studies under identical experimental conditions for this compound and triethoxy(octyl)silane are limited in publicly available literature. However, by collating data from various sources, we can draw meaningful comparisons in key performance areas. It is important to note that direct comparison of absolute values between different studies may be misleading due to variations in substrates, deposition methods, and measurement conditions.
Surface Hydrophobicity: Water Contact Angle Analysis
The primary application for both OTMS and OTES is to impart a hydrophobic character to a surface. This is quantified by measuring the water contact angle; a higher angle indicates a more water-repellent surface.
| Silane | Substrate | Water Contact Angle (°) | Reference |
| This compound | Silica Nanoparticles | Changed hydrophobicity to various extents | [1] |
| Triethoxy(octyl)silane | Mesoporous Silica Particles | ~125° (at pH 6) | [2] |
| Triethoxy(octyl)silane | Self-assembled monolayer | 150-170° | [3] |
Based on general trends, both silanes are effective in creating hydrophobic surfaces. The final water contact angle is influenced by factors such as the packing density of the silane monolayer, which is in turn affected by the reaction conditions.
Reactivity: Hydrolysis Rate
The rate of hydrolysis is a critical parameter that dictates the working time of the silane solution and the curing speed of the resulting coating. Methoxy silanes are known to hydrolyze more rapidly than their ethoxy counterparts.
| Silane | Hydrolysis Half-life (at 25°C, pH 7) |
| Triethoxy(octyl)silane | 0.3 - 0.6 hours |
Adhesion Promotion
Both silanes are employed as coupling agents to enhance the bond strength between inorganic and organic materials.
| Silane | Application | Bond Strength (Shear Strength) |
| 8-methacryloxyoctyl trimethoxy silane (a related compound) | Bonding lithium disilicate glass ceramic to resin cement | 24.6 ± 7.4 MPa |
While this data is for a related methoxy-containing octylsilane, it demonstrates the potential for high bond strengths achievable with this class of compounds. The performance of both OTMS and OTES as adhesion promoters is highly dependent on the specific substrates and polymers being used.
The Underlying Chemistry: Reaction Mechanisms
The functionality of both silanes is predicated on a two-step reaction mechanism: hydrolysis followed by condensation.
Caption: General reaction mechanism for octyl-functionalized silanes.
Experimental Corner: Protocols for Performance Evaluation
To facilitate reproducible research, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Water Contact Angle Measurement for Surface Hydrophobicity
Objective: To quantify the hydrophobicity of a surface treated with this compound or triethoxy(octyl)silane.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound or Triethoxy(octyl)silane
-
Anhydrous toluene (B28343) or ethanol
-
Deionized water
-
Nitrogen gas stream
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate surface by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Surface Activation (for silica-based substrates): Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silane Solution Preparation: Prepare a 1% (v/v) solution of the silane in anhydrous toluene or ethanol.
-
Surface Modification: Immerse the cleaned and activated substrate in the silane solution for a specified time (e.g., 1-2 hours) at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the solvent to remove any unbound silane.
-
Curing: Cure the silanized substrate in an oven at a specified temperature (e.g., 110°C) for a defined period (e.g., 30-60 minutes).
-
Contact Angle Measurement: Place a droplet of deionized water (typically 2-5 µL) on the cooled, cured surface and measure the static water contact angle using a goniometer.
Caption: Experimental workflow for water contact angle measurement.
Protocol 2: Lap Shear Strength Test for Adhesion Promotion
Objective: To evaluate the adhesion-promoting properties of the silanes between an inorganic substrate and a polymer adhesive.
Materials:
-
Inorganic substrate coupons (e.g., aluminum, glass)
-
Polymer adhesive (e.g., epoxy, acrylic)
-
Silane solution (as prepared in Protocol 1)
-
Tensile testing machine
Procedure:
-
Substrate Preparation: Prepare and treat one surface of each of two substrate coupons with the silane solution as described in Protocol 1.
-
Adhesive Application: Apply a thin, uniform layer of the polymer adhesive to the silane-treated surface of one coupon.
-
Bonding: Place the silane-treated surface of the second coupon onto the adhesive, creating an overlap joint of a defined area.
-
Curing: Cure the bonded assembly according to the adhesive manufacturer's instructions.
-
Testing: Mount the cured specimen in a tensile testing machine and apply a tensile load at a constant crosshead speed until failure.
-
Data Analysis: Record the maximum load at failure and calculate the shear strength by dividing the maximum load by the bond area.
Concluding Remarks: A Choice Dictated by Application
The selection between this compound and triethoxy(octyl)silane is a nuanced decision that hinges on the specific requirements of the application.
-
This compound (OTMS) is the preferred choice when rapid hydrolysis and curing are desired. Its higher reactivity can be advantageous in high-throughput industrial processes. However, this comes with the trade-off of a shorter working time for the silane solution and the generation of methanol, a more toxic byproduct, which necessitates more stringent handling and safety protocols.
-
Triethoxy(octyl)silane (OTES) offers a more controlled reaction due to its slower hydrolysis rate. This translates to a longer pot life for the silane solution, providing a wider processing window. The formation of ethanol as a byproduct makes it a safer alternative from a toxicological standpoint. This makes OTES a more favorable option for applications where a longer working time is beneficial and in environments with stricter regulations on volatile organic compounds (VOCs).
Ultimately, the optimal choice will depend on a careful consideration of processing time, desired cure speed, stability requirements of the silane solution, and the health and safety considerations of the work environment. Further empirical studies directly comparing these two silanes under identical conditions would be invaluable for a more definitive performance ranking across various applications.
References
Methoxy vs. Ethoxy Silanes: A Comparative Guide for Surface Modification
For researchers, scientists, and drug development professionals, the choice between methoxy (B1213986) and ethoxy silanes for surface modification is a critical decision that influences the performance, stability, and safety of their applications. This guide provides an objective comparison of these two common types of silane (B1218182) coupling agents, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
The primary distinction between methoxy and ethoxy silanes lies in their hydrolysis rate, a crucial first step in the surface modification mechanism. Methoxy silanes hydrolyze more rapidly than their ethoxy counterparts. This difference in reactivity has significant implications for their handling, the stability of the treating solution, and the final properties of the modified surface.
Key Performance Differences
A summary of the general characteristics of methoxy and ethoxy silanes is presented below:
| Feature | Methoxy Silanes | Ethoxy Silanes |
| Hydrolysis Rate | Faster | Slower |
| Byproduct of Hydrolysis | Methanol | Ethanol (B145695) |
| Solution Shelf Life | Shorter | Longer |
| Working Time | Shorter | Longer |
| Volatility | More volatile | Less volatile |
| VOC & Safety Concerns | Higher (Methanol is more toxic) | Lower (Ethanol is less toxic) |
Quantitative Performance Data
Direct, head-to-head comparative studies of methoxy and ethoxy silanes under identical experimental conditions are limited in publicly available literature. However, by compiling data from various studies, we can gain insights into their relative performance. It is crucial to note that the following data is illustrative and direct comparison of absolute values between different studies may be misleading due to variations in substrates, specific silane agents, and testing protocols.
Table 1: Water Contact Angle on Silane-Treated Surfaces
| Silane Type | Substrate | Water Contact Angle (°) | Reference |
| Methyltrimethoxysilane (MTMS) | Wood Fiber | 136.0 | |
| Octyltrimethoxysilane (OTMS) | Wood Fiber | 127.9 | |
| Dodecyltrimethoxysilane (DTMS) | Wood Fiber | 139.7 | |
| n-Octyltriethoxysilane | Glass Beads | Hydrophobic | |
| Dodecyltriethoxysilane | Smooth Surfaces | 100 |
Table 2: Shear Bond Strength of Adhesives with Silane Coupling Agents
| Silane Type (in Adhesive) | Substrate | Adhesive System | Mean Shear Bond Strength (MPa) | Reference |
| Methoxy-based | Dentin | Self-etching adhesive | 14.56 ± 2.97 | |
| Ethoxy-based | Not Specified | Self-etching adhesive | 12.62 ± 2.48 |
Reaction Mechanism and Bonding Pathway
The surface modification process for both methoxy and ethoxy silanes involves a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The alkoxy groups (-OCH₃ for methoxy, -OC₂H₅ for ethoxy) react with water to form reactive silanol (B1196071) groups (-Si-OH) and the corresponding alcohol (methanol or ethanol) as a byproduct. Methoxy groups, being less sterically hindered, hydrolyze at a faster rate than ethoxy groups. The rate of hydrolysis is also influenced by pH, with the reaction being faster in acidic or basic conditions compared to a neutral pH.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Bonding to the Substrate: The silanol groups react with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal, silica) to form stable covalent siloxane bonds (Si-O-Substrate).
-
Self-Condensation: The silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface (Si-O-Si).
-
Experimental Protocols
Accurate and reproducible data are essential in materials science. The following are detailed methodologies for key experiments used to evaluate the performance of silane coupling agents.
Protocol 1: Silane Surface Treatment
This protocol outlines the steps for applying a silane coupling agent to a substrate.
1. Substrate Cleaning:
- Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and then a solvent like acetone (B3395972) or isopropanol.
- For some substrates, a surface activation step, such as plasma treatment or acid etching, may be necessary to generate a sufficient number of hydroxyl (-OH) groups on the surface.
2. Silane Solution Preparation:
- Prepare a dilute solution of the silane coupling agent (typically 1-5% by weight) in a suitable solvent, which is often a mixture of alcohol and water (e.g., 95% ethanol, 5% water).
- Adjust the pH of the solution to 4-5 using an acid like acetic acid to catalyze the hydrolysis of the silane.
- Allow the solution to stand for a specific period (e.g., 30-60 minutes) to allow for hydrolysis to occur, forming reactive silanols.
3. Silane Application:
- Apply the silane solution to the cleaned substrate using methods such as dipping, spraying, or wiping to ensure uniform coverage.
4. Drying and Curing:
- Allow the solvent to evaporate from the surface at room temperature or with gentle heating.
- Cure the treated substrate at an elevated temperature (e.g., 110-120°C) for a specified duration (e.g., 30-60 minutes) to promote the condensation reaction between the silanol groups and the substrate surface, as well as self-condensation to form a stable siloxane layer.
sub_clean [label="1. Substrate Cleaning\n(Detergent, DI Water, Solvent)"];
sub_active [label="2. Surface Activation\n(e.g., Plasma Treatment)"];
sol_prep [label="3. Silane Solution Preparation\n(1-5% Silane in Alcohol/Water, pH 4-5)"];
hydrolysis [label="4. Hydrolysis\n(Allow to stand for 30-60 min)"];
application [label="5. Silane Application\n(Dip, Spray, or Wipe)"];
drying [label="6. Drying\n(Solvent Evaporation)"];
curing [label="7. Curing\n(110-120°C for 30-60 min)"];
final_product [label="Treated Substrate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_clean -> sub_active;
sub_active -> sol_prep;
sol_prep -> hydrolysis;
hydrolysis -> application;
application -> drying;
drying -> curing;
curing -> final_product;
}
Protocol 2: Water Contact Angle Measurement
This protocol describes the sessile drop method for determining the hydrophobicity or hydrophilicity of a treated surface.
1. Instrument Setup:
- Use a contact angle goniometer placed on a vibration-free table.
- Ensure the instrument is level.
2. Sample Placement:
- Carefully place the silane-treated substrate on the sample stage.
3. Droplet Dispensing:
- Fill a microsyringe with deionized water.
- Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.
4. Image Capture and Analysis:
- As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.
- Use the goniometer's software to measure the angle at the three-phase (solid-liquid-vapor) contact point.
5. Data Collection:
- Perform measurements at multiple locations on the surface to ensure statistical validity.
- A higher contact angle (>90°) indicates a hydrophobic surface, while a lower contact angle (<90°) indicates a hydrophilic surface.
Protocol 3: Shear Bond Strength Testing (Lap Shear Test)
This protocol, based on standards such as ASTM D1002, measures the adhesive strength of a bonded joint.
1. Specimen Preparation:
- Prepare adherends (the materials to be bonded) of standardized dimensions.
- Treat the bonding surfaces of the adherends with the respective methoxy or ethoxy silane as described in Protocol 1.
2. Adhesive Application and Bonding:
- Apply a uniform layer of the chosen adhesive to the treated surface of one adherend.
- Carefully join the second treated adherend to create a lap joint with a specified overlap area.
- Apply pressure to the joint and remove any excess adhesive.
- Cure the adhesive according to the manufacturer's instructions.
3. Testing:
- Mount the bonded specimen in a universal testing machine.
- Apply a tensile load at a constant crosshead speed until the bond fails.
- Record the maximum load at failure.
4. Calculation:
- Calculate the shear bond strength by dividing the maximum load at failure by the overlap area of the bond. The result is typically expressed in megapascals (MPa).
Conclusion: Making the Right Choice
The selection between methoxy and ethoxy silanes involves a trade-off between reactivity and stability.
-
Methoxy silanes are the preferred choice for applications where rapid processing and fast cure times are paramount. Their higher reactivity can lead to stronger initial adhesion in some cases. However, this comes with the drawbacks of shorter solution shelf life and the generation of the more toxic byproduct, methanol, which requires more stringent safety precautions.
-
Ethoxy silanes are favored in applications that require a longer working time, greater solution stability, and a more controlled reaction. The slower hydrolysis rate allows for better process control. Furthermore, the release of ethanol as a byproduct makes them a safer alternative with fewer VOC concerns.
Ultimately, the optimal choice depends on the specific requirements of the application, including the desired processing speed, storage conditions, and safety protocols. A thorough evaluation of these factors will enable researchers and professionals to select the most suitable silane for achieving the desired surface modification and performance characteristics.
A Comparative Guide to Surface Modification: Trimethoxy(octyl)silane vs. Perfluorinated Silanes
For researchers, scientists, and professionals in drug development, the precise control of surface properties is paramount. Silane (B1218182) coupling agents are instrumental in modifying surfaces to achieve desired characteristics such as hydrophobicity, biocompatibility, and stability. This guide provides an objective comparison between two common classes of silanes: the non-fluorinated trimethoxy(octyl)silane and the highly inert perfluorinated silanes. The selection between these agents is critical as it directly impacts experimental outcomes, device performance, and biological interactions.
Fluorinated silanes are renowned for their superior hydrophobicity and stability, a result of the strong and stable carbon-fluorine bond.[1] This bond imparts exceptionally low surface energy.[1][2] In contrast, non-fluorinated alkylsilanes like this compound, while less hydrophobic, offer a versatile and often more cost-effective alternative for a range of applications, including enhancing the biocompatibility of medical devices by reducing protein adsorption.[1][3]
Quantitative Performance Comparison
The choice of silane significantly influences key surface properties. The following table summarizes quantitative performance data for this compound and representative perfluorinated silanes based on experimental findings.
| Silane Type | Key Property | Performance Metric | Substrate / Conditions | Reference |
| This compound | Hydrophobicity | Water Contact Angle (WCA): ~135° | Mesoporous Silica Particles | [4] |
| Biocompatibility | Reduces protein adsorption | General | [3] | |
| Stability | Stable under proper conditions | General | [5] | |
| Perfluorinated Silanes | Hydrophobicity | WCA: Up to 175° (FAS-17) | Aluminum | [1] |
| (e.g., PFOTS, FAS-17) | Surface Free Energy | As low as ~11 mN/m | Glass/Quartz | [2] |
| Thermal Stability | Stable up to 400 °C | Enamel Coatings | [6] | |
| Biocompatibility | Concerns of persistence (PFCAs) and pulmonary toxicity with aerosolized forms | General | [7][8][9] |
Experimental Protocols
Reproducible surface modification requires meticulous and standardized procedures. Below are detailed methodologies for the key experiments used to deposit and characterize silane coatings.
1. Substrate Preparation (General Protocol) Reliable silanization is contingent on a pristine and activated substrate surface rich in hydroxyl (-OH) groups.
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are cleaned by sequential sonication in acetone, isopropanol, and deionized water, typically for 15 minutes each.[10]
-
Drying: Substrates are thoroughly dried with a stream of inert gas, such as dry nitrogen.[10]
-
Hydroxylation (Activation): To ensure a high density of reactive hydroxyl groups, substrates are treated with oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[10]
2. Silane Deposition Methodologies
a) Vapor Phase Deposition This method is ideal for creating uniform, thin silane layers and is adaptable to various silane types.[11][12]
-
Place the cleaned, hydroxylated substrates inside a vacuum desiccator.[10]
-
Place a small vial containing 100-200 µL of the silane (e.g., this compound or a perfluorinated silane) within the desiccator.[10]
-
Evacuate the desiccator to a pressure of approximately 100 mTorr.[10]
-
Allow the deposition to proceed for 2-4 hours at room temperature.[10]
-
Vent the chamber with dry nitrogen before removing the coated substrates.[10]
b) Deposition from Aqueous Alcohol Solution This is a facile and widely used method for preparing silylated surfaces.[13]
-
Prepare a 95% ethanol-5% water solution and adjust the pH to 4.5-5.5 using acetic acid.[13]
-
Add the silane with stirring to achieve a final concentration of 2%.[13]
-
Allow 5 minutes for the silane to hydrolyze and form reactive silanol (B1196071) groups.[13]
-
Immerse the substrates in the solution for 1-2 minutes with gentle agitation.[13]
-
Rinse the coated substrates briefly with pure ethanol (B145695) to remove excess material.[13]
-
Cure the silane layer by heating at 110°C for 5-10 minutes or by leaving it at room temperature for 24 hours.[13]
3. Characterization Techniques
a) Contact Angle Goniometry This technique measures the static water contact angle (WCA) to quantify hydrophobicity and is used to calculate surface free energy.[10] An increased contact angle signifies a more hydrophobic and well-ordered film.[10] The Owens-Wendt-Rabel-Kaelble (OWRK) method can be employed to calculate the surface free energy by measuring the contact angles of at least two liquids with known polar and dispersive components.[1]
b) Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique used to assess the stability and corrosion resistance of silane coatings on metallic substrates.[14]
-
An AC voltage is applied across a frequency range to the coated substrate (the working electrode) in a corrosive medium (e.g., 3.5% NaCl solution).[14]
-
The resulting current and phase shift are measured to determine the impedance.[14]
-
Data is fitted to an equivalent electrical circuit model to extract parameters like charge transfer resistance (Rct), which indicates the coating's ability to resist corrosion.[3][14]
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and perfluorinated silanes is dictated by the specific demands of the application.
This compound is a strong candidate for applications where moderate hydrophobicity is sufficient and biocompatibility is a primary concern, such as in modifying surfaces for cell culture or implantable devices to reduce non-specific protein binding.[3] Its hydrolysis releases methanol, a factor to consider in sensitive biological systems.[3]
Perfluorinated silanes are the definitive choice for applications requiring extreme water repellency (superhydrophobicity), low surface energy, and robust thermal and chemical stability.[1][6] They are ideal for creating anti-fouling surfaces, protective coatings in harsh chemical environments, and for applications in microfluidics.[15] However, researchers must consider the potential environmental and health concerns associated with perfluorinated compounds, particularly regarding their persistence and the toxicity of certain degradation byproducts.[7][8]
Ultimately, a thorough understanding of the distinct performance profiles detailed in this guide will enable researchers and scientists to make an informed decision, ensuring the optimal surface modification strategy for their specific research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 3069-40-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Pulmonary toxicity of perfluorinated silane-based nanofilm spray products: solvent dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. | Semantic Scholar [semanticscholar.org]
- 13. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Trimethoxy(octyl)silane in Dental Composites: An Analysis of Bond Strength
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of dental materials, the quest for durable and reliable adhesive interfaces is paramount. Silane (B1218182) coupling agents play a pivotal role in promoting adhesion between the inorganic fillers and the organic resin matrix in dental composites, as well as enhancing the bond between restorative materials and tooth structure. This guide provides a comprehensive comparison of trimethoxy(octyl)silane, a hydrophobic silane, with other commonly used silanes in dental applications, focusing on bond strength performance with supporting experimental data.
Executive Summary
This compound, specifically 8-methacryloxyoctyl trimethoxy silane (8-MOTS), has emerged as a promising alternative to the conventional 3-methacryloxypropyltrimethoxysilane (γ-MPTS). Studies have shown that 8-MOTS can provide comparable or even superior bond strength to certain dental ceramics. Its longer hydrocarbon chain imparts greater hydrophobicity, which may contribute to a more stable and durable bond in the moist oral environment. However, its performance varies depending on the substrate and application conditions. Data on its efficacy in bonding to tooth structures like dentin and enamel remains limited in direct comparative studies. This guide will delve into the available data, present it in a structured format for easy comparison, and provide detailed experimental protocols for the cited studies.
Performance Comparison: Bond Strength Data
The following tables summarize the quantitative bond strength data from various studies, comparing this compound with other silanes on different dental substrates.
Table 1: Shear Bond Strength (SBS) to Lithium Disilicate Glass-Ceramic
| Silane | Concentration (wt%) | Hydrolysis Solution | Mean SBS (MPa) ± SD | Reference |
| 8-MOTS | 10 | Acetic Acid | 15.2 ± 4.5 | [1][2] |
| 8-MOTS | 20 | Acetic Acid | 18.9 ± 6.3 | [1][2] |
| 8-MOTS | 10 | 10-MDP | 20.1 ± 5.8 | [1][2] |
| 8-MOTS | 20 | 10-MDP | 24.6 ± 7.4 | [1][2] |
| γ-MPTS | 10 | Acetic Acid | 16.5 ± 5.2 | [1][2] |
| γ-MPTS | 20 | Acetic Acid | 19.8 ± 5.9 | [1][2] |
| γ-MPTS | 10 | 10-MDP | 22.4 ± 6.1 | [1][2] |
| γ-MPTS | 20 | 10-MDP | 24.9 ± 5.1 | [1][2] |
| No Silane | - | - | 5.4 ± 2.1 | [1][2] |
Table 2: Median Shear Bond Strength (SBS) to Various CAD/CAM Ceramics
| Ceramic Substrate | Silane | Concentration (wt%) | Median SBS (MPa) (Min-Max) | Reference |
| Feldspathic Ceramic | 8-MOTS | 10 | 8.9 (3.5 - 15.2) | [3] |
| 20 | 10.1 (5.1 - 18.9) | [3] | ||
| 30 | 11.5 (6.2 - 22.4) | [3] | ||
| 40 | 13.1 (4.3 - 44.1) | [3] | ||
| γ-MPTS | 10 | 6.8 (2.1 - 11.5) | [3] | |
| 20 | 7.4 (4.2 - 32.4) | [3] | ||
| 30 | 7.1 (3.8 - 14.7) | [3] | ||
| 40 | 6.9 (2.5 - 12.8) | [3] | ||
| Lithium Disilicate | 8-MOTS | 10 | 2.9 (0.0 - 9.3) | [3] |
| 20 | 4.1 (3.5 - 8.8) | [3] | ||
| 30 | 15.8 (5.7 - 31.0) | [3] | ||
| 40 | 13.4 (3.1 - 24.8) | [3] | ||
| γ-MPTS | 10 | 10.2 (4.4 - 16.0) | [3] | |
| 20 | 9.8 (3.9 - 15.5) | [3] | ||
| 30 | 10.5 (2.8 - 21.9) | [3] | ||
| 40 | 9.5 (4.1 - 17.2) | [3] | ||
| Polymer-Infiltrated Ceramic | 8-MOTS | 10-40 | Low, not significantly different from no silane | [3] |
| γ-MPTS | 10-40 | Low, not significantly different from no silane | [3] |
Table 3: Shear Bond Strength (SBS) of Silanes to Zirconia After Thermocycling
| Silane Type | Thermocycling Cycles | Mean SBS (MPa) ± SD | Reference |
| Acrylate (B77674) Silane | 0 | 22.5 ± 4.1 | [4] |
| 1000 | 18.2 ± 3.5 | [4] | |
| 3000 | 15.1 ± 3.1 | [4] | |
| 8000 | 9.8 ± 2.8 | [4] | |
| Methacrylate (B99206) Silane (e.g., γ-MPTS) | 0 | 19.8 ± 3.8 | [4] |
| 1000 | 14.5 ± 3.2 | [4] | |
| 3000 | 11.2 ± 2.9 | [4] | |
| 8000 | 8.1 ± 2.5 | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a critical appraisal of the results.
Shear Bond Strength (SBS) Testing Protocol for Lithium Disilicate Glass-Ceramic[1][2]
-
Specimen Preparation: One hundred and ten lithium disilicate glass-ceramic specimens were fabricated.
-
Surface Treatment: The specimens were randomly divided into 11 groups (n=10) and pretreated with different solutions. The solutions consisted of either 10 or 20 wt% of 8-MOTS or γ-MPTS, followed by a hydrolysis solution of either acetic acid or 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP). A control group with no silane treatment was also included.
-
Bonding: A stainless steel rod (3.6 mm diameter, 2.0 mm height) was luted to each pretreated ceramic surface using a resin cement.
-
Storage: The bonded specimens were stored in distilled water at 37°C for 24 hours.
-
Testing: The shear bond strength was measured using a universal testing machine at a crosshead speed of 1.0 mm/min until failure.
Shear Bond Strength (SBS) Testing Protocol for Various CAD/CAM Ceramics[3]
-
Specimen Preparation: Specimens of feldspathic ceramic, lithium disilicate glass-ceramic, and polymer-infiltrated ceramic were prepared.
-
Surface Treatment: The ceramic surfaces were treated with varying concentrations (10%, 20%, 30%, and 40%) of 8-MOTS or γ-MPTS. A control group with no silane was included for each ceramic type.
-
Bonding: A resin cement was applied to the treated surfaces.
-
Storage: The bonded specimens were incubated in distilled water for 24 hours.
-
Testing: The shear bond strength was assessed.
Shear Bond Strength (SBS) Testing Protocol for Zirconia with Thermocycling[4]
-
Specimen Preparation: Y-TZP ceramic specimens were prepared and subjected to tribochemical silica (B1680970) coating.
-
Silanization: The silica-coated surfaces were treated with either an experimental acrylate silane or a methacrylate silane (γ-MPTS).
-
Bonding: A resin-composite luting cement was bonded to the silanized surfaces.
-
Aging: The bonded specimens were subjected to thermocycling for 0, 1000, 3000, or 8000 cycles between 5°C and 55°C.
-
Testing: The shear bond strength was measured using a universal testing machine at a crosshead speed of 1.0 mm/min.
Visualizing the Science: Diagrams
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Figure 1. Chemical Structure of this compound.
Figure 2. Experimental Workflow for Bond Strength Testing.
Figure 3. Logical Comparison of Silane Properties.
Discussion and Future Directions
The available evidence suggests that this compound is a viable alternative to γ-MPTS for bonding to silica-based ceramics, with its performance being influenced by its concentration and the method of activation. The increased hydrophobicity of 8-MOTS, due to its longer octyl chain, is theorized to offer greater resistance to hydrolytic degradation at the adhesive interface, a critical factor for long-term clinical success.[5] However, the bond strength is not solely dependent on the silane but is also significantly affected by the substrate type. For instance, both 8-MOTS and γ-MPTS showed poor performance on polymer-infiltrated ceramics.[3]
A significant knowledge gap exists regarding the efficacy of this compound in bonding to tooth structures, particularly dentin and enamel. The hydrophilic nature of dentin may present a challenge for a highly hydrophobic silane. Future research should focus on comprehensive in-vitro studies evaluating the bond strength of this compound to dentin and enamel, both initially and after artificial aging, and comparing it directly with other silanes. Furthermore, clinical trials are necessary to validate the in-vitro findings and to assess the long-term performance of restorations utilizing this compound in the complex oral environment.
References
- 1. Does 8-methacryloxyoctyl trimethoxy silane (8-MOTS) improve initial bond strength on lithium disilicate glass ceramic? | Pocket Dentistry [pocketdentistry.com]
- 2. Does 8-methacryloxyoctyl trimethoxy silane (8-MOTS) improve initial bond strength on lithium disilicate glass ceramic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Bonding Performance to CAD/CAM Restorative Materials: The Impact of Stepwise Concentration Variation in 8-Methacryloxyoctyl Trimethoxy Silane and 3-Methacryloxypropyl Trimethoxy Silane on Feldspathic Ceramic, Lithium Disilicate Glass-Ceramic, and Polymer-Infiltrated Ceramic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Trimethoxy(octyl)silane Hydrophobic Coatings
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in ensuring the reliability and longevity of various applications, from microfluidics to biomedical devices. Trimethoxy(octyl)silane is a frequently employed reagent for creating hydrophobic surfaces. This guide provides an objective comparison of the long-term stability of this compound-derived coatings against other common hydrophobic alternatives, supported by experimental data and detailed methodologies.
Comparative Performance on Long-Term Stability
The long-term stability of a hydrophobic coating is its ability to maintain water-repellent properties under various environmental stresses. The primary degradation mechanism for silane-based coatings is the hydrolysis of the siloxane bonds (Si-O-Si) that form the coating's backbone and connect it to the substrate.[1] This process leads to a gradual decrease in hydrophobicity.
The following table summarizes the long-term stability of an alkyltrimethoxysilane coating, Octadecyltrimethoxysilane (OTMS), which is structurally similar to this compound but with a longer alkyl chain, in comparison to other silane-based coatings when subjected to continuous water immersion. The data clearly indicates that while all coatings initially exhibit hydrophobicity, their stability over time varies significantly. The fluorinated silane (B1218182) (FDTS) demonstrates the highest stability, with a minimal decrease in its water contact angle over a 30-day period.[1]
| Coating | Initial Water Contact Angle (°) | Water Contact Angle after 15 days (°) | Water Contact Angle after 30 days (°) |
| Octadecyltrimethoxysilane (OTMS) | 105 ± 2 | 95 ± 3 | 88 ± 4 |
| Octadecyltrichlorosilane (OTS) | 110 ± 2 | 102 ± 2 | 96 ± 3 |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FDTS) | 115 ± 2 | 112 ± 2 | 109 ± 3 |
Data sourced from a comparative study on silicon wafers immersed in deionized water at room temperature.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and accurate interpretation of experimental results. Below are the protocols for key experiments to evaluate the long-term stability of hydrophobic coatings.
Hydrolytic Stability Testing
This test assesses the coating's resistance to degradation upon prolonged exposure to an aqueous environment.
1. Substrate Preparation:
- Clean silicon wafers by sonicating in acetone, followed by isopropyl alcohol, and finally deionized water (10 minutes each).
- Dry the wafers under a stream of nitrogen.
- Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the wafers thoroughly with deionized water and dry with nitrogen.
2. Coating Application (Solution Deposition):
- Prepare 1 mM solutions of the respective silanes (e.g., this compound, OTMS, OTS, FDTS) in anhydrous toluene (B28343).
- Immerse the cleaned and hydroxylated silicon wafers in the silane solutions for 2 hours at room temperature.
- After immersion, rinse the wafers with fresh toluene to remove any unbound silane molecules.
- Cure the coated wafers in an oven at 120°C for 1 hour to promote the formation of a stable, cross-linked monolayer.[1]
3. Long-Term Immersion:
- Measure the initial water contact angle of the coated wafers using a goniometer.
- Immerse the wafers in separate beakers containing deionized water at room temperature.
- Measure the water contact angle of each sample at regular intervals (e.g., daily for the first week, then weekly) over a period of 30 days or more.[1]
Photochemical Stability: Accelerated UV Weathering (ASTM G154)
This test evaluates the resistance of the coating to degradation by ultraviolet radiation, simulating exposure to sunlight.[2][3][4]
1. Sample Preparation:
- Prepare coated substrates as described in the hydrolytic stability test. A common specimen size is 75 mm x 150 mm.[5]
2. Exposure in UV Weathering Chamber:
- Place the samples in a fluorescent UV accelerated weathering chamber.
- Select the appropriate UV lamps (e.g., UVA-340 to simulate noon summer sunlight).[3]
- Set the exposure cycle. A typical cycle alternates between UV exposure and condensation to simulate the effects of sunlight and dew. For example, 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[5][6]
- The total exposure duration can range from several hundred to several thousand hours, depending on the desired level of accelerated aging.[6]
3. Evaluation:
- Periodically remove the samples and measure the water contact angle.
- Visually inspect the coatings for any signs of degradation such as cracking, chalking, or loss of gloss.[6]
Mechanical Durability: Taber Abrasion Test (ASTM D4060)
This test method assesses the resistance of organic coatings to abrasion.[7][8][9][10]
1. Sample Preparation:
- Apply the hydrophobic coating to a flat, rigid panel (e.g., a 4" x 4" metal panel) at a uniform thickness.[7]
- Cure the coating as per the specified procedure.
2. Abrasion Testing:
- Mount the coated panel on a turntable that rotates at a fixed speed.
- Lower two weighted, abrasive wheels onto the coating surface. The load can be set to 250g, 500g, or 1000g.[7]
- A suction arm removes abraded material during the test.
- Rotate the panel for a specified number of cycles.
3. Evaluation:
- Measure the water contact angle before and after the abrasion test.
- The abrasion resistance can be quantified by the weight loss of the coating after a specific number of cycles or the number of cycles required to wear through the coating.[10][11]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the long-term stability testing process for hydrophobic coatings.
Caption: Experimental workflow for long-term stability testing of hydrophobic coatings.
Signaling Pathways and Logical Relationships
The formation of a stable hydrophobic coating via this compound on a hydroxylated surface involves a two-step hydrolysis and condensation process. This creates a covalently bonded, self-assembled monolayer. The long-term stability is then challenged by various degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 3. ASTM G154 | Q-Lab [q-lab.com]
- 4. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 5. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 6. infinitalab.com [infinitalab.com]
- 7. micomlab.com [micomlab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. industrialphysics.com [industrialphysics.com]
- 10. galvanizeit.com [galvanizeit.com]
- 11. trl.com [trl.com]
The Influence of Alkyl Chain Length on Silane-Induced Hydrophobicity: A Comparative Analysis
For researchers, scientists, and drug development professionals, manipulating surface properties is a cornerstone of innovation. A critical aspect of this is controlling hydrophobicity, which plays a vital role in applications ranging from self-cleaning surfaces to advanced biomedical devices. Silanization, the process of chemically grafting silane (B1218182) molecules onto a surface, is a premier technique for tuning these properties. A primary factor dictating the final hydrophobicity is the length of the alkyl chain on the silane molecule. This guide provides an objective comparison, supported by experimental data, of how different alkyl chain length silanes alter surface hydrophobicity.
Generally, the hydrophobicity of a silane-modified surface, quantified by the water contact angle (WCA), increases as the length of the alkyl chain increases.[1][2] Longer alkyl chains provide a more effective non-polar barrier, leading to enhanced water repellency.[3][4] However, this trend holds up to an optimal point; excessively long chains can sometimes lead to a decrease in hydrophobicity, possibly due to disordered molecular packing on the substrate.[1][2]
Comparative Data: Water Contact Angle vs. Alkyl Chain Length
The following table summarizes experimental data from various studies, demonstrating the relationship between the number of carbon atoms in the silane's alkyl chain and the resulting static water contact angle on modified surfaces.
| Alkyl Chain Length (Number of Carbons) | Silane Examples | Substrate | Water Contact Angle (°) |
| 1 (C1) | Methyltrimethoxysilane (MTMS), Triethoxymethylsilane (B1582157) | Silica (B1680970) Nanoparticles, Glass | 0° (Hydrophilic)[5][6] |
| 3 (C3) | Propyltriethoxysilane | Mesoporous Silica Particles | Increases with chain length[1] |
| 8 (C8) | Octyltrimethoxysilane (OTMS), Octyltriethoxysilane | Silica Nanoparticles, Glass | 140.67 ± 1.23° to 150.6 ± 6.6°[1][5] |
| 12 (C12) | Dodecyltrichlorosilane (DTCS) | Cellulose-based Paper | (WCA lower than C1)[7] |
| 16 (C16) | Hexamethyltrimethoxysilane (HDTMS) | Glass | (WCA lower than C8)[2] |
| 18 (C18) | Octadecyltrichlorosilane (OTCS) | Cellulose-based Paper | (WCA lower than C1 but higher oil resistance)[7] |
The Science Behind the Trend
The hydrophobicity imparted by alkylsilanes is directly related to the non-polar organic substitution.[8] Longer alkyl chains, such as the C18 chain of octadecyltrimethoxysilane, result in stronger van der Waals interactions between adjacent molecules.[3] This encourages the formation of a more ordered, densely packed monolayer, which effectively shields the underlying polar substrate from water.[3] In contrast, short-chain silanes like triethoxymethylsilane (C1) may not provide sufficient surface coverage to overcome the hydrophilic nature of the substrate, resulting in a hydrophilic surface.[5][6]
The decrease in hydrophobicity observed with very long chains (e.g., C16) in some studies is attributed to the potential for the molecules to collapse or form a disordered layer on the surface, rather than aligning vertically.[2]
Experimental Protocols
A generalized protocol for modifying a substrate with alkylsilanes and characterizing its hydrophobicity is outlined below.
Materials
-
Substrates: Silicon wafers, glass slides, or silica nanoparticles.[1]
-
Silanes: A series of alkyltrimethoxysilanes or alkyltriethoxysilanes with varying alkyl chain lengths (e.g., C1, C8, C18).[1]
-
Solvents: Anhydrous toluene (B28343) or ethanol.[1]
-
Cleaning Agents: Acetone, ethanol, deionized water, and Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.[1]
Surface Preparation and Cleaning
To ensure a high density of hydroxyl groups necessary for silanization, substrates must be meticulously cleaned.[1]
-
Substrates are first sonicated in a sequence of solvents, such as acetone, ethanol, and deionized water, to remove organic contaminants.[1]
-
To activate the surface, substrates are often immersed in a piranha solution for a specific duration.
-
Following activation, they are rinsed thoroughly with deionized water and dried completely, often under a stream of nitrogen.[1]
Silanization Procedure (Solution-Phase Deposition)
-
A solution of the desired alkylsilane (e.g., 1-5% v/v) is prepared in an anhydrous solvent like toluene.[1]
-
The cleaned and activated substrates are fully immersed in the silane solution.
-
The reaction proceeds for a set time, from minutes to several hours, at either room or elevated temperature.[1]
-
Post-reaction, the substrates are removed and rinsed thoroughly with the solvent to wash away any unbound silane molecules.
-
Finally, the coated substrates are cured, typically by heating in an oven (e.g., at 100-120°C for 1 hour), to promote the formation of a stable siloxane (Si-O-Si) network on the surface.[1]
Characterization of Hydrophobicity
The hydrophobicity of the modified surfaces is quantified by measuring the static water contact angle with a goniometer.[1]
-
A small droplet of deionized water with a specific volume is carefully placed on the modified surface.
-
The angle formed between the liquid-solid interface and the liquid-vapor interface is measured.
-
To ensure accuracy, the average of multiple measurements taken at different locations on the surface is reported.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. n-OCTYLTRIETHOXYSILANE, 98% | [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
Assessing the corrosion resistance of trimethoxy(octyl)silane vs. other coatings
A Comparative Guide to the Corrosion Resistance of Trimethoxy(octyl)silane and Other Advanced Coatings
This guide provides a detailed comparison of the corrosion resistance properties of this compound against established high-performance coatings, namely epoxy and polyurethane systems. The information is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of surface protection technologies. This document synthesizes experimental data from various studies to offer an objective performance assessment.
Executive Summary
This compound-based coatings are emerging as a viable alternative to traditional organic coatings like epoxies and polyurethanes for corrosion protection. These silane (B1218182) coatings form a dense, hydrophobic barrier on the metal surface, significantly impeding the ingress of corrosive agents. While direct comparative data under identical conditions is limited, analysis of individual studies suggests that this compound coatings offer excellent corrosion resistance, particularly for aluminum alloys. Epoxy and polyurethane coatings, on the other hand, are well-established for their robust barrier properties and excellent adhesion, especially on steel substrates.
Performance Data Overview
The following tables summarize quantitative data from Electrochemical Impedance Spectroscopy (EIS) and Neutral Salt Spray (NSS) tests for different coating systems. It is important to note that the data is compiled from various studies with differing substrates and testing parameters, which should be considered when making comparisons.
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Various Coatings
| Coating Type | Substrate | Test Medium | Key EIS Parameters | Reference |
| Trimethoxy-silane SAM | AA7075 Aluminum Alloy | 0.5 M NaCl | Polarization Resistance (Rp): Significantly increased compared to bare alloy. | [1] |
| Epoxy (neat) | Carbon Steel | 3.5% NaCl | Impedance Modulus at low frequency ( | Z |
| Epoxy + Halloysite Nanotubes (10 wt%) | Carbon Steel | 3.5% NaCl | Impedance Modulus at low frequency ( | Z |
| Acrylic Polyurethane | Mild Steel | 3.5% NaCl | **Impedance Modulus at low frequency ( | Z |
| Acrylic Polyurethane (with primer) | Carbon Steel | 0.5 M NaCl | Coating Resistance: High initial resistance in the GΩ range. | [2] |
| Bis-[triethoxysilyl]propane (TESPT) | Carbon Steel | 4.5 wt % NaCl | Coating Resistance (Rc): Significantly higher than other tested silanes. | [3] |
Table 2: Neutral Salt Spray (NSS) Test Results
| Coating Type | Substrate | Test Duration | Observations | Reference |
| Trimethoxy-silane based | Aluminum | 21 days (504 hours) | No corrosion products observed. | [4] |
| Epoxy | AISI 1020 Carbon Steel | 3000 hours | No blistering or corrosion spots on the coated surface. Corrosion only at scribed areas. | [5] |
| Epoxy + Fillers (e.g., ZnO) | AISI 1040 Steel | 1000 hours | No blistering or delamination observed. | [6] |
| Polyurethane Protective Tape over Epoxy | AISI 1020 Carbon Steel | 2500+ hours | Satisfactory barrier against severe corrosive environment. | [5] |
| Composite Silane Coating | Galvanized Steel | 72 hours | No corrosion observed. | [7] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the performance data. Below are the methodologies for the key experiments cited in this guide.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides quantitative data on the corrosion resistance of a coating.[8]
1. Sample Preparation:
-
Substrate Cleaning: Metallic substrates (e.g., carbon steel, aluminum alloy) are cleaned to remove contaminants. The cleaning method depends on the surface nature but often involves solvent wiping.[9]
-
Coating Application: The specific coating (this compound, epoxy, or polyurethane) is applied to the cleaned substrate according to the manufacturer's specifications or research protocol. For silane coatings, this often involves dip-coating or solution deposition.[10]
-
Curing: The coated samples are cured under specified conditions (temperature and time) to ensure the formation of a stable and protective film.
2. Electrochemical Cell Setup:
-
A three-electrode setup is typically used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[2][3]
-
The exposed area of the working electrode is precisely defined.[2]
3. Measurement Procedure:
-
The coated sample is immersed in a corrosive electrolyte, commonly a 3.5% NaCl solution, to simulate a saline environment.[11][12]
-
The open-circuit potential (OCP) is monitored until it stabilizes.[8]
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[12]
-
The impedance data is collected and often analyzed by fitting to an equivalent electrical circuit to extract parameters like coating resistance (Rc) and charge transfer resistance (Rct).[11][3]
Neutral Salt Spray (NSS) Test
The NSS test is an accelerated corrosion test that simulates a corrosive salt-laden environment. The most common standards are ASTM B117 and ISO 9227.
1. Sample Preparation:
-
Test specimens are prepared according to the relevant standard, which includes cleaning and, for organic coatings, sometimes scribing the coating to expose the underlying metal.[6][9]
-
The edges of the coated specimens are often protected with a suitable coating to prevent premature edge corrosion.
2. Test Apparatus and Conditions:
-
The test is conducted in an enclosed chamber where a salt solution is atomized to create a dense saline fog.[13]
-
ASTM B117 / ISO 9227 (NSS) Conditions:
-
Salt Solution: 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2.[5]
-
Chamber Temperature: Maintained at 35°C ± 2°C.
-
Specimen Orientation: Samples are placed at an angle of 15° to 30° from the vertical.
-
Fog Collection Rate: 1.0 to 2.0 ml/hour/80 cm².
-
3. Evaluation:
-
The test duration can range from a few hours to thousands of hours, depending on the coating's expected durability.[5][6]
-
Specimens are periodically inspected for signs of corrosion, such as blistering, rusting, and creepage from the scribe.[13] The results are often rated according to standardized scales (e.g., ASTM D610 for rusting, ASTM D714 for blistering).
Experimental and logical workflow
The following diagram illustrates the typical workflow for assessing the corrosion resistance of a coating system.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsr.net [ijsr.net]
- 3. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intercorr.com.br [intercorr.com.br]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.ampp.org [content.ampp.org]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. electrochemsci.org [electrochemsci.org]
- 12. Electrochemical impedance spectroscopy (EIS) study on the degradation of acrylic polyurethane coatings - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26341K [pubs.rsc.org]
- 13. lisungroup.com [lisungroup.com]
Evaluating the effect of different silane coupling agents on nanocomposite mechanical properties
An Objective Comparison of Silane (B1218182) Coupling Agents for Enhanced Nanocomposite Mechanical Properties
This guide provides a comparative analysis of various silane coupling agents and their effects on the mechanical properties of nanocomposites. Silane coupling agents are organosilicon compounds that function as a crucial interface between inorganic nanofillers (like silica, alumina) and organic polymer matrices.[1][2] Their bifunctional structure allows them to form a durable chemical bridge, significantly enhancing interfacial adhesion and, consequently, the overall performance and durability of the composite material.[3][4] The selection of an appropriate silane is critical, as its chemical structure dictates its compatibility with both the filler and the polymer matrix, directly influencing the final mechanical properties of the nanocomposite.[1][5]
Performance Comparison of Silane Coupling Agents
The effectiveness of a silane coupling agent is typically evaluated by measuring the improvement in key mechanical properties such as tensile strength, flexural strength, and hardness. The data presented below, compiled from various experimental studies, compares the performance of different silane coupling agents across several nanocomposite systems.
| Silane Coupling Agent | Nanofiller / Polymer Matrix | Mechanical Property | Improvement | Reference |
| KH570 (γ-methacryloxypropyltrimethoxysilane) | Al₂O₃ / Epoxy | Tensile Strength | 49.1% increase vs. pure epoxy | [6] |
| Hardness | 8.8% increase vs. pure epoxy | [6] | ||
| APTES (3-aminopropyl) triethoxysilane | Fe₂O₃ / Epoxy | Hardness | 87.5% increase vs. neat epoxy (at 5 wt%) | [7] |
| CNT / Epoxy | Fracture Toughness | 38% increase vs. neat resin | [8] | |
| Tensile Modulus | 42% increase vs. neat resin | [8] | ||
| KH-560 (γ-glycidyloxypropyltrimethoxysilane) | SiO₂ / Polyimide | Tensile Strength | Increased with 3% dosage | [9] |
| Elastic Modulus | Increased with 3% dosage | [9] | ||
| Optimized Silane (Amino, Epoxy, or Methacryloxy) | Basalt Fiber / Epoxy | Interlaminar Shear Strength | 40.81% increase | [10] |
| Tensile Strength | 15.35% increase | [10] | ||
| Flexural Strength | 32.38% increase | [10] | ||
| MOS (Long-chain methacryloxysilane) | SiO₂-based glass / UDMA-TEGDMA | Flexural Strength | Higher than standard MPS at lower concentrations | [11] |
Mechanism of Action and Experimental Workflow
Silane coupling agents enhance interfacial adhesion through a dual-reaction mechanism. The hydrolyzable alkoxy groups on the silicon atom react with hydroxyl groups on the inorganic filler's surface, forming stable covalent oxane bonds (Si-O-Filler). The organofunctional group at the other end of the silane molecule then reacts and co-polymerizes with the polymer matrix, creating a strong and durable link between the two phases.[3][12] This "molecular bridge" improves stress transfer from the polymer matrix to the reinforcing filler, leading to enhanced mechanical properties.[3]
The typical workflow for evaluating the effect of silane coupling agents involves surface modification of the nanoparticles, fabrication of the nanocomposite, and subsequent mechanical testing.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline common protocols for the key experimental stages cited in the literature.
Protocol 1: Surface Modification of Nanoparticles with Silane
This protocol describes a general procedure for treating inorganic nanoparticles with a silane coupling agent to improve their dispersion and interfacial bonding with a polymer matrix.[13]
-
Preparation of Silane Solution: A solution of the chosen silane coupling agent (e.g., 2-10 wt% relative to the nanoparticle weight) is prepared in a solvent mixture, typically ethanol/water (e.g., 95/5 v/v). The solution's pH is adjusted to 4-5 using an acid like acetic acid to catalyze the hydrolysis of the silane's alkoxy groups into reactive silanol (B1196071) groups.
-
Hydrolysis: The solution is stirred for approximately 1 hour to ensure complete hydrolysis.
-
Surface Treatment: The inorganic nanoparticles (e.g., Al₂O₃, SiO₂) are added to the hydrolyzed silane solution. The mixture is then subjected to mechanical stirring or ultrasonication for a set period (e.g., 30 minutes to 2 hours) to ensure a uniform coating of the silane onto the nanoparticle surfaces.[6][13]
-
Drying and Curing: The treated nanoparticles are separated from the solution via centrifugation or filtration. They are then washed with the solvent (e.g., ethanol) to remove any unreacted silane.
-
Final Drying: The washed nanoparticles are dried in a vacuum oven at a specific temperature (e.g., 80-110°C) for several hours (e.g., 2-12 hours) to remove the solvent and promote the condensation reaction, forming covalent bonds between the silane and the nanoparticle surface.[11]
Protocol 2: Nanocomposite Fabrication via Melt Blending
This protocol outlines the fabrication of nanocomposites by incorporating the surface-modified nanoparticles into a polymer matrix using a melt blending technique.
-
Drying: Both the polymer resin (e.g., epoxy, polyethylene) and the silane-modified nanoparticles are thoroughly dried in a vacuum oven to remove any residual moisture, which can interfere with the process and final properties.
-
Premixing: The polymer and the modified nanoparticles are weighed to the desired weight fraction (e.g., 1-5 wt% of filler) and dry-blended to create a preliminary mixture.
-
Melt Blending: The mixture is fed into a melt extruder or an internal mixer. The components are blended at a temperature above the polymer's melting or softening point for a specific duration (e.g., 10-15 minutes) and rotor speed to ensure homogeneous dispersion of the nanoparticles within the polymer matrix.
-
Sample Preparation: The resulting nanocomposite material is then compression molded, injection molded, or cast into standardized specimen shapes (e.g., dog-bone shapes for tensile testing) according to ASTM or ISO standards.
Protocol 3: Mechanical Property Testing
This protocol describes the standardized testing procedures used to quantify the mechanical properties of the fabricated nanocomposite samples.
-
Tensile Testing:
-
Procedure: Tensile strength and modulus are measured using a Universal Testing Machine according to standards like ASTM D638. The specimen is clamped and pulled apart at a constant crosshead speed until it fractures.
-
Data: The machine records the force applied and the elongation of the sample, which is used to calculate tensile strength (maximum stress before failure) and Young's modulus (stiffness).[6]
-
-
Hardness Testing:
-
Procedure: Hardness is measured using a Rockwell (ASTM D785) or Vickers hardness tester. A standardized indenter is pressed into the surface of the nanocomposite material with a specific load for a set duration.
-
Data: The hardness value is determined based on the depth or the area of the resulting indentation.[6][11]
-
-
Flexural Testing:
-
Procedure: Flexural strength and modulus are determined using a three-point bending test (ASTM D790). The sample is placed on two supports, and a load is applied to the center until the sample bends or breaks.
-
Data: This test measures the material's ability to resist bending forces.[11]
-
-
Microstructural Analysis:
-
Procedure: Scanning Electron Microscopy (SEM) is often used to examine the fracture surfaces of the tested specimens.
-
Data: SEM images provide qualitative insight into the dispersion of the nanoparticles and the nature of the interfacial adhesion between the filler and the matrix, helping to explain the observed mechanical properties.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. nbinno.com [nbinno.com]
- 4. Silane Coupling Agent Classification And Application Scope [ecopowerchem.com]
- 5. silicorex.com [silicorex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Silane Coupling Agent on the Texture and Properties of In Situ Synthesized PI/SiO2 Nanocomposite Film - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different nano‐SiO2/silane coupling agent “rigid‐flexible” hybrid interfaces on the mechanical performance of basalt fiber/epoxy composites | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Trimethoxy(octyl)silane and Octadecyltrichlorosilane (OTS) for Surface Modification
In the realm of materials science, drug development, and biomedical research, the precise control of surface properties is paramount. Silanization, a process for modifying surfaces with organofunctional alkoxysilane molecules, stands as a cornerstone technique for tailoring hydrophobicity, biocompatibility, and adhesion. This guide provides a detailed comparison of two commonly employed silanizing agents: trimethoxy(octyl)silane and octadecyltrichlorosilane (B89594) (OTS). This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal agent for their specific application.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these silanes is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Octadecyltrichlorosilane (OTS) |
| CAS Number | 3069-40-7[1][2] | 112-04-9 |
| Molecular Formula | C₁₁H₂₆O₃Si[3] | C₁₈H₃₇Cl₃Si |
| Molecular Weight | 234.41 g/mol [1][3] | 387.93 g/mol |
| Form | Liquid[1] | Liquid |
| Density | 0.907 g/mL at 25 °C[1][4] | 0.984 g/mL at 25 °C |
| Refractive Index | n20/D 1.416[1] | n20/D 1.459 |
| Boiling Point | Not specified | 223 °C/10 mmHg |
| Melting Point | Not specified | 16-17 °C |
| Reactive Groups | Trimethoxy (-Si(OCH₃)₃)[2] | Trichlorosilyl (-SiCl₃) |
| Alkyl Chain Length | Octyl (C8)[2] | Octadecyl (C18) |
Performance and Applications in Surface Modification
Both this compound and OTS are effective in creating hydrophobic surfaces by forming self-assembled monolayers (SAMs) on hydroxylated substrates. However, their differing chemical structures lead to variations in reactivity, monolayer ordering, and ultimately, performance in specific applications.
Long-chain alkylsilanes like OTS are known for their ability to form dense, highly ordered self-assembled monolayers, leading to very hydrophobic surfaces.[5] The longer octadecyl (C18) chain of OTS allows for stronger van der Waals interactions between adjacent molecules, promoting a more crystalline and stable monolayer compared to the shorter octyl (C8) chain of this compound.
This compound, while also rendering surfaces hydrophobic, is often utilized as a coupling agent to improve adhesion between inorganic fillers and organic polymer matrices in composite materials.[6] Its octyl chain imparts hydrophobicity and can improve dispersibility of nanoparticles in organic solvents.[6]
| Feature | This compound | Octadecyltrichlorosilane (OTS) |
| Primary Application | Surface modification, coupling agent for composites, nanoparticle functionalization.[2] | Creation of highly hydrophobic surfaces and self-assembled monolayers (SAMs).[5] |
| Reactivity | Methoxy groups hydrolyze to form reactive silanols.[6] | Chloro groups are highly reactive with water, leading to rapid hydrolysis. |
| Byproduct of Hydrolysis | Methanol[7] | Hydrochloric acid |
| Handling Considerations | Sensitive to moisture.[2] | Highly sensitive to moisture; requires anhydrous conditions for deposition. |
| Monolayer Quality | Forms a hydrophobic layer. | Forms dense, highly oriented self-assembled monolayers (SAMs).[5] |
| Biomedical Suitability | Can be used to modify surfaces of medical devices to enhance biocompatibility by reducing protein adsorption.[6] | Employed in microfluidics and for creating anti-fouling surfaces on biomedical devices.[5] |
Experimental Protocols
While specific experimental conditions can vary based on the substrate and desired outcome, a general protocol for surface modification via silanization is outlined below.
Generalized Silanization Protocol
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved through sonication in solvents like acetone (B3395972) and isopropanol.
-
Generate hydroxyl groups (-OH) on the surface. For silicon-based substrates, this is often done using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment.
-
Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
-
-
Silane (B1218182) Solution Preparation:
-
Prepare a solution of the silane in an anhydrous solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. The concentration typically ranges from 1 to 5 mM.
-
-
Silanization/Deposition:
-
Immerse the cleaned and dried substrate in the silane solution.
-
The deposition can be carried out at room temperature for several hours or at an elevated temperature for a shorter duration.
-
The presence of a small amount of water is necessary to initiate the hydrolysis of the alkoxy or chloro groups at the substrate-solution interface.
-
-
Post-Deposition Treatment:
-
After deposition, rinse the substrate with the anhydrous solvent to remove any physisorbed silane molecules.
-
Cure the coated substrate by baking it at an elevated temperature (e.g., 100-120 °C). This step promotes the formation of covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate, enhancing the stability of the monolayer.
-
Visualizing the Process
Reaction Mechanism
The fundamental mechanism for both this compound and OTS involves hydrolysis of the reactive groups to form silanols, followed by condensation with surface hydroxyl groups and self-condensation to form a stable siloxane network.
Caption: General mechanism of surface modification by alkylsilanes.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing silanized surfaces in a research setting.
Caption: A typical experimental workflow for surface modification.
References
Performance Validation of Trimethoxy(octyl)silane in Industrial Applications: A Comparative Guide
This guide provides an objective comparison of trimethoxy(octyl)silane's performance against other common surface-modifying agents in key industrial applications. The information presented, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to select and validate appropriate surface treatments. This compound is an organosilane frequently used to impart hydrophobicity, improve adhesion, and enhance the durability of various materials.[1][2] Its primary mechanism involves the hydrolysis of its methoxy (B1213986) groups to form reactive silanol (B1196071) groups, which can then covalently bond with hydroxyl groups on inorganic substrates, forming a stable, water-repellent layer.[3]
Performance Comparison: Quantitative Data
The following tables summarize the performance of this compound and its alternatives across different applications and testing conditions.
Table 1: Hydrophobicity Performance (Static Water Contact Angle)
A higher water contact angle (WCA) indicates greater hydrophobicity. The performance of silane (B1218182) coatings is benchmarked against untreated substrates to demonstrate the efficacy of the surface treatment.
| Silane Treatment | Substrate | Water Contact Angle (WCA) | Notes |
| Untreated | Glass | ~20-40° | Inherently hydrophilic surface. |
| Untreated | Aluminum (polished) | ~50-80° | Varies based on surface oxidation and cleanliness.[4] |
| Untreated | Concrete | ~0° (Immediate Absorption) | Highly porous and hydrophilic nature.[5] |
| This compound | Glass | ~115° | Demonstrates significant hydrophobicity on smooth surfaces.[6] |
| Octyltriethoxysilane | Concrete | >135° | Provides excellent water repellency for porous materials.[5] |
| Octyltriethoxysilane | Aluminum Alloy | 160-170° | Can achieve superhydrophobicity. |
| Vinyltrimethoxysilane (VTMS) | Modified SiO₂ | 154° | Achieves superhydrophobicity when used to modify silica (B1680970) particles.[7] |
| Fluoroalkylsilane (FAS-17) | Glass | ~112° | Fluorinated silanes provide high levels of hydrophobicity.[8][9] |
Table 2: Durability in Aqueous Environments
This table compares the long-term stability of different silane coatings when immersed in water, a critical factor for applications requiring sustained performance. Stability is assessed by the change in water contact angle over time.
| Silane Coating | Substrate | Initial WCA | WCA after 30 Days Water Immersion |
| Octadecyltrimethoxysilane (OTMS) | Silicon Wafer | 105 ± 2° | 88 ± 4° |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | 110 ± 2° | 96 ± 3° |
| Fluoroalkylsilane (FDTS) | Silicon Wafer | 115 ± 2° | 109 ± 3° |
Data compiled from studies on long-chain alkylsilanes, which are structurally similar to octylsilanes and demonstrate comparable degradation mechanisms via hydrolysis.
Table 3: Performance in Concrete Protection
Silanes are widely used as penetrating sealers to protect concrete from water ingress, which can cause reinforcement corrosion and freeze-thaw damage.[10][11]
| Treatment | Property | Measurement | Result |
| Untreated Concrete | Water Absorption | Capillary Suction | High |
| Octyltriethoxysilane Emulsion (3%) | Water Absorption | Reduction in Capillary Suction | >89% Reduction |
| Octyltriethoxysilane Emulsion (3%) | Compressive Strength | Change vs. Untreated | ~10% Reduction |
| Silane-based Penetrants | Water Absorption | After Freeze-Thaw Cycles | Suppressed water absorption compared to untreated samples.[12] |
Data is for octyltriethoxysilane, which shares the same functional octyl group and is frequently used in concrete applications.[2][13]
Experimental and Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of a silane-based surface treatment.
Experimental Protocols
Detailed methodologies are essential for the replication and accurate interpretation of performance data. The following are generalized protocols for key validation experiments.
Protocol 1: Substrate Preparation and Silane Application
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a high density of surface hydroxyl (-OH) groups. For glass or silicon, this can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by extensive rinsing with deionized water. For metals like aluminum, degrease with acetone (B3395972) and ethanol, followed by an alkaline or acid etch to create a fresh, hydroxylated oxide layer.
-
Drying: Dry the cleaned substrates in an oven at 110-120°C for at least one hour and allow to cool in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Silane Solution Preparation: Prepare a dilute solution (e.g., 1% v/v) of the silane agent in an appropriate anhydrous solvent, such as toluene (B28343) or isopropanol. For this compound, hydrolysis is initiated by the presence of trace water.
-
Application (Dip-Coating): Immerse the prepared substrates in the silane solution for a controlled duration (e.g., 1-2 hours) at room temperature.
-
Rinsing: After immersion, rinse the substrates with fresh solvent to remove excess, unreacted silane.
-
Curing: Cure the coated substrates to promote the formation of a stable, cross-linked siloxane network. A typical curing protocol involves heating in an oven at 110-120°C for 1-2 hours.
Protocol 2: Water Contact Angle (WCA) Measurement
-
Instrumentation: Use a goniometer or contact angle measuring system equipped with a high-resolution camera and a precision liquid dispensing system.
-
Procedure: Place the silane-coated substrate on the sample stage. Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Measurement: Capture an image of the droplet at the liquid-solid interface. Software is then used to measure the angle formed between the tangent of the droplet and the substrate surface.
-
Data Collection: Perform measurements at multiple locations on each sample to ensure statistical validity and report the average contact angle with the standard deviation.
Protocol 3: Corrosion Resistance Testing (Electrochemical Impedance Spectroscopy - EIS)
-
Setup: Use a standard three-electrode electrochemical cell, with the coated metal substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[14] The electrolyte is typically a 3.5% NaCl solution to simulate a corrosive saline environment.
-
Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). The instrument measures the resulting current and phase shift to determine the impedance.
-
Data Analysis: Plot the impedance data as Bode or Nyquist plots. The impedance value at low frequencies (e.g., 0.1 Hz) is often used as an indicator of the coating's barrier performance. A high impedance value (>10⁸ ohms·cm²) generally indicates excellent corrosion protection.[14] The data can be fitted to equivalent electrical circuit models to extract quantitative parameters related to coating capacitance and pore resistance.[15][16]
Protocol 4: Adhesion Strength Testing (ASTM D3359 - Tape Test)
-
Objective: To assess the adhesion of the silane coating to the substrate.[17][18]
-
Procedure (Method B):
-
Using a sharp cutting tool with multiple blades, make a lattice pattern of six cuts through the coating to the substrate.[18]
-
Rotate the substrate 90 degrees and make a second set of six cuts perpendicular to the first, creating a grid of 25 squares.
-
Remove any loose debris from the grid.
-
Apply a specified pressure-sensitive tape (as defined by the ASTM standard) over the lattice and smooth it down firmly.
-
After a set time (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle.
-
-
Evaluation: Visually inspect the grid area and classify the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed), according to the descriptions and illustrations in the ASTM D3359 standard.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. silicorex.com [silicorex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wacker.com [wacker.com]
- 12. data.jci-net.or.jp [data.jci-net.or.jp]
- 13. The Application of N-octyltriethoxysilane as the Impregnant - Nanjing Chemical Material Corp. [njchm.com]
- 14. kta.com [kta.com]
- 15. matergenics.com [matergenics.com]
- 16. store.astm.org [store.astm.org]
- 17. micomlab.com [micomlab.com]
- 18. blog.chasecorp.com [blog.chasecorp.com]
- 19. galvanizeit.com [galvanizeit.com]
Safety Operating Guide
Proper Disposal of Trimethoxy(octyl)silane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of trimethoxy(octyl)silane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Information
This compound is a chemical that requires careful handling. It is classified as causing skin irritation and may be toxic upon inhalation. It is also a combustible liquid.[1] On contact with water or moisture, it can liberate methanol, which has chronic effects on the central nervous system.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical.
Emergency Procedures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, get medical advice.[2][3][4]
-
Inhalation: Move the person to fresh air. If symptoms like coughing, headache, or nausea persist, seek medical attention.[1]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4]
Key Chemical and Safety Data
The following table summarizes important quantitative data for this compound, crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 3069-40-7 | [2] |
| Molecular Formula | C₁₁H₂₆O₃Si | [1] |
| Density | 0.907 g/mL at 25 °C | |
| Flash Point | 95 °C (203 °F) - closed cup | |
| Boiling Point | 84 - 85 °C at 0.7 hPa | [4] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 | |
| Water GHS Hazard | WGK 1 - slightly hazardous to water |
Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.
-
Wear Appropriate PPE: Standard PPE includes:
-
Work in a Ventilated Area: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent vapor accumulation.[1][3]
Step 2: Waste Collection and Segregation
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste - this compound" and include the associated hazard pictograms (e.g., irritant, acute toxicity).
-
Avoid Contamination: Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[5] The material is moisture-sensitive; keep the container tightly closed to prevent contact with air and water.[1][4]
Step 3: Managing Spills and Contaminated Materials
-
Containment: For small spills, immediately contain the liquid.
-
Absorption: Use a liquid-absorbent, inert material such as Chemizorb®, dry sand, or earth to absorb the spill.[2][4] Do not use combustible materials like sawdust. For some silanes, covering with dry lime or soda ash is recommended.[6]
-
Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in the designated hazardous waste container.[5][6]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal of PPE: All contaminated PPE (gloves, lab coats, etc.) must be disposed of as hazardous waste.[7]
Step 4: Temporary Storage of Waste Container
-
Secure Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[1][4]
-
Incompatibilities: Store away from incompatible materials, particularly moisture, water, and strong oxidizing agents.[1]
-
Ignition Sources: Keep the storage area free of heat, sparks, and open flames.[6][8]
Step 5: Final Disposal
-
Professional Disposal Required: this compound is considered hazardous waste and must be disposed of in accordance with all applicable federal, state, and local regulations.[6][7] Do not pour down the drain. [4]
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][9]
-
Documentation: Maintain accurate records of the waste generated and its final disposal, as required by regulations.
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. gelest.com [gelest.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. omega-products.com [omega-products.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. louisville.edu [louisville.edu]
- 9. combi-blocks.com [combi-blocks.com]
Essential Guide to Handling Trimethoxy(octyl)silane: Safety, Operations, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Trimethoxy(octyl)silane (CAS No. 3069-40-7). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
I. Chemical Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1] Inhalation may also cause respiratory tract irritation.[2] Upon contact with water or moisture, it can hydrolyze to release methanol, which has chronic effects on the central nervous system.[2]
Hazard Statements:
-
H227: Combustible liquid.[2]
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 approved or equivalent).[4] A face shield may be required in situations with a higher risk of splashing.[1] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | To prevent skin contact which causes irritation.[1][3] |
| Skin and Body Protection | Protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of work.[1] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A vapor respirator is recommended where exposure through inhalation may occur.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][4][5] | To prevent irritation of the respiratory tract.[2] |
III. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety.
1. Engineering Controls:
-
Always handle this chemical in a well-ventilated area.[2][4][5]
-
Use a local exhaust ventilation system or a chemical fume hood to minimize vapor inhalation.[1][6]
-
Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[2][7]
2. Handling Procedures:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][7] The material is moisture-sensitive.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][7]
-
Ground and bond containers when transferring material.[7]
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.[1][2][7]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][3][7]
IV. Emergency Plan: Spills and First Aid
Immediate and appropriate action is critical in the event of a spill or personal exposure.
1. Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[7] Do not use water. [7]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[2][7]
-
Decontaminate: Clean the spill area thoroughly.[3]
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[3][7] If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin rescue breathing. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
V. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused this compound should be disposed of as hazardous waste. It may be possible to incinerate the chemical in a licensed facility equipped with an afterburner and scrubber.[1][2]
-
Contaminated Materials: All materials used to clean up spills (e.g., absorbent materials, gloves, and clothing) should be placed in a sealed, labeled container and disposed of as hazardous waste.[7]
-
Regulatory Compliance: Always consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.[1][7]
VI. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 3069-40-7 |
| Molecular Formula | C₁₁H₂₆O₃Si[1] |
| Molecular Weight | 234.41 g/mol |
| Appearance | Liquid |
| Density | 0.907 g/mL at 25 °C |
| Boiling Point | 84 - 85 °C at 0.7 hPa[3] |
| Flash Point | 95 °C (203 °F) - closed cup |
| Refractive Index | n20/D 1.416 |
VII. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for this compound Spill Response
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
